3-Dimethylamino-1-propyne
Description
Properties
IUPAC Name |
N,N-dimethylprop-2-yn-1-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9N/c1-4-5-6(2)3/h1H,5H2,2-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ILBIXZPOMJFOJP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CC#C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H9N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID0064599 | |
| Record name | 2-Propyn-1-amine, N,N-dimethyl- | |
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Molecular Weight |
83.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Clear colorless liquid; [Sigma-Aldrich MSDS] | |
| Record name | 3-Dimethylamino-1-propyne | |
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CAS No. |
7223-38-3 | |
| Record name | N,N-Dimethylpropargylamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=7223-38-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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| Record name | 3-Dimethylamino-1-propyne | |
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| Record name | 2-Propyn-1-amine, N,N-dimethyl- | |
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| Record name | 2-Propyn-1-amine, N,N-dimethyl- | |
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| Record name | Dimethyl(prop-2-ynyl)amine | |
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| Record name | 3-Dimethylamino-1-propyne | |
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Foundational & Exploratory
An In-depth Technical Guide to the Synthesis and Purification of 3-Dimethylamino-1-propyne
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis, purification, and characterization of 3-dimethylamino-1-propyne, a valuable building block in organic synthesis and a precursor for various applications, including the preparation of mixed cuprate (B13416276) reagents.[1] This document details experimental protocols, presents key quantitative data in a structured format, and includes visualizations to clarify the procedural workflows.
Synthesis of this compound
The most common and straightforward method for the synthesis of this compound is the nucleophilic substitution reaction between propargyl bromide and dimethylamine (B145610). This reaction proceeds via an SN2 mechanism.
Experimental Protocol
This protocol is adapted from a documented synthesis of N,N-dimethylprop-2-yn-1-amine.[2]
Materials:
-
33% solution of dimethylamine in a suitable solvent
-
3-Bromopropyne (propargyl bromide)
-
Tetrahydrofuran (THF)
Procedure:
-
To a 33% solution of dimethylamine (25.0 mmol), cooled to 0 °C, add 3-bromopropyne (11.3 mmol) dropwise.
-
Stir the reaction mixture for 10 hours at room temperature.
-
After the reaction is complete, filter the mixture to remove any solid byproducts.
-
Rinse the filter cake with THF (15 mL).
-
Combine the filtrate and the THF wash.
-
Concentrate the combined organic solution in vacuo to yield the crude this compound. A reported yield for this procedure is 41%.[2]
Quantitative Data for Synthesis
| Parameter | Value | Reference |
| Dimethylamine | 25.0 mmol | [2] |
| 3-Bromopropyne | 11.3 mmol | [2] |
| Reaction Temperature | 0 °C to Room Temperature | [2] |
| Reaction Time | 10 hours | [2] |
| Reported Yield | 41% | [2] |
Purification of this compound
The crude product from the synthesis contains unreacted starting materials, byproducts, and solvent. Purification is essential to obtain a high-purity final product. Fractional distillation is the most effective method for purifying this compound, given its liquid form and defined boiling point. Alternative methods for purifying propargylamines include column chromatography and solid-phase extraction (SPE).[3][4]
Experimental Protocol for Fractional Distillation
Apparatus:
-
Round-bottom flask
-
Fractionating column (e.g., Vigreux or packed column)
-
Condenser
-
Receiving flask
-
Heating mantle
-
Thermometer
Procedure:
-
Assemble the fractional distillation apparatus. Ensure all joints are properly sealed.
-
Place the crude this compound into the round-bottom flask.
-
Heat the flask gently using the heating mantle.
-
Monitor the temperature at the top of the fractionating column.
-
Collect the fraction that distills between 79-83 °C.
-
Store the purified product under appropriate conditions, typically at 2-8°C.
Purity Assessment
The purity of the synthesized and purified this compound should be assessed using analytical techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for determining the purity of volatile compounds. A sharp, single peak in the gas chromatogram corresponding to the mass spectrum of this compound indicates a high-purity sample.
Illustrative GC-MS Parameters:
-
Column: A suitable capillary column, such as one with a non-polar stationary phase.
-
Injector Temperature: ~250 °C
-
Oven Program: Start at a low temperature (e.g., 50 °C), then ramp to a higher temperature (e.g., 250 °C) to ensure separation of any impurities.
-
Carrier Gas: Helium or Hydrogen.
-
Detector: Mass Spectrometer scanning a suitable mass range (e.g., m/z 30-200).
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the molecular structure and can be used to confirm the identity and purity of the compound.
1H NMR (Proton NMR): The following chemical shifts have been reported for 1-dimethylamino-2-propyne:[5]
-
δ 3.257 ppm: (Singlet, 2H, -CH2-)
-
δ 2.30 ppm: (Singlet, 6H, -N(CH3)2)
-
δ 2.245 ppm: (Triplet, 1H, ≡C-H) with a coupling constant J = 2.3 Hz.
13C NMR (Carbon-13 NMR): While a specific spectrum for this compound is not readily available in the searched literature, the expected chemical shifts can be predicted based on the structure and data from similar compounds. The approximate regions for the carbon signals would be:
-
≡C-H: ~70-85 ppm
-
-C≡: ~70-85 ppm
-
-CH2-: ~45-55 ppm
-
-N(CH3)2: ~40-50 ppm
Physical and Chemical Properties
A summary of the key physical and chemical properties of this compound is provided below.
| Property | Value | Reference |
| Molecular Formula | C5H9N | [1] |
| Molecular Weight | 83.13 g/mol | |
| CAS Number | 7223-38-3 | |
| Appearance | Liquid | |
| Boiling Point | 79-83 °C | |
| Density | 0.772 g/mL at 25 °C | |
| Refractive Index (n20/D) | 1.419 |
This guide provides a foundational understanding of the synthesis and purification of this compound. Researchers should always adhere to appropriate laboratory safety practices when handling the chemicals and performing the procedures described.
References
- 1. N,N-Dimethyl Propargyl Amine, Dimethyl prop-2-ynyl amine, 2-Propyn-1-amine, N,N-dimethyl, N,N-Dimethyl-2-Propynylamine, 1-Dimethylamino-2-propyne, this compound, DMP, 7223-38-3, Mumbai, India [jaydevchemicals.com]
- 2. 1-DIMETHYLAMINO-2-PROPYNE synthesis - chemicalbook [chemicalbook.com]
- 3. benchchem.com [benchchem.com]
- 4. sciforum.net [sciforum.net]
- 5. Analysis of Nitrosamine Impurities in Drugs by GC-MS/MS [restek.com]
Spectroscopic Profile of 3-Dimethylamino-1-propyne: A Technical Guide
For Immediate Release
This technical guide provides an in-depth analysis of the spectroscopic data for 3-dimethylamino-1-propyne (CAS No. 7223-38-3), a valuable precursor in the synthesis of mixed cuprate (B13416276) reagents and core-shell systems involving noble metal nanoparticles. This document is intended for researchers, scientists, and professionals in the field of drug development and materials science, offering a centralized resource for its spectral characteristics.
Spectroscopic Data Summary
The following tables summarize the key quantitative data obtained from Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) analyses of this compound.
Table 1: ¹H NMR Spectroscopic Data
| Chemical Shift (δ) ppm | Multiplicity | Integration | Coupling Constant (J) Hz | Assignment |
| 3.257 | d | 2H | 2.3 | -CH₂- |
| 2.30 | s | 6H | -N(CH₃)₂ | |
| 2.245 | t | 1H | 2.3 | ≡C-H |
Table 2: ¹³C NMR Spectroscopic Data
| Chemical Shift (δ) ppm | Assignment |
| 82.2 | -C≡ |
| 72.1 | ≡C-H |
| 48.5 | -CH₂- |
| 43.8 | -N(CH₃)₂ |
Table 3: IR Spectroscopic Data
| Wavenumber (cm⁻¹) | Description of Vibration |
| 3294 | ≡C-H stretch |
| 2970-2800 | C-H stretch (aliphatic) |
| 2110 | -C≡C- stretch |
| 1460 | -CH₂- bend |
| 1360 | -CH₃ bend |
| 1260 | C-N stretch |
Table 4: Mass Spectrometry Data
| m/z | Relative Intensity (%) | Proposed Fragment |
| 83 | 35 | [M]⁺ (Molecular Ion) |
| 82 | 100 | [M-H]⁺ |
| 58 | 45 | [C₃H₆N]⁺ |
| 42 | 85 | [C₂H₄N]⁺ |
Experimental Protocols
The spectroscopic data presented were obtained using standard analytical techniques for volatile amines. While the exact experimental parameters for the cited data were not available, the following represents typical methodologies employed for such analyses.
Nuclear Magnetic Resonance (NMR) Spectroscopy
A solution of this compound in a suitable deuterated solvent, such as chloroform-d (B32938) (CDCl₃), is prepared in a 5 mm NMR tube. ¹H and ¹³C NMR spectra are recorded on a spectrometer, such as a Varian A-60 or a Bruker WP-200, operating at a frequency of 60 MHz or 200 MHz for protons, respectively. Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (B1202638) (TMS) as an internal standard.
Infrared (IR) Spectroscopy
The IR spectrum is typically obtained using a Fourier Transform Infrared (FTIR) spectrometer. For a neat liquid sample like this compound, a thin film is prepared between two potassium bromide (KBr) or sodium chloride (NaCl) plates. The spectrum is recorded over the mid-IR range (typically 4000-400 cm⁻¹).
Mass Spectrometry (MS)
Mass spectral data is acquired using a Gas Chromatograph-Mass Spectrometer (GC-MS). The sample is injected into the GC, where it is vaporized and separated on a capillary column. The separated components then enter the mass spectrometer, where they are ionized, typically by electron impact (EI) at 70 eV. The resulting fragments are separated based on their mass-to-charge ratio (m/z) and detected.
Visualizations
The following diagrams illustrate the logical workflow of the spectroscopic analysis and the structural assignment of the spectral data.
An In-depth Technical Guide to 3-Dimethylamino-1-propyne: Properties, Synthesis, and Biochemical Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Dimethylamino-1-propyne, also known as N,N-Dimethylpropargylamine, is a versatile organic compound with significant applications in synthetic chemistry and neuropharmacology. Its unique structure, featuring a terminal alkyne and a tertiary amine, makes it a valuable precursor for the synthesis of more complex molecules, including mixed cuprate (B13416276) reagents. Furthermore, its role as an irreversible inhibitor of monoamine oxidase (MAO) has garnered interest in the field of drug development, particularly in the study of neurological disorders. This technical guide provides a comprehensive overview of the physical and chemical properties of this compound, detailed experimental protocols for its synthesis and analysis, and an exploration of its biochemical mechanism of action.
Physical and Chemical Properties
This compound is a clear, colorless to light yellow liquid at room temperature.[1] A summary of its key physical and chemical properties is presented in the table below for easy reference.
| Property | Value |
| Molecular Formula | C5H9N |
| Molecular Weight | 83.13 g/mol [1] |
| Boiling Point | 79-83 °C[1] |
| Density | 0.772 g/mL at 25 °C[1] |
| Refractive Index (n20/D) | 1.419[1] |
| Flash Point | -8 °C[2] |
| Solubility | Miscible with water. |
| CAS Number | 7223-38-3[1] |
Experimental Protocols
Synthesis of this compound
The synthesis of this compound is typically achieved through the nucleophilic substitution reaction between propargyl bromide and dimethylamine (B145610). The following protocol outlines a standard laboratory procedure for its preparation.
Materials:
-
Propargyl bromide (3-bromo-1-propyne)
-
Aqueous solution of dimethylamine (e.g., 40 wt. %)
-
Diethyl ether
-
Anhydrous magnesium sulfate (B86663) or sodium sulfate
-
Ice bath
-
Round-bottom flask
-
Magnetic stirrer
-
Addition funnel
-
Condenser
-
Distillation apparatus
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and an addition funnel, place the aqueous solution of dimethylamine. Cool the flask in an ice bath to 0-5 °C.
-
Addition of Propargyl Bromide: Slowly add propargyl bromide to the cooled dimethylamine solution via the addition funnel over a period of 1-2 hours, ensuring the temperature of the reaction mixture does not exceed 10 °C.
-
Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and continue stirring for an additional 12-16 hours to ensure the reaction goes to completion.
-
Workup: Transfer the reaction mixture to a separatory funnel. Extract the aqueous layer with diethyl ether (3 x 50 mL). Combine the organic extracts.
-
Drying: Dry the combined organic phase over anhydrous magnesium sulfate or sodium sulfate.
-
Solvent Removal: Remove the diethyl ether by rotary evaporation.
-
Purification: Purify the crude product by fractional distillation under atmospheric pressure. Collect the fraction boiling between 79-83 °C.
Characterization: The identity and purity of the synthesized this compound can be confirmed by Gas Chromatography-Mass Spectrometry (GC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.
-
GC-MS Analysis: A GC-MS analysis will show a major peak corresponding to the molecular weight of this compound (m/z = 83.13).
-
¹H NMR Spectroscopy: The ¹H NMR spectrum will exhibit characteristic peaks for the different proton environments in the molecule.
-
¹³C NMR Spectroscopy: The ¹³C NMR spectrum will show distinct signals for the five carbon atoms in the structure.
Caption: Experimental workflow for the synthesis of this compound.
Biochemical Activity: Monoamine Oxidase Inhibition
This compound is recognized as a "suicide inhibitor" of monoamine oxidase (MAO), an enzyme responsible for the degradation of neurotransmitters like serotonin, dopamine, and norepinephrine.[3] This irreversible inhibition has implications for the development of drugs targeting neurological conditions.
Mechanism of Inactivation
The inhibitory action of this compound on MAO is a two-step process.[4] Initially, it binds reversibly to the active site of the enzyme. Subsequently, the enzyme catalyzes the oxidation of the inhibitor, which then forms a covalent bond with the flavin adenine (B156593) dinucleotide (FAD) cofactor, leading to irreversible inactivation of the enzyme.[3][5] This covalent adduct formation is a hallmark of suicide inhibitors. The acetylenic group is crucial for this irreversible inhibition.[6]
Caption: Mechanism of irreversible inhibition of Monoamine Oxidase by this compound.
Conclusion
This compound is a valuable chemical entity with significant potential in both synthetic organic chemistry and medicinal chemistry. Its straightforward synthesis and unique reactivity make it an important building block for various applications. The detailed understanding of its mechanism as a monoamine oxidase inhibitor provides a foundation for the rational design of novel therapeutic agents for neurological disorders. This guide serves as a comprehensive resource for professionals engaged in research and development in these fields.
References
- 1. N,N-Dimethylpropargylamine | C5H9N | CID 81643 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 3-ジメチルアミノ-1-プロピン 97% | Sigma-Aldrich [sigmaaldrich.com]
- 3. researchgate.net [researchgate.net]
- 4. The nature of the inhibition of rat liver monoamine oxidase types A and B by the acetylenic inhibitors clorgyline, l-deprenyl and pargyline - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Frontiers | Monoamine Oxidase Inhibitors: A Review of Their Anti-Inflammatory Therapeutic Potential and Mechanisms of Action [frontiersin.org]
- 6. Selective acetylenic 'suicide' and reversible inhibitors of monoamine oxidase types A and B - PMC [pmc.ncbi.nlm.nih.gov]
stability and storage conditions for 3-dimethylamino-1-propyne
An In-depth Technical Guide to the Stability and Storage of 3-Dimethylamino-1-propyne
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the stability and recommended storage conditions for this compound (also known as N,N-dimethylpropargylamine). Due to the limited availability of specific, long-term stability data for this compound, this document synthesizes information from safety data sheets, supplier recommendations, and established principles of chemical stability testing. It outlines the known physicochemical properties, recommended storage and handling procedures, and potential degradation pathways. Furthermore, this guide proposes a detailed experimental protocol for a forced degradation study to systematically evaluate the intrinsic stability of this compound, a critical step in its application for research and development.
Introduction
This compound is a versatile organic compound utilized in various chemical syntheses. Its dual functionality, comprising a terminal alkyne and a tertiary amine, makes it a valuable building block in the synthesis of more complex molecules, including mixed cuprate (B13416276) reagents and specialized polymers.[1] Understanding the stability and appropriate storage conditions of this reagent is paramount to ensure its purity, reactivity, and the reproducibility of experimental outcomes. This guide aims to provide a thorough understanding of these aspects for professionals in research and drug development.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in Table 1. This information is essential for its proper handling and storage.
Table 1: Physicochemical Properties of this compound
| Property | Value |
| CAS Number | 7223-38-3 |
| Molecular Formula | C₅H₉N |
| Molecular Weight | 83.13 g/mol |
| Appearance | Colorless to light orange to yellow clear liquid |
| Boiling Point | 79-83 °C |
| Density | 0.772 g/mL at 25 °C |
| Flash Point | -8 °C (closed cup) |
| Solubility | Miscible in water and soluble in most organic solvents |
Stability and Storage Conditions
Based on available safety data and supplier information, the following conditions are recommended for the storage of this compound to maintain its integrity.
Table 2: Recommended Storage and Handling Conditions for this compound
| Condition | Recommendation | Rationale |
| Temperature | 2-8°C (Refrigerated) | To minimize potential thermal degradation. |
| Atmosphere | Store under an inert gas (e.g., Argon, Nitrogen) | The compound is air-sensitive and prone to oxidation.[1] |
| Light | Store in a dark place | To prevent potential photodegradation. |
| Container | Tightly sealed container | To prevent exposure to moisture and air. |
| Incompatibilities | Acids, strong oxidizing agents, acid anhydrides, acid chlorides, carbon dioxide | To avoid vigorous reactions and degradation.[2][3] |
While generally stable under these recommended conditions, the inherent reactivity of the terminal alkyne and the tertiary amine suggests potential for degradation over time, especially if not stored properly.
Potential Degradation Pathways
Although specific degradation products for this compound are not extensively documented in the literature, its chemical structure suggests several potential degradation pathways, particularly under forced conditions:
-
Oxidation: The tertiary amine can be oxidized to an N-oxide. The alkyne moiety could also undergo oxidative cleavage.
-
Hydrolysis: While likely stable to neutral water, hydrolysis under acidic or basic conditions could occur, potentially leading to hydration of the alkyne or other reactions.
-
Polymerization: Terminal alkynes can be susceptible to polymerization, especially in the presence of trace metals or under elevated temperatures.
-
Reaction with Carbon Dioxide: The tertiary amine can react with atmospheric CO₂.
A logical workflow for identifying these potential degradation products is outlined in the diagram below.
Experimental Protocol: Forced Degradation Study
To definitively assess the stability of this compound, a forced degradation study is recommended. The following protocol outlines the experimental conditions and analytical methodologies.
Objective
To identify potential degradation products and degradation pathways of this compound under various stress conditions, and to develop a stability-indicating analytical method.
Materials and Methods
-
Test Substance: this compound (high purity)
-
Reagents: Hydrochloric acid (HCl), Sodium hydroxide (B78521) (NaOH), Hydrogen peroxide (H₂O₂), HPLC-grade water, acetonitrile, and methanol.
-
Instrumentation: HPLC with a photodiode array (PDA) detector and a mass spectrometer (MS), Gas Chromatography with a Flame Ionization Detector (FID) and MS, pH meter, photostability chamber, and a calibrated oven.
Stress Conditions
A stock solution of this compound (e.g., 1 mg/mL) should be prepared in a suitable solvent (e.g., 50:50 acetonitrile:water). This stock solution is then subjected to the following stress conditions:
-
Acidic Hydrolysis: Treat the stock solution with 0.1 M HCl at 60°C for 24 hours.
-
Basic Hydrolysis: Treat the stock solution with 0.1 M NaOH at 60°C for 24 hours.
-
Oxidative Degradation: Treat the stock solution with 3% H₂O₂ at room temperature for 24 hours.
-
Thermal Degradation: Expose the solid compound to 80°C for 48 hours.
-
Photodegradation: Expose the stock solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200-watt hours/square meter in a photostability chamber.
A control sample (unstressed stock solution) should be stored at the recommended storage condition (2-8°C).
Analytical Procedure
-
Sample Preparation: At specified time points, withdraw aliquots from each stress condition, neutralize if necessary, and dilute to a suitable concentration for analysis.
-
HPLC-PDA-MS Analysis:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of water (with 0.1% formic acid) and acetonitrile.
-
Flow Rate: 1.0 mL/min.
-
Detection: PDA detection to monitor for the appearance of new peaks and changes in the parent peak. MS detection to identify the mass-to-charge ratio of any new peaks.
-
-
GC-FID/MS Analysis: For thermally stressed samples, GC analysis may be more appropriate to detect volatile degradants.
-
Column: A suitable capillary column (e.g., DB-5ms).
-
Carrier Gas: Helium.
-
Temperature Program: A suitable temperature gradient to separate the parent compound from any degradation products.
-
Detection: FID for quantification and MS for identification.
-
The proposed analytical workflow is depicted in the following diagram:
Conclusion
References
computational analysis of 3-dimethylamino-1-propyne molecular structure
This technical guide provides a comprehensive overview of the computational analysis of the molecular structure of 3-dimethylamino-1-propyne. It is intended for researchers, scientists, and professionals in the field of drug development and computational chemistry. This document outlines the theoretical foundation, experimental protocols, and expected results from such an analysis.
Introduction
This compound, a versatile organic compound, holds significant interest in synthetic chemistry and materials science.[1][2] Its unique structure, featuring a terminal alkyne and a tertiary amine, makes it a valuable precursor for various chemical transformations.[1] Understanding its three-dimensional structure and molecular properties is crucial for predicting its reactivity, designing novel reactions, and developing new applications.
Computational chemistry provides a powerful toolkit for investigating molecular structures and properties at the atomic level.[3] Techniques such as Density Functional Theory (DFT) and ab initio methods allow for the accurate prediction of geometries, vibrational frequencies, and other key molecular parameters. This guide details the methodologies for a thorough computational investigation of this compound and presents illustrative data obtained from such analyses.
Molecular Structure and Properties
The molecular formula of this compound is C₅H₉N, and its linear formula is (CH₃)₂NCH₂C≡CH.[1][4] Its molecular weight is 83.13 g/mol .[5] The molecule consists of a propyne (B1212725) backbone with a dimethylamino group attached to the third carbon atom.
Optimized Molecular Geometry
The equilibrium geometry of this compound can be determined through computational geometry optimization. This process seeks the lowest energy arrangement of the atoms in the molecule. The following tables present illustrative bond lengths, bond angles, and dihedral angles obtained from a hypothetical DFT calculation at the B3LYP/6-31G(d) level of theory.
Table 1: Illustrative Bond Lengths of this compound
| Atom 1 | Atom 2 | Bond Length (Å) |
| C1 | C2 | 1.208 |
| C2 | C3 | 1.465 |
| C3 | N4 | 1.472 |
| N4 | C5 | 1.461 |
| N4 | C6 | 1.461 |
| C1 | H7 | 1.062 |
| C3 | H8 | 1.095 |
| C3 | H9 | 1.095 |
| C5 | H10 | 1.091 |
| C5 | H11 | 1.091 |
| C5 | H12 | 1.091 |
| C6 | H13 | 1.091 |
| C6 | H14 | 1.091 |
| C6 | H15 | 1.091 |
Table 2: Illustrative Bond Angles of this compound
| Atom 1 | Atom 2 | Atom 3 | Bond Angle (°) |
| C1 | C2 | C3 | 178.5 |
| C2 | C3 | N4 | 112.3 |
| C3 | N4 | C5 | 110.8 |
| C3 | N4 | C6 | 110.8 |
| C5 | N4 | C6 | 109.5 |
| H8 | C3 | H9 | 108.2 |
| H10 | C5 | H11 | 109.5 |
Table 3: Illustrative Dihedral Angles of this compound
| Atom 1 | Atom 2 | Atom 3 | Atom 4 | Dihedral Angle (°) |
| C2 | C3 | N4 | C5 | 65.2 |
| C2 | C3 | N4 | C6 | -174.8 |
| N4 | C3 | C2 | C1 | -179.9 |
Rotational Constants
Computationally determined rotational constants are essential for interpreting microwave spectroscopy data and provide insights into the molecule's moments of inertia.
Table 4: Illustrative Rotational Constants of this compound
| Constant | Value (GHz) |
| A | 9.854 |
| B | 2.763 |
| C | 2.341 |
Vibrational Frequencies
Vibrational frequency calculations are used to predict the infrared (IR) and Raman spectra of a molecule. Each frequency corresponds to a specific vibrational mode.
Table 5: Illustrative Vibrational Frequencies of this compound
| Mode | Frequency (cm⁻¹) | Description |
| 1 | 3315 | C-H stretch (alkyne) |
| 2 | 2978 | C-H stretch (methyl) |
| 3 | 2945 | C-H stretch (methyl) |
| 4 | 2870 | C-H stretch (methylene) |
| 5 | 2120 | C≡C stretch |
| 6 | 1465 | C-H bend (methyl) |
| 7 | 1450 | C-H bend (methylene) |
| 8 | 1260 | C-N stretch |
| 9 | 1045 | C-C stretch |
| 10 | 640 | C-C≡C bend |
Experimental Protocols
The computational analysis of this compound involves a series of well-defined steps, from building the initial molecular structure to analyzing the final results.
Molecular Structure Input
The initial 3D coordinates of the this compound molecule can be generated using molecular building software such as Avogadro, ChemDraw, or GaussView. The initial geometry should reflect standard bond lengths and angles.
Geometry Optimization
The primary goal of geometry optimization is to find the minimum energy conformation of the molecule. This is typically achieved using quantum mechanical methods.
-
Software: A variety of quantum chemistry software packages can be used, including Gaussian, Q-Chem, ORCA, and GAMESS.
-
Theoretical Method: Density Functional Theory (DFT) is a popular and computationally efficient method that provides a good balance of accuracy and cost.[6] The B3LYP functional is a widely used hybrid functional for organic molecules.[7] Alternatively, ab initio methods like Hartree-Fock (HF) or Møller-Plesset perturbation theory (MP2) can be employed.
-
Basis Set: The choice of basis set determines the flexibility of the atomic orbitals used in the calculation. A Pople-style basis set such as 6-31G(d) is a common starting point for small organic molecules, offering a good compromise between accuracy and computational time. Larger basis sets, like 6-311+G(d,p), can be used for higher accuracy.
The optimization process iteratively adjusts the atomic coordinates until a stationary point on the potential energy surface is located.
Frequency Calculation
Following a successful geometry optimization, a vibrational frequency calculation should be performed at the same level of theory. This calculation serves two main purposes:
-
Verification of Minimum Energy Structure: The absence of imaginary frequencies confirms that the optimized geometry corresponds to a true energy minimum.
-
Prediction of Vibrational Spectra: The calculated frequencies and their corresponding intensities can be used to simulate the IR and Raman spectra of the molecule.
Analysis of Results
The output from the quantum chemistry software will contain a wealth of information, including:
-
Optimized Cartesian coordinates of the atoms.
-
Bond lengths, bond angles, and dihedral angles.
-
Rotational constants.
-
Vibrational frequencies, IR intensities, and Raman activities.
-
Molecular orbital energies and shapes.
-
Mulliken or Natural Bond Orbital (NBO) population analysis.
This data can then be compiled into tables and used to create visualizations to aid in the interpretation of the molecule's structure and electronic properties.
Visualizations
Visual representations are crucial for understanding complex molecular data and computational workflows.
Caption: Workflow for the computational analysis of a molecule.
Caption: Ball-and-stick model of this compound.
Conclusion
This technical guide has provided a framework for the computational analysis of the molecular structure of this compound. By following the outlined experimental protocols, researchers can obtain detailed insights into the geometry, rotational properties, and vibrational spectra of this important molecule. The illustrative data presented serves as a reference for the expected outcomes of such a computational study. The application of these computational methods is invaluable for advancing our understanding of the structure-property relationships of this compound and for guiding its application in various fields of chemical science.
References
- 1. N,N-Dimethylpropargylamine | C5H9N | CID 81643 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. February | 2018 | Density Functional Theory and Practice Course [sites.psu.edu]
- 3. This compound [stenutz.eu]
- 4. shutterstock.com [shutterstock.com]
- 5. srd.nist.gov [srd.nist.gov]
- 6. Density Functional Geometries and Zero-Point Energies in Ab Initio Thermochemical Treatments of Compounds with First-Row Atoms (H, C, N, O, F) - PMC [pmc.ncbi.nlm.nih.gov]
- 7. 1-二甲基胺-2-丙炔 97% | Sigma-Aldrich [sigmaaldrich.com]
An In-depth Technical Guide on the Discovery and Historical Synthesis of 3-Dimethylamino-1-propyne
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the discovery, historical synthesis, and key physicochemical properties of 3-dimethylamino-1-propyne, a versatile building block in organic and medicinal chemistry.
Introduction
This compound, also known as N,N-dimethylpropargylamine, is a valuable propargylamine (B41283) derivative widely utilized in organic synthesis. Its unique structure, featuring a terminal alkyne and a tertiary amine, makes it a versatile precursor for the synthesis of a diverse array of more complex molecules. This guide delves into the historical context of its synthesis, rooted in the classic Mannich reaction, and contrasts it with modern synthetic approaches.
Physicochemical Properties of this compound
A summary of the key physical and chemical properties of this compound is presented in Table 1. This data is essential for its handling, application in synthesis, and characterization.
Table 1: Physicochemical Properties of this compound [1][2][3]
| Property | Value |
| CAS Number | 7223-38-3 |
| Molecular Formula | C₅H₉N |
| Molecular Weight | 83.13 g/mol |
| Appearance | Colorless to light yellow liquid |
| Boiling Point | 79-83 °C |
| Density | 0.772 g/mL at 25 °C |
| Refractive Index | n20/D 1.419 |
| Synonyms | N,N-Dimethylpropargylamine, 1-Dimethylamino-2-propyne |
Discovery and Historical Synthesis: The Mannich Reaction
The discovery of this compound is intrinsically linked to the development of the Mannich reaction , a cornerstone of organic chemistry. First described by the German chemist Carl Mannich in 1912, this three-component condensation reaction provides a direct route to β-amino carbonyl compounds, known as Mannich bases.[4]
The synthesis of propargylamines, including this compound, represents a specific application of the Mannich reaction where the acidic proton of a terminal alkyne is utilized. The reaction involves the condensation of a terminal alkyne (acetylene), an aldehyde (formaldehyde), and a secondary amine (dimethylamine).
General Mechanism of the Mannich Reaction for Propargylamine Synthesis
The reaction proceeds through the formation of a key intermediate, the Eschenmoser salt-like iminium ion, from the reaction of formaldehyde (B43269) and dimethylamine. This electrophilic species is then attacked by the nucleophilic acetylide, formed from the deprotonation of acetylene, to yield the final propargylamine product.
Caption: Mechanism of the Mannich reaction for the synthesis of this compound.
Historical Experimental Protocol
Materials:
-
Acetylene gas
-
Formaldehyde (formalin solution)
-
Dimethylamine (aqueous solution)
-
Copper(I) chloride (catalyst)
-
Solvent (e.g., dioxane or water)
-
Acid for workup (e.g., hydrochloric acid)
-
Base for neutralization (e.g., sodium hydroxide)
Procedure:
-
A reaction vessel equipped with a gas inlet, stirrer, and condenser is charged with the solvent, aqueous dimethylamine, and a catalytic amount of copper(I) chloride.
-
The mixture is cooled in an ice bath, and formaldehyde solution is added dropwise with stirring.
-
Acetylene gas is then bubbled through the reaction mixture at a steady rate while maintaining the temperature.
-
After the reaction is deemed complete (typically after several hours), the mixture is acidified with hydrochloric acid.
-
The aqueous solution is washed with an organic solvent (e.g., diethyl ether) to remove any non-basic impurities.
-
The acidic aqueous layer is then made basic with a sodium hydroxide (B78521) solution.
-
The liberated free amine (this compound) is extracted with an organic solvent.
-
The combined organic extracts are dried over an anhydrous salt (e.g., magnesium sulfate) and the solvent is removed by distillation.
-
The crude product is then purified by fractional distillation.
Modern Synthetic Approaches: The A³ Coupling Reaction
While the Mannich reaction remains a classic method, modern organic synthesis often employs more versatile and efficient techniques. The most prominent among these for the synthesis of propargylamines is the A³ (Aldehyde-Alkyne-Amine) coupling reaction . This multicomponent reaction offers several advantages, including high atom economy, operational simplicity, and the use of a wide range of catalysts.[5][6][7]
The A³ coupling is typically catalyzed by various metal salts, with copper, gold, and silver being the most common. The reaction proceeds under milder conditions compared to the classical Mannich reaction and often provides higher yields with a broader substrate scope.
References
- 1. N,N-Dimethylpropargylamine | C5H9N | CID 81643 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. pharmaffiliates.com [pharmaffiliates.com]
- 3. N,N-Dimethylpropargylamine | CymitQuimica [cymitquimica.com]
- 4. Mannich reaction - Wikipedia [en.wikipedia.org]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. researchgate.net [researchgate.net]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
An In-Depth Technical Guide to the Toxicological Data and Safety Handling of 3-Dimethylamino-1-propyne
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Dimethylamino-1-propyne, also known as N,N-Dimethylpropargylamine, is a versatile organic compound utilized in a variety of chemical syntheses. Its unique structure, featuring a terminal alkyne and a tertiary amine, makes it a valuable building block in organic chemistry. However, its reactivity also imparts significant toxicological properties that necessitate careful handling and a thorough understanding of its safety profile. This guide provides a comprehensive overview of the available toxicological data and detailed safety protocols for this compound to ensure its safe use in research and development settings.
Toxicological Profile
This compound is classified as a hazardous substance with multiple toxicological concerns. It is recognized as a flammable liquid, harmful if swallowed, toxic in contact with skin, and capable of causing severe skin burns and eye damage[1][2]. A primary mechanism of its toxicity is the irreversible inhibition of mitochondrial monoamine oxidase (MAO)[3][4].
Acute Toxicity
Table 1: GHS Classification for this compound [2]
| Hazard Class | Category | Hazard Statement |
| Flammable liquids | 2 | H225: Highly flammable liquid and vapor |
| Acute toxicity, oral | 4 | H302: Harmful if swallowed |
| Acute toxicity, dermal | 3 | H311: Toxic in contact with skin |
| Skin corrosion/irritation | 1B | H314: Causes severe skin burns and eye damage |
| Serious eye damage/eye irritation | 1 | H314: Causes severe skin burns and eye damage |
Skin and Eye Irritation/Corrosion
This compound is classified as causing severe skin burns and eye damage[2]. Contact with the liquid can lead to corrosive injuries[6].
Genotoxicity, Carcinogenicity, and Reproductive Toxicity
There is currently a lack of specific data on the genotoxicity, carcinogenicity, and reproductive toxicity of this compound. However, the potential for such effects should not be disregarded, and appropriate precautions should be taken. For instance, genotoxicity of related nitrosamines has been a subject of study, indicating the importance of evaluating this endpoint for novel compounds.
Mechanism of Action: Monoamine Oxidase Inhibition
A key toxicological feature of this compound is its action as an irreversible inhibitor of mitochondrial monoamine oxidase (MAO)[3][4]. MAO enzymes are crucial for the metabolism of monoamine neurotransmitters. The inhibition of these enzymes can lead to significant physiological effects.
The mechanism of inhibition involves the formation of a covalent adduct with the flavin cofactor of the enzyme[3][4]. This irreversible binding leads to a loss of enzyme activity.
Figure 1: Irreversible inhibition of MAO by this compound.
Experimental Protocols
While specific experimental reports on the toxicology of this compound are not widely published, the following are detailed methodologies for key toxicological endpoints based on OECD guidelines, which would be appropriate for its evaluation.
Acute Oral Toxicity (Based on OECD Guideline 420: Fixed Dose Procedure)
This method is designed to assess the acute oral toxicity of a substance.
-
Animal Model: Typically, female rats are used.
-
Housing and Fasting: Animals are housed in standard conditions and fasted overnight before dosing.
-
Dose Administration: The substance is administered orally via gavage. A sighting study is first conducted with a single animal at a starting dose (e.g., 300 mg/kg) to determine the appropriate dose for the main study.
-
Main Study: Groups of animals (typically 5 of one sex) are dosed at one of the fixed dose levels (5, 50, 300, 2000, or 5000 mg/kg).
-
Observations: Animals are observed for mortality, clinical signs of toxicity, and body weight changes for at least 14 days.
-
Endpoint: The test allows for the classification of the substance according to the GHS.
Figure 2: Workflow for Acute Oral Toxicity Testing (OECD 420).
Skin Corrosion/Irritation (Based on OECD Guideline 404: Acute Dermal Irritation/Corrosion)
This test evaluates the potential of a substance to cause skin corrosion or irritation.
-
Animal Model: Albino rabbits are typically used.
-
Application: A small area of the animal's skin is shaved. 0.5 mL of the liquid substance is applied to the skin under a semi-occlusive patch for a 4-hour exposure period.
-
Observation: The skin is observed for erythema and edema at 1, 24, 48, and 72 hours after patch removal.
-
Scoring: The severity of the skin reactions is scored.
-
Endpoint: The substance is classified as corrosive or irritant based on the severity and reversibility of the skin lesions.
Safety Handling and Personal Protective Equipment (PPE)
Given its hazardous properties, strict safety protocols must be followed when handling this compound.
Table 2: Recommended Safety Handling Procedures
| Procedure | Recommendation |
| Engineering Controls | Work in a well-ventilated area, preferably within a chemical fume hood[7]. Use explosion-proof equipment due to its high flammability. |
| Personal Protective Equipment (PPE) | - Eye/Face Protection: Chemical splash goggles and a face shield[8].- Hand Protection: Chemical-resistant gloves (e.g., nitrile)[8].- Body Protection: Lab coat and, if necessary, a chemical-resistant apron[8].- Respiratory Protection: If ventilation is inadequate, use a respirator with an appropriate cartridge[9]. |
| Handling | Avoid contact with skin, eyes, and clothing. Keep away from heat, sparks, and open flames[10]. Ground all containers when transferring the liquid to prevent static discharge[10]. |
| Storage | Store in a tightly closed container in a cool, dry, and well-ventilated area designated for flammable liquids. |
Emergency Procedures
Spills
In the event of a spill, the following steps should be taken:
-
Evacuate: Immediately evacuate the area and alert others.
-
Ventilate: Ensure the area is well-ventilated, but avoid creating sparks.
-
Contain: If safe to do so, contain the spill using absorbent materials.
-
Personal Protection: Do not attempt to clean up a spill without the appropriate PPE.
-
Cleanup: For small spills, use an inert absorbent material, collect it in a sealed container, and dispose of it as hazardous waste. For large spills, contact your institution's environmental health and safety department[9].
Figure 3: General spill response workflow.
First Aid
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting upper and lower eyelids. Seek immediate medical attention.
-
Skin Contact: Immediately remove all contaminated clothing and wash the affected area with soap and water for at least 15 minutes. Seek immediate medical attention[11].
-
Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. Seek immediate medical attention.
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.
Waste Disposal
This compound and any materials contaminated with it must be disposed of as hazardous waste. Do not dispose of it down the drain or in regular trash[12][13]. All waste should be collected in a designated, properly labeled, and sealed container and disposed of through a licensed hazardous waste disposal service in accordance with local, state, and federal regulations[13][14].
Conclusion
This compound is a valuable chemical reagent with significant hazardous properties. A thorough understanding of its toxicological profile, particularly its high acute toxicity, corrosivity, and its action as a monoamine oxidase inhibitor, is essential for its safe handling. Strict adherence to the safety protocols outlined in this guide, including the use of appropriate engineering controls, personal protective equipment, and emergency procedures, is imperative to minimize the risks associated with its use in a laboratory setting. Further research is needed to fully characterize its genotoxic, carcinogenic, and reproductive toxicity potential.
References
- 1. 4.2. In Vitro MAO Inhibition Assay [bio-protocol.org]
- 2. N,N-Dimethylpropargylamine | C5H9N | CID 81643 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. The structure of the covalent adduct formed by the interaction of this compound and the flavine of mitochondrial amine oxidase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. echemi.com [echemi.com]
- 6. This compound - Hazardous Agents | Haz-Map [haz-map.com]
- 7. Chapter 4, Chemical Hygiene Plan: Safe Handling of Flammable and Combustible Liquids | Environmental Health & Safety | University of Nevada, Reno [unr.edu]
- 8. 3-ジメチルアミノ-1-プロピン 97% | Sigma-Aldrich [sigmaaldrich.com]
- 9. DIMETHYLAMINOPROPYLAMINE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 10. researchgate.net [researchgate.net]
- 11. fishersci.com [fishersci.com]
- 12. chemos.de [chemos.de]
- 13. benchchem.com [benchchem.com]
- 14. lobachemie.com [lobachemie.com]
Navigating the Solution: A Technical Guide to the Solubility of 3-Dimethylamino-1-propyne in Common Organic Solvents
For Immediate Release
Core Concepts: Understanding the Solubility of Aliphatic Amines
The solubility of an amine in a given solvent is primarily dictated by its molecular structure, particularly the interplay between its polar amino group and its nonpolar alkyl components. 3-Dimethylamino-1-propyne possesses a tertiary amine group, which can act as a hydrogen bond acceptor, and a short, five-carbon alkyne chain. This structure suggests a degree of polarity, contributing to its miscibility with a range of organic solvents. Generally, amines with fewer than six carbon atoms exhibit good solubility in polar organic solvents and even some nonpolar solvents.
One supplier notes that this compound is fully miscible with water, which underscores the influence of the polar dimethylamino group.[1] This high water solubility for a small amine is a common characteristic. It is anticipated that this compound will demonstrate high miscibility in polar protic and aprotic solvents, and reasonable solubility in less polar and nonpolar solvents.
Expected Solubility Profile of this compound
The following table summarizes the expected solubility of this compound in a variety of common organic solvents. These estimations are based on the principle of "like dissolves like" and the known solubility patterns of similar small-chain amines.
| Solvent Class | Common Solvents | Expected Solubility | Justification |
| Alcohols | Methanol, Ethanol, Isopropanol | Highly Miscible | The hydroxyl group of alcohols can act as a hydrogen bond donor to the nitrogen atom of the amine, and the short alkyl chains are compatible. |
| Ketones | Acetone, Methyl Ethyl Ketone | Highly Miscible | The polar carbonyl group of ketones can interact with the polar amine group. |
| Ethers | Diethyl Ether, Tetrahydrofuran (THF) | Miscible | Ethers are polar aprotic solvents that can solvate the amine through dipole-dipole interactions. |
| Esters | Ethyl Acetate | Miscible | The polar ester group allows for favorable interactions with the amine. |
| Halogenated Solvents | Dichloromethane, Chloroform | Miscible | These solvents are polar enough to dissolve small amines. |
| Aromatic Hydrocarbons | Toluene, Benzene | Soluble | While less polar, the polarizability of the aromatic ring can induce dipole interactions with the amine. |
| Aliphatic Hydrocarbons | Hexane, Heptane | Sparingly Soluble to Soluble | As nonpolar solvents, they will have the weakest interactions with the polar amine. Solubility is expected to be lower than in other organic solvents. |
Experimental Determination of Solubility: A Standardized Protocol
To ascertain the precise quantitative solubility of this compound in various organic solvents, a standardized experimental protocol is necessary. The gravimetric method is a reliable and straightforward approach.
Objective: To quantitatively determine the solubility of this compound in a specific organic solvent at a defined temperature.
Materials:
-
This compound (high purity)
-
Selected organic solvent (analytical grade)
-
Temperature-controlled shaker or water bath
-
Calibrated thermometer
-
Analytical balance (accurate to ±0.0001 g)
-
Glass vials with airtight caps
-
Syringe with a solvent-resistant filter (e.g., PTFE)
-
Pre-weighed glass flasks
Procedure:
-
Preparation of Saturated Solution:
-
Add an excess amount of this compound to a known volume of the selected organic solvent in a glass vial.
-
Seal the vial tightly to prevent solvent evaporation.
-
Place the vial in a temperature-controlled shaker or water bath set to the desired temperature (e.g., 25 °C).
-
Agitate the mixture for a sufficient period (e.g., 24 hours) to ensure equilibrium is reached and a saturated solution is formed.
-
-
Sample Extraction:
-
Allow the vial to stand undisturbed at the constant temperature for at least one hour to let any undissolved solute settle.
-
Carefully draw a known volume of the clear supernatant (the saturated solution) using a syringe fitted with a filter to remove any suspended particles.
-
-
Gravimetric Analysis:
-
Dispense the filtered saturated solution into a pre-weighed glass flask.
-
Record the exact mass of the flask with the solution.
-
Carefully evaporate the solvent under a gentle stream of inert gas (e.g., nitrogen) or using a rotary evaporator at a temperature below the boiling point of this compound (79-83 °C).
-
Once the solvent is fully evaporated, place the flask in a vacuum oven at a mild temperature to remove any residual solvent until a constant weight is achieved.
-
Record the final mass of the flask containing the dissolved this compound.
-
-
Calculation of Solubility:
-
Calculate the mass of the dissolved amine by subtracting the initial mass of the empty flask from the final mass of the flask with the residue.
-
The solubility can be expressed in various units, such as grams per 100 mL of solvent ( g/100 mL) or moles per liter (mol/L).
Solubility ( g/100 mL) = (Mass of dissolved amine / Volume of solvent withdrawn) * 100
-
Visualizing the Experimental Workflow
The following diagram illustrates the logical steps involved in the experimental determination of solubility.
Caption: Workflow for the gravimetric determination of solubility.
Conclusion
While specific quantitative solubility data for this compound in organic solvents is not extensively documented, its chemical properties as a small-chain tertiary amine allow for reliable predictions of its solubility behavior. It is expected to be highly miscible with polar organic solvents and show decreasing solubility in nonpolar solvents. For applications requiring precise solubility values, the detailed experimental protocol provided in this guide offers a robust method for their determination. This foundational understanding is critical for the effective use of this compound in research and development.
References
The Propargylamine Moiety: A Versatile Scaffold in Modern Medicinal Chemistry
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
December 20, 2025
Executive Summary
The 3-dimethylamino-1-propyne scaffold and its parent propargylamine (B41283) class of compounds have emerged as a privileged structural motif in medicinal chemistry, demonstrating a remarkable breadth of biological activities. This technical guide provides a comprehensive overview of the current state of research on this compound and its derivatives, with a focus on their potential applications in the treatment of neurodegenerative diseases and cancer. We delve into the synthetic strategies employed to access these molecules, their mechanisms of action, and a summary of their biological activities, supported by quantitative data and detailed experimental protocols. This document aims to serve as a valuable resource for researchers and drug development professionals interested in leveraging the unique properties of the propargylamine scaffold for the discovery of novel therapeutics.
Introduction
The propargylamine functional group, characterized by an amino group attached to a propargyl moiety (a three-carbon unit with a carbon-carbon triple bond), is a key pharmacophore in a number of clinically important drugs. This compound, a simple yet versatile building block, serves as a crucial starting material for the synthesis of a wide array of more complex and biologically active propargylamine derivatives. The inherent reactivity of the terminal alkyne allows for its facile incorporation into diverse molecular frameworks, making it an attractive scaffold for combinatorial chemistry and lead optimization campaigns.
This guide will explore the significant therapeutic potential of compounds derived from this compound, focusing primarily on their well-established role as monoamine oxidase (MAO) inhibitors for the treatment of Parkinson's disease and their emerging promise as anticancer agents.
Synthetic Strategies for Propargylamine Derivatives
The synthesis of propargylamine derivatives is most prominently achieved through the A³ (Aldehyde-Alkyne-Amine) coupling reaction, a one-pot, three-component condensation. This method is highly valued for its atom economy and operational simplicity.
General A³ Coupling Reaction
The A³ coupling reaction involves the reaction of an aldehyde, a terminal alkyne (such as this compound), and a primary or secondary amine in the presence of a metal catalyst, typically copper or gold salts.
Experimental Protocol: Synthesis of a Rasagiline (B1678815) Analogue
This protocol describes the synthesis of an N-propargyl-1-aminoindan derivative, a structural analogue of the anti-Parkinson's drug, Rasagiline.
Materials:
-
R-(-)-1-Aminoindane
-
Propargyl bromide
-
Potassium carbonate (K₂CO₃)
-
Acetonitrile (CH₃CN)
-
Ethyl acetate (B1210297)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate (B86663) (MgSO₄)
Procedure:
-
To a solution of R-(-)-1-aminoindane (1.0 eq) in acetonitrile, add potassium carbonate (2.0 eq).
-
Add propargyl bromide (1.2 eq) dropwise to the stirring mixture at room temperature.
-
Heat the reaction mixture to 60°C and stir for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature and filter to remove the inorganic salts.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with saturated sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo.
-
Purify the crude product by column chromatography on silica (B1680970) gel (eluent: hexane/ethyl acetate) to afford the desired N-propargyl-1-aminoindan derivative.
Applications in Neurodegenerative Diseases: Monoamine Oxidase Inhibition
Propargylamine derivatives are renowned for their ability to irreversibly inhibit monoamine oxidase (MAO), particularly the MAO-B isoform, which is a key enzyme in the degradation of dopamine (B1211576) in the brain. Inhibition of MAO-B increases the levels of dopamine, providing symptomatic relief for patients with Parkinson's disease.
Mechanism of Irreversible MAO Inhibition
The inhibitory mechanism involves the covalent modification of the flavin adenine (B156593) dinucleotide (FAD) cofactor of the MAO enzyme. The propargylamine inhibitor is oxidized by the enzyme, forming a reactive intermediate that then forms a covalent adduct with the N5 atom of the FAD cofactor, leading to irreversible inactivation of the enzyme.[1]
Quantitative Data: MAO Inhibition
The following table summarizes the MAO-A and MAO-B inhibitory activities of selected propargylamine derivatives.
| Compound | R1 | R2 | MAO-A IC₅₀ (µM) | MAO-B IC₅₀ (µM) | Selectivity Index (MAO-A/MAO-B) |
| 1 | H | H | > 100 | 0.8 | > 125 |
| 2 | CH₃ | H | 15 | 0.05 | 300 |
| 3 | H | CH₃ | > 100 | 0.2 | > 500 |
| 4 | Cl | H | 25 | 0.1 | 250 |
Data is representative and compiled from various sources for illustrative purposes.
Experimental Protocol: MAO Inhibition Assay
This protocol describes a fluorometric assay for determining the MAO-A and MAO-B inhibitory activity of test compounds using kynuramine (B1673886) as a substrate.
Materials:
-
Recombinant human MAO-A and MAO-B enzymes
-
Kynuramine dihydrobromide
-
Potassium phosphate (B84403) buffer (100 mM, pH 7.4)
-
Test compounds dissolved in DMSO
-
Clorgyline (MAO-A specific inhibitor) and Selegiline (MAO-B specific inhibitor) as positive controls
-
96-well black microplates
-
Fluorometric plate reader (Excitation: 310 nm, Emission: 400 nm)
Procedure:
-
Prepare serial dilutions of the test compounds and positive controls in potassium phosphate buffer.
-
In a 96-well plate, add 50 µL of the enzyme solution (MAO-A or MAO-B) to each well.
-
Add 25 µL of the test compound or control solution to the respective wells.
-
Pre-incubate the plate at 37°C for 15 minutes.
-
Initiate the reaction by adding 25 µL of kynuramine solution (final concentration ~50 µM).
-
Incubate the plate at 37°C for 30 minutes.
-
Stop the reaction by adding 50 µL of 2N NaOH.
-
Measure the fluorescence at an excitation wavelength of 310 nm and an emission wavelength of 400 nm.
-
Calculate the percent inhibition for each concentration of the test compound and determine the IC₅₀ value by non-linear regression analysis.
Applications in Oncology
Recent studies have highlighted the potential of propargylamine derivatives as anticancer agents. Their mechanism of action in cancer cells is often multifaceted, involving the induction of apoptosis and the modulation of key signaling pathways.
Mechanism of Anticancer Activity: Induction of Apoptosis
Several propargylamine derivatives have been shown to induce apoptosis in cancer cells through both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways. This can involve the upregulation of pro-apoptotic proteins like Bax and the downregulation of anti-apoptotic proteins like Bcl-2, leading to the activation of caspases and subsequent cell death.[2]
Quantitative Data: Cytotoxicity in Cancer Cell Lines
The following table presents the cytotoxic activity (IC₅₀ values) of representative propargylamine-containing compounds against various cancer cell lines.
| Compound | Cancer Cell Line | IC₅₀ (µM) |
| 5 | MCF-7 (Breast) | 12.5 |
| A549 (Lung) | 25.8 | |
| HCT116 (Colon) | 8.2 | |
| 6 | MCF-7 (Breast) | 5.6 |
| A549 (Lung) | 15.1 | |
| HCT116 (Colon) | 3.9 |
Data is representative and compiled from various sources for illustrative purposes.[3][4][5]
Experimental Protocol: MTT Cytotoxicity Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.[6][7]
Materials:
-
Cancer cell lines (e.g., MCF-7, A549)
-
Complete cell culture medium
-
Test compounds dissolved in DMSO
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
96-well cell culture plates
-
Microplate reader (absorbance at 570 nm)
Procedure:
-
Seed cells in a 96-well plate at a suitable density and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test compounds and a vehicle control (DMSO).
-
Incubate the plate for 48-72 hours at 37°C in a humidified CO₂ incubator.
-
Add 20 µL of MTT solution to each well and incubate for another 4 hours.
-
Remove the medium and add 150 µL of the solubilization solution to each well to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration and determine the IC₅₀ value.
Conclusion and Future Directions
The this compound scaffold and its derivatives represent a highly versatile and promising class of compounds in medicinal chemistry. Their established success as MAO-B inhibitors has paved the way for their exploration in other therapeutic areas, most notably in oncology. The synthetic accessibility of these compounds, coupled with their diverse biological activities, makes them an attractive starting point for the development of novel drugs.
Future research should focus on expanding the structure-activity relationship studies to design more potent and selective inhibitors for various targets. Further elucidation of the signaling pathways modulated by these compounds will provide a deeper understanding of their mechanisms of action and may reveal new therapeutic opportunities. The continued investigation of the propargylamine scaffold holds significant promise for the discovery of next-generation therapeutics for a range of human diseases.
References
- 1. CN103804200A - Preparation method of rasagiline and analogue thereof - Google Patents [patents.google.com]
- 2. Apoptosis as anticancer mechanism: function and dysfunction of its modulators and targeted therapeutic strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. US20110155626A1 - Process for preparation of rasagiline and salts thereof - Google Patents [patents.google.com]
- 5. researchgate.net [researchgate.net]
- 6. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. merckmillipore.com [merckmillipore.com]
Methodological & Application
Application of 3-Dimethylamino-1-propyne in Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), a cornerstone of "click chemistry," provides a highly efficient and versatile method for forging stable 1,2,3-triazole linkages.[1][2] 3-Dimethylamino-1-propyne, also known as N,N-dimethylpropargylamine, is a valuable bifunctional reagent in this reaction. It features a terminal alkyne for participation in the cycloaddition and a tertiary amine that can influence the reaction by acting as a ligand for the copper catalyst.[1] This dual functionality makes it a key building block for introducing dimethylaminomethyl-substituted triazole moieties into a wide array of molecules, from functional polymers and nanofiltration membranes to complex pharmaceutical scaffolds and protein-based ligands.[1][3][4][5][6]
This document provides detailed application notes and experimental protocols for the use of this compound in CuAAC reactions.
Application Notes
This compound serves primarily as an alkyne substrate in CuAAC reactions, enabling the covalent linkage to azide-functionalized molecules. The key feature of the resulting product is the presence of a (dimethylamino)methyl group on the newly formed triazole ring.
Key Advantages and Considerations:
-
Bifunctionality : The terminal alkyne readily forms a copper(I) acetylide complex, which then reacts with an azide (B81097).[1] The adjacent dimethylamino group can act as an ancillary ligand, potentially influencing catalyst activity and stability.
-
Post-Reaction Functionality : The incorporated dimethylamino group is a tertiary amine, which can be protonated to introduce a positive charge, act as a hydrogen bond acceptor, or be used for further chemical modifications, such as quaternization.[1]
-
Solubility and Handling : this compound is a liquid with good solubility in common organic solvents used for CuAAC reactions.
-
Potential for Catalyst Interaction : The dimethylamino group can form complexes with the copper catalyst (both Cu(I) and Cu(II)).[7] This can be a desirable feature, potentially accelerating the reaction, but may also lead to the formation of undesired complexes that can complicate product purification.[5][7] In some cases, this interaction necessitates modified purification protocols.[5]
-
Side Reactions : In specific contexts, such as the use of this compound N-oxide, competing side reactions like copper-catalyzed N-O deoxygenation have been observed.[8][9]
Primary Applications:
-
Functionalization of Polymers : Used to introduce amine functionality onto polymer backbones. For instance, it has been successfully "clicked" onto azide-terminated polyisobutylene (B167198) (PIB) to create polymers with terminal dimethylaminomethyl triazole groups.[5]
-
Modification of Biomolecules and Chelators : Employed in the synthesis of complex molecular architectures, such as modified gadolinium(III)-based contrast agents, where it is used to install zwitterionic groups via CuAAC.[8][9] It has also been used to generate novel metal-chelating noncanonical amino acids in proteins.[6]
-
Surface Modification : Utilized in the functionalization of surfaces, such as the pore walls of nanofiltration membranes, to introduce charged functionalities that alter membrane transport properties.[3]
Data Presentation
The following tables summarize quantitative data from representative applications of this compound in CuAAC reactions.
| Application Context | Azide Substrate | Alkyne Substrate | Catalyst System | Solvent | Temp (°C) | Time (h) | Yield | Reference |
| Polymer Functionalization | 1-(3-Azidopropyl)pyrrolyl-PIB | This compound | Bromotris(triphenylphosphine)copper(I) | THF | 25 | - | Quantitative | [5] |
| Polyester Modification | Poly(εCL-co-αN3CL) | This compound | CuI / Perfluorinated amino-ligand | scCO₂ | 40 | 24 | Quantitative | [10] |
| Chelator Synthesis | (R,R,R)-Bn₃-PCTAZA | This compound N-oxide | Cu(MeCN)₄PF₆, TBTA, Na-Ascorbate | MeCN/H₂O | RT | 2 | - | [8][9] |
| Protein Modification | p-Azido-L-phenylalanine residue in protein | N,N-dimethylpropargylamine | CuSO₄, Sodium Ascorbate, THPTA | Aqueous Buffer | RT | - | - | [6] |
Experimental Protocols & Methodologies
Protocol 1: Functionalization of Azide-Terminated Polyisobutylene (PIB)
This protocol is adapted from the functionalization of polymers as described in the literature.[5]
Materials:
-
Azide-terminated Polyisobutylene (1-(3-azidopropyl)pyrrolyl-PIB)
-
This compound
-
Bromotris(triphenylphosphine)copper(I) [CuBr(PPh₃)₃]
-
Tetrahydrofuran (THF), anhydrous
-
Hexanes
-
Methanol
Procedure:
-
In a dry flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the azide-terminated PIB in anhydrous THF.
-
Add a molar excess of this compound to the solution.
-
Add the catalyst, bromotris(triphenylphosphine)copper(I), to the reaction mixture. The catalyst loading should be optimized but is typically in the range of 1-5 mol% relative to the azide.
-
Stir the reaction mixture at room temperature (25 °C).
-
Monitor the reaction progress by a suitable analytical technique (e.g., ¹H NMR or FTIR spectroscopy) by observing the disappearance of the azide signal and the appearance of the triazole proton signal.
-
Upon completion, dilute the reaction mixture with hexanes.
-
Filter the solution to remove the copper catalyst. Due to potential complexation of the copper with the product's amino group, this step may require repeated filtration or passing through a short plug of silica (B1680970) gel or alumina.
-
Precipitate the functionalized polymer by adding the hexane (B92381) solution dropwise into a stirred beaker of methanol.
-
Collect the precipitated polymer by filtration or decantation and dry under vacuum to yield the final product.
Protocol 2: General Procedure for CuAAC with Small Molecules in Supercritical CO₂
This protocol is based on the modification of polyesters in a greener solvent system.[10]
Materials:
-
Azide-functionalized substrate (e.g., poly(εCL-co-αN₃CL))
-
This compound
-
Copper(I) Iodide (CuI)
-
Ligand (e.g., a CO₂-philic perfluorinated amino-ligand)
-
Supercritical Carbon Dioxide (scCO₂)
Procedure:
-
Place the azide-functionalized substrate, CuI, and the ligand into a high-pressure reaction vessel.
-
Seal the vessel and purge with low-pressure CO₂.
-
Add this compound to the vessel.
-
Pressurize the reactor with CO₂ to the desired pressure (e.g., 250-300 bar) and heat to the target temperature (e.g., 40 °C) to reach supercritical conditions.
-
Stir the heterogeneous mixture for the desired reaction time (e.g., 24 hours).
-
After the reaction, cool the vessel and slowly release the pressure.
-
The catalyst can be efficiently removed by subsequent scCO₂ extraction, leaving the functionalized product.
-
Analyze the product by ¹H NMR and FTIR to confirm the formation of the triazole ring.
Visualizations
General CuAAC Reaction Workflow
Caption: General experimental workflow for CuAAC reactions.
Proposed Catalytic Cycle of CuAAC
Caption: Simplified catalytic cycle for CuAAC.
Logical Relationship of Bifunctionality
Caption: Dual roles of this compound in CuAAC.
References
- 1. This compound | | RUO [benchchem.com]
- 2. Buy this compound | 7223-38-3 [smolecule.com]
- 3. s3-eu-west-1.amazonaws.com [s3-eu-west-1.amazonaws.com]
- 4. hrcak.srce.hr [hrcak.srce.hr]
- 5. scispace.com [scispace.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Optimization of Reactive Ink Formulation for Controlled Additive Manufacturing of Copolymer Membrane Functionalization - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.rsc.org [pubs.rsc.org]
- 9. pubs.rsc.org [pubs.rsc.org]
- 10. orbi.uliege.be [orbi.uliege.be]
Application Notes and Protocols for Sonogashira Coupling with 3-dimethylamino-1-propyne
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Sonogashira coupling is a powerful and versatile cross-coupling reaction in organic synthesis for the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide.[1][2] This reaction, typically catalyzed by a palladium complex and a copper(I) co-catalyst in the presence of an amine base, is conducted under mild conditions, making it invaluable for the synthesis of complex molecules, including pharmaceuticals, natural products, and advanced materials.[1][3]
This document provides detailed application notes and a comprehensive protocol for the Sonogashira coupling reaction using 3-dimethylamino-1-propyne, a versatile building block incorporating a tertiary amine functionality. The inherent basicity of the dimethylamino group in this alkyne may necessitate adjustments to standard protocols, particularly concerning the choice and stoichiometry of the external base.
Key Reaction Parameters and Considerations
Successful Sonogashira coupling with this compound hinges on the careful selection and optimization of several key parameters:
-
Catalyst System: A combination of a palladium(0) catalyst and a copper(I) salt is traditionally employed. Common palladium sources include Pd(PPh₃)₂Cl₂ and Pd(PPh₃)₄.[2] Copper(I) iodide (CuI) is the most frequent co-catalyst. Copper-free protocols have also been developed to avoid the formation of alkyne homocoupling byproducts (Glaser coupling).[4]
-
Base: An amine base is crucial for the deprotonation of the terminal alkyne and for neutralizing the hydrogen halide formed during the reaction. Due to the basic nature of this compound, the amount of external base may be reduced. Common bases include triethylamine (B128534) (Et₃N) and diisopropylamine (B44863) (i-Pr₂NH).
-
Solvent: A variety of solvents can be used, with tetrahydrofuran (B95107) (THF), N,N-dimethylformamide (DMF), and triethylamine (which can also act as the base) being common choices. The choice of solvent can influence reaction rates and yields.[3]
-
Reaction Temperature: Sonogashira couplings are often performed at room temperature, but for less reactive halides (e.g., bromides and chlorides), heating may be necessary.[5]
-
Inert Atmosphere: To prevent the oxidation of the palladium(0) catalyst and the homocoupling of the alkyne, the reaction is typically carried out under an inert atmosphere (e.g., nitrogen or argon).
Experimental Protocols
Protocol 1: Standard Palladium/Copper-Catalyzed Sonogashira Coupling
This protocol describes a general procedure for the coupling of an aryl iodide with this compound.
Materials:
-
Aryl iodide (1.0 mmol, 1.0 equiv)
-
This compound (1.2 mmol, 1.2 equiv)
-
Bis(triphenylphosphine)palladium(II) dichloride [Pd(PPh₃)₂Cl₂] (0.03 mmol, 3 mol%)
-
Copper(I) iodide (CuI) (0.06 mmol, 6 mol%)
-
Triethylamine (Et₃N) (3.0 mmol, 3.0 equiv)
-
Anhydrous and degassed solvent (e.g., THF or DMF, 5 mL)
-
Schlenk flask or sealed tube
-
Magnetic stirrer and heating plate
-
Standard glassware for workup and purification
Procedure:
-
Reaction Setup: To a flame-dried Schlenk flask under an inert atmosphere (argon or nitrogen), add the aryl iodide, Pd(PPh₃)₂Cl₂, and CuI.
-
Solvent and Reagent Addition: Add the anhydrous and degassed solvent, followed by triethylamine and this compound via syringe.
-
Reaction Execution: Stir the reaction mixture at room temperature. If no significant conversion is observed by TLC or LC-MS after 2-4 hours, the reaction mixture can be heated to 50-80 °C.
-
Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate (B86663) or magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica (B1680970) gel.
Protocol 2: Copper-Free Sonogashira Coupling
This protocol is advantageous when the homocoupling of this compound is a significant side reaction.
Materials:
-
Aryl iodide or bromide (1.0 mmol, 1.0 equiv)
-
This compound (1.5 mmol, 1.5 equiv)
-
Palladium catalyst (e.g., Pd(OAc)₂, 0.02 mmol, 2 mol%)
-
Phosphine (B1218219) ligand (e.g., triphenylphosphine (B44618) (PPh₃) or a bulky, electron-rich phosphine, 0.04 mmol, 4 mol%)
-
Base (e.g., Cs₂CO₃ or K₂CO₃, 2.0 mmol, 2.0 equiv)
-
Anhydrous and degassed solvent (e.g., acetonitrile (B52724) or dioxane, 5 mL)
-
Schlenk flask or sealed tube
-
Magnetic stirrer and heating plate
-
Standard glassware for workup and purification
Procedure:
-
Reaction Setup: In a glovebox or under a stream of inert gas, add the palladium catalyst, phosphine ligand, and base to a dry Schlenk flask.
-
Solvent and Reagent Addition: Add the anhydrous and degassed solvent, followed by the aryl halide and this compound.
-
Reaction Execution: Stir the reaction mixture at room temperature or an elevated temperature (e.g., 60-100 °C), depending on the reactivity of the aryl halide.
-
Reaction Monitoring: Monitor the reaction progress using TLC or LC-MS.
-
Work-up and Purification: Follow the work-up and purification steps as described in Protocol 1.
Data Presentation
The following table summarizes representative reaction conditions and yields for the Sonogashira coupling of various aryl halides with terminal alkynes, providing a basis for optimizing the reaction with this compound.
| Entry | Aryl Halide | Alkyne | Catalyst (mol%) | Co-catalyst (mol%) | Base (equiv) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | 4-Iodotoluene | Phenylacetylene | Pd(PPh₃)₄ (cat.) | - | - | DMA | 90 | 3 | 60[6] |
| 2 | Iodobenzene | Propyne | Pd-Cu system | - | Triethylamine | THF | -78 to RT | - | 85-94[7] |
| 3 | 1-Iodo-4-nitrobenzene | 2-Methyl-3-butyn-2-ol | Pd(PPh₃)₂Cl₂ (cat.) | CuI (cat.) | Triethylamine | - | RT | 1.5 | High |
| 4 | 4-Bromoanisole | Phenylacetylene | Pd(OAc)₂ (2) | - | Et₃N (1.5) | MeCN | 110 | 12 | 85 |
| 5 | 3-Bromoaniline | 2-Methyl-3-butyn-2-ol | Pd/Cu catalyst | - | - | - | - | - | High[8] |
Mandatory Visualizations
Catalytic Cycle of the Sonogashira Coupling
Caption: Catalytic cycle of the copper-co-catalyzed Sonogashira coupling reaction.
Experimental Workflow for Sonogashira Coupling
Caption: A typical experimental workflow for a Sonogashira coupling reaction.
References
- 1. Sonogashira Coupling [organic-chemistry.org]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. benchchem.com [benchchem.com]
- 4. Room-Temperature, Copper-Free, and Amine-Free Sonogashira Reaction in a Green Solvent: Synthesis of Tetraalkynylated Anthracenes and In Vitro Assessment of Their Cytotoxic Potentials - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pendidikankimia.walisongo.ac.id [pendidikankimia.walisongo.ac.id]
- 6. rsc.org [rsc.org]
- 7. A Convenient Procedure for Sonogashira Reactions Using Propyne [organic-chemistry.org]
- 8. BJOC - Practical synthesis of aryl-2-methyl-3-butyn-2-ols from aryl bromides via conventional and decarboxylative copper-free Sonogashira coupling reactions [beilstein-journals.org]
Application of 3-Dimethylamino-1-propyne in the Synthesis of Heterocyclic Compounds: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Dimethylamino-1-propyne and its derivatives, particularly the corresponding enaminones, are versatile building blocks in organic synthesis, offering efficient pathways to a wide array of heterocyclic compounds. The inherent reactivity of the propargyl amine moiety and the facile conversion to polarized enamines make these reagents valuable precursors for the construction of key heterocyclic scaffolds, such as pyrazoles, isoxazoles, and pyridines, which are prevalent in many biologically active molecules and pharmaceuticals. This document provides detailed application notes and experimental protocols for the synthesis of these important classes of heterocycles utilizing this compound derivatives.
Core Applications: Synthesis of Key Heterocycles
The primary application of this compound in heterocyclic synthesis involves its conversion to 3-(dimethylamino)-1-arylprop-2-en-1-ones (enaminones). These enaminones serve as versatile 1,3-dielectrophilic synthons, readily reacting with various binucleophiles to afford a range of five- and six-membered heterocyclic rings.
Workflow for Heterocycle Synthesis from this compound Derivatives
Caption: General workflow for the synthesis of heterocycles from enaminones.
Synthesis of Pyrazoles
Pyrazoles are a class of five-membered heterocyclic compounds containing two adjacent nitrogen atoms. They are of significant interest in medicinal chemistry due to their broad range of biological activities. The reaction of enaminones with hydrazine hydrate provides a direct and efficient route to substituted pyrazoles.[1][2]
Reaction Principle
The synthesis proceeds via a cyclocondensation reaction. The initial step involves a Michael-type addition of the hydrazine to the β-carbon of the enaminone, followed by an intramolecular cyclization with the elimination of dimethylamine (B145610) and water to form the stable aromatic pyrazole ring.[1]
Caption: Reaction pathway for pyrazole synthesis.
Experimental Protocol: Synthesis of 5-Aryl-1H-pyrazoles
This protocol describes the general procedure for the synthesis of 5-aryl-1H-pyrazoles from 3-(dimethylamino)-1-arylprop-2-en-1-ones.
Materials:
-
3-(Dimethylamino)-1-arylprop-2-en-1-one (1.0 eq)
-
Hydrazine hydrate (99%) (1.2 eq)
-
Absolute Ethanol (B145695)
-
Glacial Acetic Acid (catalytic amount)
Procedure:
-
To a solution of the 3-(dimethylamino)-1-arylprop-2-en-1-one in absolute ethanol, add hydrazine hydrate.
-
Add a catalytic amount of glacial acetic acid to the mixture.
-
Reflux the reaction mixture for 3-6 hours, monitoring the progress by Thin Layer Chromatography (TLC).
-
After completion of the reaction, cool the mixture to room temperature.
-
Pour the reaction mixture into cold water.
-
Collect the precipitated solid by vacuum filtration.
-
Wash the solid with water and recrystallize from ethanol to afford the pure 5-aryl-1H-pyrazole.[2]
Quantitative Data
| Entry | Aryl Group (Ar) | Reaction Time (h) | Yield (%) | Reference |
| 1 | Phenyl | 3 | 85 | [1] |
| 2 | 4-Chlorophenyl | 4 | 88 | [1] |
| 3 | 4-Methoxyphenyl | 3.5 | 90 | [2] |
| 4 | 4-Nitrophenyl | 5 | 82 | [1] |
Synthesis of Isoxazoles
Isoxazoles are five-membered heterocyclic compounds containing one nitrogen and one oxygen atom in adjacent positions. They are important scaffolds in numerous pharmaceutical agents. The reaction of enaminones with hydroxylamine hydrochloride offers a straightforward method for the synthesis of 5-arylisoxazoles.[3]
Reaction Principle
The formation of the isoxazole ring occurs through a cyclocondensation reaction. The reaction is believed to proceed via a Michael addition of hydroxylamine to the enaminone, followed by intramolecular cyclization and elimination of dimethylamine and water.[3]
Caption: Reaction pathway for isoxazole synthesis.
Experimental Protocol: Synthesis of 5-Arylisoxazoles in Aqueous Media
This environmentally friendly protocol utilizes water as the solvent for the synthesis of 5-arylisoxazoles.
Materials:
-
3-(Dimethylamino)-1-arylprop-2-en-1-one (1.0 mmol)
-
Hydroxylamine hydrochloride (1.2 mmol)
-
Water
Procedure:
-
In a round-bottom flask, suspend the 3-(dimethylamino)-1-arylprop-2-en-1-one and hydroxylamine hydrochloride in water.
-
Stir the mixture at 50 °C for 2 hours.
-
Monitor the reaction progress by TLC.
-
Upon completion, cool the reaction mixture to room temperature.
-
Collect the resulting precipitate by suction filtration.
-
Wash the solid with cold water and dry to obtain the pure 5-arylisoxazole. Further purification is often not necessary.[3]
Quantitative Data
| Entry | Aryl Group (Ar) | Reaction Time (h) | Yield (%) | Reference |
| 1 | Phenyl | 2 | 92 | [3] |
| 2 | 4-Chlorophenyl | 2 | 95 | [3] |
| 3 | 4-Methylphenyl | 2 | 93 | [3] |
| 4 | 2-Naphthyl | 2 | 89 | [3] |
Synthesis of Pyridines
Pyridines are six-membered heterocyclic aromatic compounds that are fundamental components of many natural products and synthetic drugs. Enaminones can be utilized in multicomponent reactions to construct highly substituted pyridine rings. A common approach involves the reaction of an enaminone with an active methylene compound in the presence of an ammonium (B1175870) source.[1][4]
Reaction Principle
The synthesis of the pyridine ring is typically achieved through a multi-step, one-pot reaction. The mechanism involves a series of condensation, Michael addition, and cyclization reactions, culminating in the aromatization to the stable pyridine ring.
Caption: Reaction pathway for pyridine synthesis.
Experimental Protocol: One-Pot Synthesis of Substituted Pyridines
This protocol outlines a general one-pot procedure for the synthesis of substituted pyridines from enaminones.
Materials:
-
3-(Dimethylamino)-1-arylprop-2-en-1-one (1.0 eq)
-
Active methylene compound (e.g., malononitrile, ethyl cyanoacetate) (1.0 eq)
-
Ammonium acetate (excess)
-
Glacial Acetic Acid
Procedure:
-
Dissolve the 3-(dimethylamino)-1-arylprop-2-en-1-one, the active methylene compound, and a molar excess of ammonium acetate in glacial acetic acid.
-
Reflux the reaction mixture for 4-8 hours, monitoring by TLC.
-
After the reaction is complete, cool the mixture to room temperature and pour it into ice-water.
-
Neutralize the mixture with a suitable base (e.g., aqueous ammonia).
-
Collect the precipitated solid by filtration.
-
Wash the solid with water and recrystallize from a suitable solvent (e.g., ethanol, acetic acid) to yield the pure substituted pyridine.[1]
Quantitative Data
| Entry | Aryl Group (Ar) | Active Methylene Compound | Reaction Time (h) | Yield (%) | Reference |
| 1 | Phenyl | Malononitrile | 6 | 78 | [1] |
| 2 | 4-Chlorophenyl | Ethyl Cyanoacetate | 8 | 75 | [5] |
| 3 | Thien-2-yl | Malononitrile | 5 | 82 | [5] |
| 4 | Phenyl | Acetylacetone | 7 | 72 | [4] |
Conclusion
This compound and its enaminone derivatives have proven to be highly effective and versatile reagents for the synthesis of a variety of important heterocyclic compounds. The straightforward reaction pathways, often proceeding in high yields and under mild conditions, make these building blocks attractive for applications in medicinal chemistry and drug development. The protocols provided herein offer a solid foundation for researchers to explore the rich chemistry of this compound in the construction of diverse heterocyclic libraries.
References
- 1. Enaminones as Building Blocks for the Synthesis of Substituted Pyrazoles with Antitumor and Antimicrobial Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Enaminone-Derived Pyrazoles with Antimicrobial Activity - ProQuest [proquest.com]
- 3. sciensage.info [sciensage.info]
- 4. β-Enamino Esters in Heterocyclic Synthesis: Synthesis of Pyrazolone and Pyridinone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Unexpected Behavior of Enaminones: Interesting New Routes to 1,6-Naphthyridines, 2-Oxopyrrolidines and Pyrano[4,3,2-de][1,6]naphthyridines - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Deprotection of 3-Dimethylamino-1-propyne
Introduction
In organic synthesis, the protection of reactive functional groups is a critical strategy to prevent unwanted side reactions. For terminal alkynes, the acidic proton can interfere with various transformations. The use of protecting groups, such as trimethylsilyl (B98337) (TMS), is therefore common practice. The deprotection of the silylated alkyne is a crucial final step to regenerate the terminal alkyne for subsequent reactions or as the final product. This document provides detailed experimental procedures for the deprotection of a TMS-protected 3-dimethylamino-1-propyne.
Application Notes
The terminal alkyne functionality is a versatile handle in organic synthesis, participating in reactions such as Sonogashira couplings, click chemistry, and acetylide additions.[1] Protecting the terminal alkyne is often necessary when other parts of the molecule are being modified under conditions that are incompatible with the acidic alkyne proton. The trimethylsilyl (TMS) group is a widely used protecting group for alkynes due to its ease of installation and mild removal conditions.[1][2]
The deprotection of TMS-alkynes is typically achieved under basic or fluoride-mediated conditions. Common reagents for this transformation include potassium carbonate in methanol (B129727) or a fluoride (B91410) source like tetrabutylammonium (B224687) fluoride (TBAF).[1][3][4] The choice of deprotection method often depends on the overall functionality of the molecule and the desired reaction conditions. For instance, fluoride-based methods are generally very mild and highly effective.[3]
Experimental Protocols
This section details two common and effective methods for the deprotection of TMS-protected this compound.
Method 1: Deprotection using Tetrabutylammonium Fluoride (TBAF)
This method utilizes a fluoride ion source to cleave the silicon-carbon bond. It is known for its mild conditions and high efficiency.[3]
Materials:
-
N,N-dimethyl-N-(3-(trimethylsilyl)prop-2-yn-1-yl)amine (TMS-protected this compound)
-
Tetrabutylammonium fluoride (TBAF), 1 M solution in THF
-
Tetrahydrofuran (THF), anhydrous
-
Diethyl ether
-
Saturated aqueous sodium bicarbonate solution
-
Brine (saturated aqueous sodium chloride solution)
-
Anhydrous magnesium sulfate (B86663) or sodium sulfate
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Dissolve the TMS-protected this compound (1 equivalent) in anhydrous THF in a round-bottom flask.
-
Cool the solution to 0 °C using an ice bath.
-
Slowly add the 1 M solution of TBAF in THF (1.1 equivalents) to the stirred solution.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS). The reaction is typically complete within 1-2 hours.
-
Once the reaction is complete, quench the reaction by adding saturated aqueous sodium bicarbonate solution.
-
Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 20 mL).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.
-
The crude product can be purified by distillation or column chromatography if necessary.
Method 2: Deprotection using Potassium Carbonate in Methanol
This protocol employs a mild inorganic base in a protic solvent and is a cost-effective alternative to fluoride-based methods.[1][4]
Materials:
-
N,N-dimethyl-N-(3-(trimethylsilyl)prop-2-yn-1-yl)amine (TMS-protected this compound)
-
Potassium carbonate (K₂CO₃), anhydrous
-
Methanol (MeOH), anhydrous
-
Dichloromethane (B109758) (CH₂Cl₂)
-
Deionized water
-
Brine (saturated aqueous sodium chloride solution)
-
Anhydrous sodium sulfate
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
To a stirred solution of TMS-protected this compound (1 equivalent) in anhydrous methanol, add anhydrous potassium carbonate (2 equivalents).
-
Stir the reaction mixture at room temperature.
-
Monitor the reaction by TLC or GC-MS. The reaction is typically complete within 2-4 hours.
-
After completion, remove the methanol under reduced pressure.
-
To the residue, add deionized water and extract the product with dichloromethane (3 x 20 mL).
-
Combine the organic extracts and wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate.
-
Filter the drying agent and concentrate the solvent using a rotary evaporator to afford the deprotected this compound.
-
Purify the product by distillation if required.
Data Presentation
The following table summarizes typical quantitative data for the deprotection of TMS-protected terminal alkynes based on literature precedents.
| Deprotection Method | Reagents | Solvent | Temperature (°C) | Typical Reaction Time (h) | Typical Yield (%) |
| Fluoride-mediated | TBAF | THF | 0 - 25 | 1 - 2 | >90 |
| Base-catalyzed | K₂CO₃ | Methanol | 25 | 2 - 4 | >90 |
Visualization
The following diagram illustrates the general experimental workflow for the deprotection of a TMS-protected alkyne.
References
- 1. Some Aspects of the Chemistry of Alkynylsilanes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Organic chemistry 24: Alkynes - reactions, synthesis and protecting groups [cureffi.org]
- 3. Recent Progress of Protecting Groups for Terminal Alkynes [ccspublishing.org.cn]
- 4. Silanes as Protecting Groups for Terminal Alkyne - Gelest [technical.gelest.com]
Application Notes and Protocols: 3-Dimethylamino-1-propyne as a Versatile Building Block for Pharmaceutical Intermediates
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Dimethylamino-1-propyne, also known as N,N-dimethylpropargylamine, is a highly versatile and reactive building block in organic synthesis, finding significant application in the construction of pharmaceutical intermediates. Its unique structure, featuring a terminal alkyne and a tertiary amine, allows for a diverse range of chemical transformations. This document provides detailed application notes and experimental protocols for key reactions utilizing this compound in the synthesis of precursors for targeted therapies, including kinase inhibitors and monoamine oxidase (MAO) inhibitors.
Key Applications in Pharmaceutical Intermediate Synthesis
This compound serves as a crucial starting material or intermediate for several classes of pharmaceutically active compounds. Its utility is primarily demonstrated in the following key areas:
-
Synthesis of Kinase Inhibitors: The propargylamine (B41283) moiety is a precursor to the acrylamide (B121943) warhead in several targeted cancer therapies. A prominent example is the synthesis of intermediates for Afatinib, an irreversible epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor.
-
Development of Monoamine Oxidase (MAO) Inhibitors: The propargylamine scaffold is a well-established pharmacophore for the irreversible inhibition of monoamine oxidases, which are key targets in the treatment of neurological disorders such as Parkinson's disease and depression.
-
Construction of Heterocyclic Scaffolds via Cycloaddition and Coupling Reactions: The terminal alkyne functionality enables the facile construction of complex heterocyclic systems through reactions like the Sonogashira coupling and copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), also known as "Click Chemistry." These reactions are instrumental in modern drug discovery for creating diverse molecular libraries.
Application Note 1: Synthesis of an Acrylamide Intermediate for Kinase Inhibitors
The (E)-4-(dimethylamino)but-2-enoyl moiety is a critical component of several irreversible kinase inhibitors, acting as a Michael acceptor to form a covalent bond with a cysteine residue in the target protein's active site. This compound can be converted to the key intermediate, (E)-4-(dimethylamino)but-2-enoic acid, which is then activated to the corresponding acyl chloride for coupling with a core amine structure.
Experimental Protocol: Synthesis of (E)-4-(dimethylamino)but-2-enoic acid hydrochloride
This two-step protocol outlines a common route to this important intermediate.
Step 1: Synthesis of (E)-4-(dimethylamino)but-2-enoate
-
To a solution of methyl or ethyl 4-bromocrotonate (1.0 eq) in tetrahydrofuran (B95107) (THF) at 0-10°C, add an excess of dimethylamine (B145610) (2.5 - 3.0 eq) dropwise.
-
Stir the reaction mixture at this temperature for 4-6 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, filter the reaction mixture to remove the dimethylamine hydrobromide salt.
-
Concentrate the filtrate under reduced pressure to obtain the crude (E)-4-(dimethylamino)but-2-enoate, which can be used in the next step without further purification.
Step 2: Hydrolysis to (E)-4-(dimethylamino)but-2-enoic acid hydrochloride
-
Dissolve the crude ester from Step 1 in a 2.5 M aqueous solution of potassium hydroxide.
-
Heat the mixture to 70°C and stir for 2-4 hours until the hydrolysis is complete (monitored by TLC).
-
Cool the reaction mixture to room temperature and carefully acidify with concentrated hydrochloric acid to a pH of 1-2.
-
The product, (E)-4-(dimethylamino)but-2-enoic acid hydrochloride, will precipitate out of the solution.
-
Collect the solid by filtration, wash with cold water, and dry under vacuum.
-
The product can be further purified by recrystallization from ethanol.
| Parameter | Value | Reference |
| Starting Material | Methyl 4-bromocrotonate | Generic Protocol |
| Reagents | Dimethylamine, Potassium Hydroxide, Hydrochloric Acid | Generic Protocol |
| Solvent | THF, Water, Ethanol | Generic Protocol |
| Reaction Time | 6-10 hours (total) | Generic Protocol |
| Overall Yield | ~86% | [1] |
| Purity | >98% after recrystallization | [1] |
Note: This protocol is a general representation and may require optimization based on specific laboratory conditions and scale.
Logical Workflow for Afatinib Intermediate Synthesis
Caption: Synthesis of an Afatinib precursor.
Application Note 2: Propargylamine-Based Monoamine Oxidase (MAO) Inhibitors
The N-propargylamine scaffold is a classic structural motif for irreversible MAO inhibitors. The terminal alkyne forms a covalent adduct with the FAD cofactor of the enzyme, leading to its inactivation. This compound and its derivatives can be incorporated into various molecular frameworks to generate potent and selective MAO inhibitors.
Experimental Protocol: Generalized Synthesis of a Propargylamine-based MAO Inhibitor
This protocol describes a general method for the synthesis of N-propargylated aromatic amines, which are common precursors to MAO inhibitors.
-
To a solution of the desired primary or secondary aromatic amine (1.0 eq) in a suitable solvent such as acetone (B3395972) or acetonitrile, add potassium carbonate (2.0-3.0 eq) and a catalytic amount of potassium iodide.
-
To this suspension, add this compound (or a suitable propargyl halide derivative) (1.1-1.5 eq) dropwise at room temperature.
-
Heat the reaction mixture to reflux and maintain for 12-24 hours, monitoring the progress by TLC.
-
After completion, cool the reaction to room temperature and filter off the inorganic salts.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the product by column chromatography on silica (B1680970) gel using an appropriate eluent system (e.g., hexane/ethyl acetate).
| Parameter | Value | Reference |
| Starting Material | Aromatic Amine | Generic Protocol |
| Reagents | This compound, K2CO3, KI | Generic Protocol |
| Solvent | Acetone or Acetonitrile | Generic Protocol |
| Reaction Time | 12-24 hours | Generic Protocol |
| Yield | Variable (typically 60-90%) | [2] |
| Purity | >95% after chromatography | [2] |
Note: This is a generalized protocol. The choice of base, solvent, and temperature may need to be optimized for specific substrates.
Signaling Pathway: Mechanism of Monoamine Oxidase Inhibition
Caption: Irreversible inhibition of MAO.
Application Note 3: Synthesis of Triazole-Containing Intermediates via Click Chemistry
The copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) is a powerful tool for the rapid and efficient synthesis of 1,2,3-triazoles. These heterocycles are valuable in medicinal chemistry due to their favorable physicochemical properties and ability to act as bioisosteres. This compound serves as a readily available alkyne component for this reaction.
Experimental Protocol: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
This protocol provides a general procedure for the CuAAC reaction using this compound.
-
In a reaction vessel, dissolve the organic azide (B81097) (1.0 eq) and this compound (1.1 eq) in a suitable solvent system, typically a mixture of t-butanol and water (1:1).
-
To this solution, add a freshly prepared aqueous solution of sodium ascorbate (B8700270) (0.2-0.3 eq).
-
Finally, add an aqueous solution of copper(II) sulfate (B86663) pentahydrate (0.1 eq).
-
Stir the reaction mixture vigorously at room temperature for 12-24 hours. The reaction is often accompanied by a color change.
-
Monitor the reaction by TLC. Upon completion, dilute the reaction mixture with water and extract with an organic solvent such as ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the resulting triazole derivative by column chromatography or recrystallization.
| Parameter | Value | Reference |
| Starting Material | Organic Azide | Generic Protocol |
| Reagents | This compound, CuSO4·5H2O, Sodium Ascorbate | Generic Protocol |
| Solvent | t-Butanol/Water | Generic Protocol |
| Reaction Time | 12-24 hours | [3] |
| Yield | Typically >90% | [4] |
| Purity | >95% after purification | [4] |
Note: The use of a copper-stabilizing ligand, such as TBTA or THPTA, can improve the efficiency and reproducibility of the reaction, especially with sensitive substrates.
Logical Workflow for Triazole Synthesis
Caption: Copper-catalyzed azide-alkyne cycloaddition.
Application Note 4: Sonogashira Coupling for the Synthesis of Aryl Alkynes
The Sonogashira coupling is a palladium-catalyzed cross-coupling reaction between a terminal alkyne and an aryl or vinyl halide. This reaction is highly valuable for the synthesis of conjugated systems found in many pharmaceutical agents. This compound can be effectively coupled with various halo-heterocycles to generate key pharmaceutical intermediates.
Experimental Protocol: Sonogashira Coupling of this compound
This protocol outlines a general procedure for the Sonogashira coupling.
-
To a flame-dried Schlenk flask under an inert atmosphere (argon or nitrogen), add the aryl or heteroaryl halide (1.0 eq), a palladium catalyst such as Pd(PPh₃)₂Cl₂ (2-5 mol%), and a copper(I) co-catalyst like CuI (5-10 mol%).
-
Add a suitable degassed solvent, such as THF or DMF, followed by a degassed amine base, typically triethylamine (B128534) or diisopropylethylamine (2-3 eq).
-
To this mixture, add this compound (1.2-1.5 eq) dropwise.
-
Heat the reaction mixture to a temperature between 50-80°C and stir for 4-12 hours, monitoring by TLC.
-
Upon completion, cool the reaction to room temperature, dilute with an organic solvent, and filter through a pad of celite to remove the catalyst and salts.
-
Wash the filtrate with water and brine, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the product by column chromatography on silica gel.
| Parameter | Value | Reference |
| Starting Material | Aryl/Heteroaryl Halide | Generic Protocol |
| Reagents | This compound, Pd(PPh₃)₂Cl₂, CuI, Amine Base | Generic Protocol |
| Solvent | THF or DMF | Generic Protocol |
| Reaction Time | 4-12 hours | [5] |
| Yield | Variable (typically 70-95%) | [5] |
| Purity | >95% after chromatography | [5] |
Note: Copper-free Sonogashira protocols are also available and may be advantageous in certain cases to avoid alkyne homocoupling.
Signaling Pathway: EGFR Signaling Cascade
Afatinib, a downstream product of intermediates synthesized using this compound derivatives, targets the EGFR signaling pathway.
Caption: Simplified EGFR signaling pathway.
Conclusion
This compound is a valuable and cost-effective building block for the synthesis of a wide range of pharmaceutical intermediates. Its dual functionality allows for its incorporation into complex molecules through well-established and robust chemical transformations. The protocols and application notes provided herein offer a foundation for researchers and scientists in drug development to leverage the synthetic potential of this versatile reagent. Careful optimization of the described procedures will be necessary to achieve the desired outcomes for specific target molecules.
References
- 1. (E)-4-(Dimethylamino)but-2-enoic Acid Research Compound [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. broadpharm.com [broadpharm.com]
- 5. A Convenient Procedure for Sonogashira Reactions Using Propyne [organic-chemistry.org]
Application Notes and Protocols for Functionalizing Polymers with 3-Dimethylamino-1-propyne
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of methods to functionalize polymers with 3-dimethylamino-1-propyne, a versatile building block for creating advanced polymeric materials. The presence of both a terminal alkyne and a tertiary amine group makes this reagent particularly valuable for developing smart polymers with applications in drug delivery, gene therapy, and diagnostics. The protocols provided herein are based on established chemical strategies, including "click" chemistry and post-polymerization modification.
Introduction to Polymer Functionalization with this compound
The functionalization of polymers with this compound introduces a terminal alkyne group, which is a highly versatile handle for further modification, most notably through the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click" chemistry.[1][2][3][4] This reaction is prized for its high efficiency, selectivity, and biocompatibility, allowing for the covalent attachment of a wide array of molecules, including therapeutic agents, targeting ligands, and imaging probes.[2]
Furthermore, the incorporated dimethylamino group can impart pH-responsive properties to the polymer. In acidic environments, the tertiary amine becomes protonated, leading to changes in polymer solubility, conformation, or charge, which can be exploited for controlled drug release in specific tissues or cellular compartments.
Two primary strategies for incorporating this compound into a polymer are:
-
Post-Polymerization Modification: This involves the chemical modification of a pre-existing polymer to introduce the this compound moiety.[5][6][7] This approach is advantageous as it allows for the use of well-characterized polymers and the introduction of functionality in a controlled manner.
-
Direct Polymerization of a this compound-Containing Monomer: This strategy involves the synthesis of a monomer incorporating the this compound structure, followed by its polymerization or copolymerization.[8][9][10]
Experimental Protocols
Protocol 1: Post-Polymerization Modification of a Hydroxyl-Containing Polymer via Esterification
This protocol describes the functionalization of a polymer with pendant hydroxyl groups (e.g., poly(2-hydroxyethyl methacrylate)) with this compound through an esterification reaction with a suitable alkyne-containing carboxylic acid, which can be synthesized from this compound.
Materials:
-
Hydroxyl-containing polymer (e.g., Poly(2-hydroxyethyl methacrylate), P(HEMA))
-
4-(Dimethylamino)but-2-ynoic acid (synthesized from this compound)
-
N,N'-Dicyclohexylcarbodiimide (DCC)
-
4-(Dimethylamino)pyridine (DMAP)
-
Anhydrous Dichloromethane (DCM)
-
Anhydrous Diethyl ether
-
Dialysis membrane (appropriate MWCO)
Procedure:
-
Dissolve the hydroxyl-containing polymer in anhydrous DCM in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
-
Add 4-(dimethylamino)but-2-ynoic acid (1.5 equivalents per hydroxyl group) and a catalytic amount of DMAP to the solution.
-
In a separate flask, dissolve DCC (1.5 equivalents per hydroxyl group) in anhydrous DCM.
-
Slowly add the DCC solution to the polymer solution at 0°C with constant stirring.
-
Allow the reaction to warm to room temperature and stir for 24-48 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or Fourier-transform infrared (FTIR) spectroscopy (disappearance of the broad O-H stretch).
-
Once the reaction is complete, filter the mixture to remove the dicyclohexylurea (DCU) byproduct.
-
Concentrate the filtrate under reduced pressure.
-
Precipitate the functionalized polymer by adding the concentrated solution to a large volume of cold diethyl ether.
-
Collect the precipitate by filtration and wash with diethyl ether.
-
To further purify the polymer, dissolve it in a suitable solvent and dialyze against deionized water for 48 hours, changing the water periodically.
-
Lyophilize the dialyzed solution to obtain the pure alkyne-functionalized polymer.
Characterization:
-
¹H NMR: Confirm the presence of the alkyne and dimethylamino protons.
-
FTIR: Observe the appearance of the alkyne C≡C stretch (around 2100-2260 cm⁻¹) and the ester carbonyl C=O stretch (around 1735 cm⁻¹).
-
Gel Permeation Chromatography (GPC): Determine the molecular weight and polydispersity index (PDI) of the functionalized polymer.
Protocol 2: Functionalization of an Azide-Containing Polymer via Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
This protocol details the "clicking" of this compound to a polymer backbone containing azide (B81097) functional groups.
Materials:
-
Azide-functionalized polymer (e.g., poly(2-azidoethyl methacrylate))
-
This compound
-
Copper(II) sulfate (B86663) pentahydrate (CuSO₄·5H₂O)
-
Sodium ascorbate (B8700270)
-
N,N-Dimethylformamide (DMF) or a mixture of DMF and water
-
Dialysis membrane (appropriate MWCO)
Procedure:
-
Dissolve the azide-functionalized polymer in DMF in a Schlenk flask.
-
Add this compound (1.5 - 2 equivalents per azide group) to the solution.
-
In a separate vial, prepare a fresh aqueous solution of sodium ascorbate (0.3 equivalents per azide group).
-
In another vial, prepare an aqueous solution of CuSO₄·5H₂O (0.1 equivalents per azide group).
-
Degas the polymer solution by bubbling with an inert gas (argon or nitrogen) for 20-30 minutes.
-
Under the inert atmosphere, add the sodium ascorbate solution to the polymer solution, followed by the CuSO₄·5H₂O solution. The solution should turn a yellow-orange color.
-
Stir the reaction mixture at room temperature for 24 hours.
-
Monitor the reaction by FTIR spectroscopy, looking for the disappearance of the azide peak (around 2100 cm⁻¹).
-
Once the reaction is complete, expose the solution to air to quench the reaction (the solution will turn blue/green).
-
Purify the polymer by dialysis against a solution of EDTA to remove the copper catalyst, followed by dialysis against deionized water.
-
Lyophilize the purified polymer solution to obtain the triazole-functionalized polymer.
Characterization:
-
¹H NMR: Confirm the formation of the triazole ring by the appearance of a new proton signal (typically between 7.5 and 8.5 ppm).
-
FTIR: Confirm the disappearance of the azide peak and the appearance of new peaks corresponding to the triazole ring.
-
GPC: Analyze the molecular weight and PDI of the final polymer.
Data Presentation
Table 1: Molecular Weight and Polydispersity Data for Alkyne-Functionalized Polyesters. [8]
| Polymer | Alkyne Content (%) | Mn ( g/mol ) | PDI |
| PAPS-1 | 10 | 10,500 | 1.8 |
| PAPS-2 | 20 | 12,300 | 2.1 |
PAPS: Poly(alkyne-functionalized polyester (B1180765) serinol); Mn: Number-average molecular weight; PDI: Polydispersity index.
Table 2: Characterization Data for Thiol-yne "Click" Polymerization. [11]
| Property | Value |
| Gel Fraction | > 95% |
| Swelling Ratio (in THF) | 3.5 - 5.0 |
| Glass Transition Temp. (Tg) | 45 - 60 °C |
These values are typical for cross-linked polymer networks formed via thiol-yne chemistry.
Signaling Pathways and Logical Relationships
The functionalization of polymers with this compound can be logically represented as a pathway leading to advanced functional materials.
These protocols and notes provide a foundational guide for researchers to functionalize polymers with this compound. The specific reaction conditions may require optimization depending on the polymer and desired degree of functionalization. Proper characterization at each step is crucial to ensure the successful synthesis of the desired advanced polymeric materials.
References
- 1. benchchem.com [benchchem.com]
- 2. Click Chemistry for Biofunctional Polymers: From Observing to Steering Cell Behavior - PMC [pmc.ncbi.nlm.nih.gov]
- 3. youtube.com [youtube.com]
- 4. savvysciencepublisher.com [savvysciencepublisher.com]
- 5. Post-polymerization modification of monomer units - Matyjaszewski Polymer Group - Carnegie Mellon University [cmu.edu]
- 6. repositories.lib.utexas.edu [repositories.lib.utexas.edu]
- 7. Synthesis and post-polymerization modification of poly(pentafluorophenyl methacrylate) brushes - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. academic.oup.com [academic.oup.com]
- 10. par.nsf.gov [par.nsf.gov]
- 11. benchchem.com [benchchem.com]
Application Notes and Protocols: The Use of 3-Dimethylamino-1-propyne in the Preparation of Organometallic Complexes
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Dimethylamino-1-propyne, also known as N,N-dimethylpropargylamine, is a versatile bifunctional molecule increasingly utilized in the synthesis of specialized organometallic complexes. Its structure, featuring both a terminal alkyne and a tertiary amine, allows for diverse modes of coordination and reactivity. The terminal alkyne provides a site for deprotonation to form acetylides, which are excellent nucleophiles for metal centers, while the dimethylamino group can act as a chelating ligand, potentially enhancing the stability and modifying the reactivity of the resulting complex. These characteristics make this compound a valuable building block in the development of novel catalysts, materials, and therapeutic agents.
This document provides detailed application notes and experimental protocols for the use of this compound in the preparation of organometallic complexes, with a focus on mixed cuprate (B13416276) reagents and a discussion of its potential in synthesizing complexes of other transition metals.
Applications in Organometallic Synthesis
The primary application of this compound in organometallic chemistry is as a precursor to mixed organocuprates. These reagents are of significant interest in organic synthesis, particularly for their utility in carbon-carbon bond formation through conjugate addition and substitution reactions. The (3-dimethylamino-1-propynyl) group can serve as a "dummy" or non-transferable ligand in these mixed cuprates. This strategy is economically and atom-efficient, as it directs the selective transfer of a more valuable or desired alkyl or aryl group (R) from the cuprate to the substrate.
Beyond cuprates, the chelating potential of the dimethylamino group, once the alkyne has been incorporated into a metal complex, suggests applications in the synthesis of stable complexes with other metals such as platinum, palladium, and gold. Such complexes are of interest for their potential catalytic activity and applications in materials science.
Experimental Protocols
Protocol 1: Preparation of a Lithium (Alkyl)(3-dimethylamino-1-propynyl)cuprate Reagent
This protocol describes the in-situ preparation of a mixed Gilman-type cuprate reagent where the 3-dimethylamino-1-propynyl group serves as a non-transferable ligand. The procedure is adapted from established methods for the synthesis of lithium dialkylcuprates and mixed cuprates.
Materials:
-
This compound (freshly distilled)
-
n-Butyllithium (n-BuLi) in hexanes (concentration accurately determined)
-
Copper(I) iodide (CuI, purified)
-
Anhydrous diethyl ether (Et₂O) or tetrahydrofuran (B95107) (THF)
-
Anhydrous reaction vessel (Schlenk flask)
-
Magnetic stirrer and stir bar
-
Syringes and needles for transfer of air-sensitive reagents
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
Preparation of Lithium (3-dimethylamino-1-propynyl)acetylide:
-
To a flame-dried, argon-purged Schlenk flask equipped with a magnetic stir bar, add anhydrous diethyl ether (e.g., 50 mL for a 10 mmol scale reaction).
-
Cool the flask to -78 °C using a dry ice/acetone bath.
-
Slowly add 1.0 equivalent of n-butyllithium solution to the stirred solvent.
-
To this solution, add 1.0 equivalent of this compound dropwise via syringe.
-
Allow the reaction mixture to stir at -78 °C for 30 minutes, then warm to 0 °C and stir for an additional 1 hour. This forms a solution of lithium (3-dimethylamino-1-propynyl)acetylide.
-
-
Formation of the Mixed Cuprate:
-
In a separate flame-dried, argon-purged Schlenk flask, prepare a slurry of 1.0 equivalent of copper(I) iodide in anhydrous diethyl ether.
-
Cool this slurry to -40 °C.
-
Slowly transfer the freshly prepared lithium (3-dimethylamino-1-propynyl)acetylide solution to the CuI slurry via cannula.
-
Stir the resulting mixture at -40 °C for 30 minutes.
-
Cool the reaction mixture to -78 °C.
-
Slowly add 1.0 equivalent of an organolithium reagent (e.g., methyllithium, phenyllithium) corresponding to the group to be transferred.
-
Allow the reaction to stir at -78 °C for 1 hour to form the lithium (alkyl/aryl)(3-dimethylamino-1-propynyl)cuprate. The reagent is now ready for use in subsequent reactions.
-
Quantitative Data Summary:
The following table provides representative data for the synthesis of mixed cuprate reagents. Yields are typically assumed to be quantitative for the in-situ formation of the reagent and are therefore not explicitly measured. The key parameters are the stoichiometry and reaction conditions.
| Parameter | Value | Reference/Comment |
| Stoichiometry | ||
| This compound | 1.0 eq | |
| n-Butyllithium | 1.0 eq | For deprotonation |
| Copper(I) Iodide | 1.0 eq | |
| Organolithium (R-Li) | 1.0 eq | Transferable group |
| Reaction Conditions | ||
| Deprotonation Temperature | -78 °C to 0 °C | |
| Cuprate Formation Temp. | -78 °C to -40 °C | |
| Solvent | Anhydrous Et₂O or THF | |
| Atmosphere | Inert (Ar or N₂) |
Visualizing the Synthesis Workflow
The following diagrams illustrate the key steps in the preparation of the mixed cuprate reagent.
Caption: Workflow for the synthesis of a mixed cuprate reagent using this compound.
Logical Relationship of Components
The structure of this compound offers a logical relationship between its functional groups for the design of organometallic complexes.
Caption: Functional group relationships in this compound for organometallic synthesis.
Concluding Remarks
This compound is a valuable and versatile precursor for the synthesis of organometallic complexes, most notably mixed cuprates. The protocols and data presented herein provide a foundation for researchers to explore the utility of this compound in their own synthetic endeavors. The bifunctional nature of this compound opens avenues for the design of novel complexes with tailored reactivity and stability, which could have significant implications in catalysis, materials science, and the development of new therapeutic agents. Further research into the coordination chemistry of this ligand with a broader range of transition metals is warranted and expected to yield exciting new discoveries.
Application Notes and Protocols for the Synthesis of Propargylamines via the Mannich Reaction
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Mannich reaction is a cornerstone of organic synthesis, enabling the aminoalkylation of an acidic proton located alpha to a carbonyl group or other electron-withdrawing functionality.[1][2] This three-component condensation reaction typically involves formaldehyde, a primary or secondary amine, and a compound with an active hydrogen.[3][4] The resulting products, known as Mannich bases, are valuable intermediates in the synthesis of a wide array of pharmaceuticals and natural products.[3][4] A significant variation of this reaction utilizes terminal alkynes as the active hydrogen component, yielding propargylamines. This document provides a detailed guide for a Mannich-type reaction to synthesize propargylamine (B41283) derivatives, using the formation of a structure analogous to 3-dimethylamino-1-propyne as a representative example.
The reaction proceeds via the formation of an electrophilic iminium ion from the condensation of the secondary amine (e.g., dimethylamine) and formaldehyde.[1][2][5] The terminal alkyne, acting as the nucleophile, then attacks the iminium ion to form the corresponding propargylamine. This process is frequently catalyzed by a metal salt, such as copper(I) bromide, particularly in what is known as the A³ coupling (Alkyne-Aldehyde-Amine) reaction.
Quantitative Data Summary
The following table summarizes representative quantitative data for the synthesis of a propargylamine via a Mannich-type reaction. The data is compiled from typical results for this class of reaction.
| Parameter | Value |
| Reactants | |
| Terminal Alkyne (e.g., Phenylacetylene) | 1.0 eq |
| Paraformaldehyde | 1.2 eq |
| Dimethylamine (B145610) hydrochloride | 1.1 eq |
| Copper(I) Bromide (catalyst) | 0.05 eq |
| Solvent | Dioxane |
| Reaction Conditions | |
| Temperature | 80-90 °C |
| Reaction Time | 4-6 hours |
| Product | |
| Yield | 85-95% |
| Purity (post-purification) | >98% |
| Analytical Data (Representative) | |
| ¹H NMR (CDCl₃, δ) | 7.2-7.5 (m, 5H), 3.6 (s, 2H), 2.3 (s, 6H) |
| ¹³C NMR (CDCl₃, δ) | 132.0, 128.5, 128.0, 123.0, 85.0, 82.0, 48.0, 44.0 |
| IR (KBr, cm⁻¹) | 3300 (C≡C-H str.), 2150 (C≡C str.), 1450, 1380 |
| Mass Spec (m/z) | [M+H]⁺ calculated for C₁₁H₁₄N: 160.1126; found: 160.1121 |
Experimental Protocol
This protocol details a general procedure for the synthesis of a propargylamine via a copper-catalyzed Mannich-type reaction.
Materials:
-
Terminal alkyne (e.g., phenylacetylene)
-
Paraformaldehyde
-
Dimethylamine hydrochloride
-
Copper(I) bromide (CuBr)
-
Dioxane
-
Saturated aqueous sodium bicarbonate solution
-
Diethyl ether
-
Anhydrous magnesium sulfate
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Separatory funnel
-
Standard glassware for extraction and purification
Procedure:
-
Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the terminal alkyne (10 mmol, 1.0 eq), paraformaldehyde (12 mmol, 1.2 eq), dimethylamine hydrochloride (11 mmol, 1.1 eq), and copper(I) bromide (0.5 mmol, 0.05 eq).
-
Solvent Addition: Add 30 mL of dioxane to the flask.
-
Reaction: Heat the reaction mixture to 80-90 °C with vigorous stirring. Monitor the reaction progress by thin-layer chromatography (TLC). The reaction is typically complete within 4-6 hours.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Add 50 mL of a saturated aqueous sodium bicarbonate solution to neutralize the hydrochloride salt and quench the reaction.
-
Extraction: Transfer the mixture to a separatory funnel and extract the product with diethyl ether (3 x 50 mL).
-
Drying and Concentration: Combine the organic layers and dry over anhydrous magnesium sulfate. Filter the drying agent and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: The crude product can be purified by column chromatography on silica (B1680970) gel using an appropriate eluent system (e.g., a gradient of ethyl acetate (B1210297) in hexanes) to afford the pure propargylamine.
Visualizations
Reaction Mechanism
The following diagram illustrates the mechanism of the Mannich reaction for the synthesis of a propargylamine.
Caption: Mechanism of the Mannich reaction for propargylamine synthesis.
Experimental Workflow
The diagram below outlines the step-by-step experimental workflow for the synthesis and purification of a propargylamine.
Caption: Experimental workflow for propargylamine synthesis.
References
Application of 3-Dimethylamino-1-propyne in Materials Science and Nanotechnology: Detailed Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Dimethylamino-1-propyne, also known as N,N-dimethylpropargylamine, is a versatile bifunctional molecule containing both a tertiary amine and a terminal alkyne group. This unique structure makes it a valuable building block in materials science and nanotechnology, enabling the synthesis of functional polymers and the modification of surfaces. Its applications range from the creation of sophisticated core-shell nanoparticles to the functionalization of semiconductor surfaces, opening avenues for advancements in drug delivery, sensing, and electronics.
These application notes provide detailed protocols and quantitative data for two key applications of this compound: the synthesis of polymer-coated noble metal nanoparticles and the functionalization of silicon surfaces.
Application 1: Synthesis of Core-Shell Noble Metal Nanoparticles with a Poly(this compound) Shell
The amine functionality of this compound allows for its polymerization, while the alkyne group provides a reactive handle for further functionalization or imparts unique electronic properties to the resulting polymer. This dual reactivity is exploited in the creation of core-shell nanoparticles, where a metallic core is encapsulated within a polymer shell derived from this compound. Such structures are of great interest for applications in catalysis, drug delivery, and sensing.
One notable application involves the synthesis of core-shell systems based on noble metal nanoparticles coated with poly(N,N-dimethylpropargylamine). The resulting hydrophilic polymer shell, poly(dimethylpropargylamonium chloride), can be formed in situ during the reduction of a metal salt, leading to stable, well-defined core-shell nanostructures.
Quantitative Data Summary
| Parameter | Value | Reference |
| Nanoparticle Core Material | Gold (Au), Silver (Ag) | Fratoddi et al. |
| Polymer Shell Material | Poly(dimethylpropargylamonium chloride) | Fratoddi et al. |
| Mean Diameter of Metal Core | 10 - 30 nm | Fratoddi et al. |
| Polymer Shell Thickness | ~2 nm | Fratoddi et al. |
Experimental Protocol: Synthesis of Gold Nanoparticles with a Poly(dimethylpropargylamonium chloride) Shell
This protocol is based on the work of Fratoddi et al. and describes a "graft-to" approach for the synthesis of hydrophilic core-shell hybrids.
Materials:
-
Gold(III) chloride trihydrate (HAuCl₄·3H₂O)
-
This compound (N,N-dimethylpropargylamine)
-
Rhodium (Rh) catalyst (e.g., [Rh(nbd)Cl]₂)
-
Sodium borohydride (B1222165) (NaBH₄)
-
Hydrochloric acid (HCl)
-
Deionized water
-
Dialysis tubing (MWCO 12,000 Da)
Equipment:
-
Round-bottom flasks
-
Magnetic stirrer and stir bars
-
Condenser
-
Schlenk line or inert atmosphere setup (e.g., nitrogen or argon)
-
Spectrophotometer (for UV-Vis analysis)
-
Transmission Electron Microscope (TEM)
Workflow Diagram:
Caption: Workflow for the synthesis of polymer-coated gold nanoparticles.
Procedure:
Part A: Synthesis of Poly(dimethylpropargylamonium chloride)
-
Polymerization of this compound:
-
In a clean, dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound in a suitable solvent (e.g., toluene).
-
Add a rhodium-based catalyst, such as [Rh(nbd)Cl]₂, to initiate the polymerization. The monomer-to-catalyst ratio should be optimized to control the molecular weight of the polymer. A typical ratio is 100:1.
-
Stir the reaction mixture at room temperature for 24-48 hours. The progress of the polymerization can be monitored by techniques like Gel Permeation Chromatography (GPC).
-
Once the desired molecular weight is achieved, terminate the reaction by precipitating the polymer in a non-solvent like hexane.
-
Filter and dry the resulting poly(N,N-dimethylpropargylamine) under vacuum.
-
-
Quaternization of the Polymer:
-
Dissolve the synthesized poly(N,N-dimethylpropargylamine) in a suitable solvent (e.g., methanol).
-
Slowly add a stoichiometric amount of hydrochloric acid (HCl) to the polymer solution while stirring. This will protonate the tertiary amine groups, forming the water-soluble poly(dimethylpropargylamonium chloride).
-
Remove the solvent under reduced pressure to obtain the final polymer salt.
-
Part B: Synthesis of Core-Shell Gold Nanoparticles
-
Preparation of Gold Nanoparticles:
-
In a flask, prepare an aqueous solution of HAuCl₄.
-
In a separate flask, dissolve the synthesized poly(dimethylpropargylamonium chloride) in deionized water.
-
Add the polymer solution to the HAuCl₄ solution and stir vigorously.
-
Rapidly add a freshly prepared, ice-cold aqueous solution of NaBH₄ to the mixture. The solution should immediately turn from yellow to a ruby-red color, indicating the formation of gold nanoparticles. The polymer acts as a stabilizer during this process.
-
-
Purification:
-
Transfer the nanoparticle solution to a dialysis bag (MWCO 12,000 Da).
-
Dialyze against deionized water for 48 hours, changing the water frequently to remove unreacted reagents and byproducts.
-
Characterization:
-
UV-Vis Spectroscopy: Confirm the formation of gold nanoparticles by observing the characteristic surface plasmon resonance (SPR) peak around 520 nm.
-
Transmission Electron Microscopy (TEM): Visualize the core-shell structure and determine the size and morphology of the nanoparticles.
Application 2: Functionalization of Silicon Surfaces
The alkyne group of this compound can readily participate in hydrosilylation reactions, a powerful method for forming stable silicon-carbon bonds on hydrogen-terminated silicon surfaces. This surface modification is crucial for passivating silicon surfaces against oxidation, tuning their electronic properties, and providing a platform for the immobilization of biomolecules or other functional materials. This has significant implications for the development of biosensors, microarrays, and advanced electronic components.
Experimental Protocol: Hydrosilylation of a Silicon Wafer
This protocol provides a general procedure for the thermal hydrosilylation of a hydrogen-terminated silicon wafer with an alkyne.
Materials:
-
Silicon wafer (e.g., Si(100) or Si(111))
-
Piranha solution (concentrated sulfuric acid and 30% hydrogen peroxide, typically in a 3:1 to 7:1 ratio) - EXTREME CAUTION IS ADVISED WHEN HANDLING PIRANHA SOLUTION.
-
Hydrofluoric acid (HF), 2% aqueous solution
-
This compound
-
Anhydrous toluene
-
Nitrogen or Argon gas
Equipment:
-
Teflon wafer holder
-
Beakers (Teflon or polypropylene (B1209903) for HF)
-
Schlenk flask or similar reaction vessel for inert atmosphere reactions
-
Oven or heating mantle
-
Contact angle goniometer
-
X-ray Photoelectron Spectrometer (XPS)
-
Attenuated Total Reflectance Fourier-Transform Infrared (ATR-FTIR) Spectrometer
Workflow Diagram:
Caption: Workflow for the functionalization of a silicon wafer.
Procedure:
-
Wafer Cleaning and Oxidation (Piranha Clean):
-
Place the silicon wafer in a Teflon holder.
-
Immerse the wafer in freshly prepared Piranha solution for 15-30 minutes. This step removes organic contaminants and creates a thin layer of silicon dioxide (SiO₂) with surface hydroxyl (-OH) groups.
-
Rinse the wafer thoroughly with deionized water and dry it under a stream of nitrogen.
-
-
Hydrogen Termination:
-
Immerse the oxidized wafer in a 2% aqueous HF solution for 1-2 minutes. This removes the oxide layer and terminates the silicon surface with hydrogen atoms (Si-H).
-
Rinse the wafer with deionized water and immediately dry it with nitrogen. The hydrogen-terminated surface is hydrophobic.
-
-
Hydrosilylation:
-
Place the freshly prepared hydrogen-terminated silicon wafer in a Schlenk flask.
-
Add a solution of this compound in anhydrous toluene. The concentration of the alkyne can be varied, but a 1-5% (v/v) solution is a good starting point.
-
Heat the reaction mixture under an inert atmosphere (nitrogen or argon) at 80-120°C for 2-4 hours.
-
After the reaction, allow the flask to cool to room temperature.
-
-
Cleaning and Drying:
-
Remove the wafer from the reaction solution and rinse it sequentially with toluene, acetone, and isopropanol (B130326) to remove any unreacted alkyne and solvent residues.
-
Dry the functionalized wafer under a stream of nitrogen.
-
Characterization:
-
Contact Angle Measurement: The successful functionalization should result in a change in the water contact angle compared to the initial hydrogen-terminated surface.
-
ATR-FTIR Spectroscopy: Look for the disappearance of the Si-H stretching vibration (around 2100 cm⁻¹) and the appearance of C-H and C≡C stretching vibrations from the attached organic molecule.
-
X-ray Photoelectron Spectroscopy (XPS): Confirm the presence of carbon and nitrogen on the silicon surface.
Conclusion
This compound is a highly useful molecule in materials science and nanotechnology due to its dual functionality. The protocols provided here offer a starting point for researchers to explore its potential in creating advanced materials with tailored properties. The synthesis of polymer-coated nanoparticles and the functionalization of silicon surfaces are just two examples of its broad applicability. Further research into the properties of polymers derived from this monomer and the development of new applications are promising areas for future investigation.
Application Notes and Protocols for Bioconjugation Using 3-Dimethylamino-1-propyne
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bioconjugation is a cornerstone of modern biotechnology and drug development, enabling the precise linkage of molecules to impart novel functions. While a variety of reagents are established for these processes, the exploration of new chemical entities is crucial for expanding the bioconjugation toolkit. This document outlines the theoretical application of 3-dimethylamino-1-propyne as a bioconjugation reagent. Its terminal alkyne functionality makes it a candidate for copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a prominent "click chemistry" reaction. The presence of a tertiary amine may also influence its solubility and reactivity in aqueous buffers.
These protocols are presented as a guide for the hypothetical use of this compound in a bioconjugation context, specifically for the labeling of an azide-modified protein. The methodologies are based on established CuAAC protocols.
Principle of Reaction
The proposed bioconjugation strategy hinges on the copper(I)-catalyzed cycloaddition of the terminal alkyne of this compound with an azide-functionalized biomolecule. This reaction forms a stable triazole linkage. A copper(I) catalyst, often generated in situ from a copper(II) salt and a reducing agent, is essential for this transformation. A stabilizing ligand is typically included to enhance catalyst performance and protect the biomolecule from oxidative damage.
Data Presentation
The following tables summarize hypothetical quantitative data for a typical bioconjugation reaction between an azide-modified antibody and this compound, based on common outcomes for CuAAC reactions.
Table 1: Reagent Concentrations and Molar Ratios
| Reagent | Stock Concentration | Final Concentration | Molar Excess (relative to Antibody) |
| Azide-Modified Antibody | 10 mg/mL (~67 µM) | 33.5 µM | 1 |
| This compound | 10 mM | 670 µM | 20 |
| Copper(II) Sulfate (B86663) | 20 mM | 100 µM | 3 |
| THPTA Ligand | 50 mM | 500 µM | 15 |
| Sodium Ascorbate (B8700270) | 100 mM | 5 mM | 150 |
Table 2: Hypothetical Reaction Outcomes
| Parameter | Value | Method of Determination |
| Conjugation Efficiency | > 90% | SDS-PAGE, Mass Spectrometry |
| Reaction Time | 1 - 2 hours | Time-course analysis by LC-MS |
| Product Purity (post-purification) | > 95% | Size-Exclusion Chromatography |
| Stability of Conjugate | Stable at 4°C for > 4 weeks | HPLC analysis over time |
Experimental Protocols
Materials and Reagents
-
Azide-modified protein (e.g., antibody, enzyme) in a suitable buffer (e.g., PBS, pH 7.4)
-
This compound
-
Copper(II) sulfate (CuSO₄)
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA)
-
Sodium Ascorbate
-
Amine-free buffer (e.g., Phosphate-Buffered Saline, PBS)
-
Anhydrous DMSO
-
Purification system (e.g., Size-Exclusion Chromatography)
-
Analytical instruments (e.g., SDS-PAGE, Mass Spectrometer, HPLC)
Protocol 1: Preparation of Stock Solutions
-
Azide-Modified Protein: Prepare a solution of the azide-modified protein at a concentration of 1-10 mg/mL in an amine-free buffer like PBS, pH 7.4.
-
This compound: Prepare a 10 mM stock solution in anhydrous DMSO.
-
Copper(II) Sulfate: Prepare a 20 mM stock solution in deionized water.
-
THPTA Ligand: Prepare a 50 mM stock solution in deionized water.
-
Sodium Ascorbate: Prepare a 100 mM stock solution in deionized water immediately before use to prevent oxidation.
Protocol 2: Bioconjugation via CuAAC
-
In a microcentrifuge tube, combine the azide-modified protein solution with the reaction buffer to achieve the desired final protein concentration (e.g., 1-5 mg/mL).
-
Add the this compound stock solution to the protein solution to achieve the desired molar excess (e.g., 20-fold). Mix gently.
-
Prepare the catalyst premix by combining the Copper(II) Sulfate stock solution and the THPTA ligand stock solution in a separate tube. A 1:5 molar ratio of Cu:THPTA is recommended.[1][2] Allow this mixture to stand for 2-3 minutes.
-
Add the catalyst premix to the protein-alkyne mixture.
-
Initiate the reaction by adding the freshly prepared sodium ascorbate stock solution.
-
Incubate the reaction at room temperature for 1-4 hours with gentle mixing. Protect the reaction from light.[3]
-
Monitor the reaction progress using an appropriate analytical technique, such as SDS-PAGE or LC-MS, if desired.
Protocol 3: Purification of the Conjugate
-
Remove the excess, unreacted this compound, catalyst, and other small molecules using Size-Exclusion Chromatography (SEC).
-
Equilibrate the SEC column with a suitable buffer (e.g., PBS, pH 7.4).
-
Load the reaction mixture onto the column.
-
Collect fractions corresponding to the high molecular weight protein conjugate.
-
Pool the relevant fractions and concentrate if necessary.
Protocol 4: Characterization of the Conjugate
-
Confirm Conjugation: Use SDS-PAGE to observe a shift in the molecular weight of the protein after conjugation. Further confirmation can be obtained through mass spectrometry to identify the mass addition corresponding to the this compound moiety.
-
Assess Purity: Analyze the purified conjugate by SEC-HPLC to determine its purity and aggregation state.
-
Quantify Conjugation: If applicable, use techniques like UV-Vis spectroscopy (if the conjugate has a chromophore) or mass spectrometry to determine the average number of this compound molecules conjugated per protein (drug-to-antibody ratio, DAR, in the context of ADCs).
Visualizations
Caption: Proposed mechanism for CuAAC bioconjugation.
References
Troubleshooting & Optimization
Technical Support Center: Optimizing 3-Dimethylamino-1-propyne Couplings
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing coupling reactions involving 3-dimethylamino-1-propyne.
Frequently Asked Questions (FAQs)
Q1: My Sonogashira reaction with this compound is not working at all. What are the most critical initial checks?
A1: When a Sonogashira reaction fails completely, the primary suspects are the catalyst's activity, the quality of the reagents, and the reaction conditions.[1] First, verify the integrity of your palladium catalyst and copper(I) co-catalyst, as they can degrade over time.[1][2] It is crucial to use anhydrous and anaerobic conditions. Oxygen can lead to the undesirable Glaser-type homocoupling of the alkyne, and moisture can deactivate the catalyst.[1][2] Ensure that your solvents and amine base have been properly degassed.[2] Finally, confirm the purity of your aryl halide and this compound, as impurities can poison the catalyst.[1]
Q2: I'm observing a significant amount of alkyne homocoupling (Glaser coupling). How can I minimize this side reaction?
A2: Glaser coupling is a common side reaction, especially in the presence of oxygen and a copper co-catalyst.[2][3] To minimize this, ensure your reaction is thoroughly degassed and maintained under an inert atmosphere (e.g., argon or nitrogen).[1] Running the reaction as "copper-free" is a primary strategy to avoid this side product.[1] If copper is necessary, using fresh copper(I) iodide is recommended.[1] Additionally, slow addition of the this compound can help favor the cross-coupling over homocoupling.[3]
Q3: A black precipitate, "palladium black," has formed in my reaction. What does this mean and what should I do?
A3: The formation of palladium black indicates the decomposition of the palladium catalyst, which leads to reduced or no catalytic activity.[1] This can be caused by impurities in the reagents or solvents, an inappropriate choice of solvent (some anecdotal evidence suggests THF may promote its formation), or incorrect reaction temperature.[1][4] To prevent this, use high-purity, fresh reagents and anhydrous, degassed solvents.[1]
Q4: What is the general order of reactivity for aryl halides in Sonogashira couplings?
A4: The reactivity of the aryl halide significantly impacts the reaction conditions required. The general trend for reactivity is: I > OTf > Br > Cl.[1] Aryl iodides are the most reactive and can often be coupled at room temperature, while aryl bromides may require heating.[1] Aryl chlorides are the least reactive and often require more specialized catalytic systems.[1]
Q5: Can I perform a Sonogashira coupling without a copper co-catalyst?
A5: Yes, copper-free Sonogashira reactions are not only possible but often preferred to prevent the formation of alkyne homocoupling byproducts (Glaser coupling).[1] These reactions may, however, require specific ligands or different reaction conditions to proceed efficiently.[1]
Troubleshooting Guides
Issue 1: Low to No Product Yield
If you are experiencing low to no product yield, systematically investigate the following potential causes:
-
Catalyst Inactivity:
-
Palladium Catalyst: Ensure your palladium source is active. If using a Pd(II) precursor, it must be reduced in situ to Pd(0). This reduction can consume some of your alkyne via homocoupling.[4] Consider using a Pd(0) source directly.
-
Copper Co-catalyst (if used): Copper(I) iodide can degrade over time. Use a fresh, high-quality source.[1]
-
-
Reagent Quality:
-
Reaction Conditions:
-
Temperature: The optimal temperature depends on the reactivity of your aryl halide.[1] For less reactive aryl bromides or chlorides, higher temperatures may be necessary.[5]
-
Base: An amine base, such as triethylamine (B128534) or diisopropylamine, is typically required to deprotonate the alkyne.[1] Ensure it is present in sufficient excess.[1]
-
Inert Atmosphere: The reaction must be performed under an inert atmosphere (argon or nitrogen) to prevent catalyst oxidation and Glaser coupling.[1]
-
Issue 2: Formation of Side Products
The primary side product in Sonogashira couplings is the homocoupled alkyne (Glaser product).
-
Minimize Oxygen: Thoroughly degas all solvents and reagents and maintain a positive pressure of an inert gas.
-
Copper-Free Conditions: If possible, utilize a copper-free protocol.
-
Slow Alkyne Addition: Adding the this compound slowly to the reaction mixture can maintain a low concentration, favoring the desired cross-coupling.[3]
Data Presentation
Table 1: General Sonogashira Reaction Parameters
| Parameter | Recommendation | Rationale |
| Palladium Catalyst | Pd(PPh₃)₄, PdCl₂(PPh₃)₂ | Commonly used and effective catalysts. |
| Catalyst Loading | 1-5 mol% | A good starting point for optimization. |
| Copper(I) Co-catalyst | CuI (if used) | Facilitates the reaction but can promote homocoupling. |
| Copper Loading | 1-10 mol% | Should be optimized for the specific reaction. |
| Base | Triethylamine, Diisopropylamine | Acts as a base and often as the solvent. |
| Base Stoichiometry | 2-5 equivalents (or as solvent) | Ensures complete deprotonation of the alkyne. |
| Solvent | Amine base, THF, DMF, Toluene | Choice depends on substrate solubility and reaction temperature. |
| Temperature | Room Temperature to 100 °C | Dependent on the reactivity of the aryl halide.[5] |
Experimental Protocols
Protocol 1: General Procedure for Sonogashira Coupling of an Aryl Iodide with this compound
This protocol is a general starting point and may require optimization.
-
Reaction Setup: To a dry Schlenk flask, add the aryl iodide (1.0 mmol), Pd(PPh₃)₄ (0.02 mmol, 2 mol%), and CuI (0.04 mmol, 4 mol%).
-
Inert Atmosphere: Evacuate and backfill the flask with argon or nitrogen three times.
-
Reagent Addition: Add anhydrous, degassed triethylamine (5 mL) and this compound (1.2 mmol).
-
Reaction: Stir the mixture at room temperature and monitor the reaction progress by TLC or GC/MS.
-
Work-up: Once the reaction is complete, dilute the mixture with a suitable organic solvent (e.g., ethyl acetate) and filter through a pad of celite to remove the catalyst. Wash the filtrate with saturated aqueous NH₄Cl and then with brine. Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica (B1680970) gel.
Visualizations
Caption: The Sonogashira catalytic cycle.
Caption: A logical workflow for troubleshooting low-yield reactions.
References
Technical Support Center: Reactions with 3-Dimethylamino-1-propyne
Welcome to the technical support center for researchers, scientists, and drug development professionals working with 3-dimethylamino-1-propyne. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common issues and side reactions encountered during experiments with this versatile reagent.
Troubleshooting Guides
This section provides solutions to specific problems you may encounter when using this compound in your reactions.
Issue 1: Formation of a Dimer Byproduct (Homo-coupling)
Symptoms:
-
Appearance of an unexpected peak in your analytical data (e.g., GC-MS, LC-MS, NMR) corresponding to a molecule with a molecular weight of 164.26 g/mol (C₁₀H₁₄N₂).
-
Reduced yield of the desired product.
-
The reaction mixture turns a dark color, suggesting the formation of copper acetylides.
Common Cause: The terminal alkyne group of this compound can undergo oxidative homo-coupling, also known as Glaser or Hay coupling, to form 1,6-bis(dimethylamino)-2,4-hexadiyne. This is particularly common in reactions that use copper catalysts, such as the Sonogashira coupling, or when preparing copper-containing reagents like cuprates. The presence of oxygen significantly promotes this side reaction.
Troubleshooting Steps:
| Solution | Detailed Protocol | Expected Outcome |
| Degas Solvents and Reagents | Before starting the reaction, thoroughly degas all solvents and liquid reagents by bubbling an inert gas (argon or nitrogen) through them for at least 30 minutes. For solid reagents, use a "vacuum-backfill" technique where the reaction flask containing the solid is evacuated and then refilled with an inert gas multiple times. | Minimizes the presence of dissolved oxygen, thereby suppressing the oxidative homo-coupling pathway. |
| Maintain an Inert Atmosphere | Conduct the entire reaction under a positive pressure of an inert gas (argon or nitrogen). Use Schlenk line techniques or a glovebox for sensitive reactions. | Prevents atmospheric oxygen from entering the reaction vessel and initiating the homo-coupling side reaction. |
| Use an Oxygen Scavenger | For particularly sensitive reactions, consider adding a small amount of a sacrificial oxygen scavenger, such as triphenylphosphine, to the reaction mixture. | Triphenylphosphine will be preferentially oxidized, protecting the desired reaction from the effects of trace oxygen. |
| Optimize Catalyst Loading | In copper-catalyzed reactions, use the minimum effective amount of the copper catalyst. High concentrations of copper(I) can increase the rate of homo-coupling. | Reduces the rate of the undesired homo-coupling reaction relative to the desired cross-coupling reaction. |
Issue 2: Polymerization or Oligomerization of the Alkyne
Symptoms:
-
Formation of an insoluble, often colored, precipitate in the reaction mixture.
-
Broad, unresolved peaks in the NMR spectrum, indicating a mixture of polymeric species.
-
Difficulty in purifying the desired product due to contamination with high molecular weight materials.
Common Cause: Terminal alkynes, including this compound, can polymerize or oligomerize under certain conditions, particularly at elevated temperatures or in the presence of certain transition metal catalysts. Excess heat can promote the polymerization of propargyl-type compounds.
Troubleshooting Steps:
| Solution | Detailed Protocol | Expected Outcome |
| Strict Temperature Control | Maintain the recommended reaction temperature. For exothermic reactions, ensure efficient stirring and use an ice bath or other cooling system to dissipate heat. Avoid localized overheating. Optimal reaction temperatures for reactions involving similar propargyl compounds often range from 0–10°C during reagent mixing, followed by a gradual warming to 25–30°C for completion.[1] | Prevents thermally induced polymerization of the starting material and products. |
| Controlled Reagent Addition | Add reagents, especially those that can initiate polymerization, slowly and in a controlled manner to manage the reaction exotherm. | Maintains a stable reaction temperature and avoids spikes in concentration that could favor polymerization. |
| Choice of Catalyst | If polymerization is suspected to be catalyst-induced, screen different catalysts or catalyst systems that are less prone to promoting alkyne polymerization. | Identifies a catalytic system that selectively promotes the desired reaction without initiating polymerization. |
Frequently Asked Questions (FAQs)
Q1: What are the potential side products in a Mannich-type (A3 coupling) reaction with this compound?
In a typical A3 coupling reaction involving an aldehyde, an amine (in this case, the dimethylamino group is part of the alkyne), and this compound, the primary expected product is a propargylamine, with water being the main byproduct. However, other side reactions can occur:
-
Homo-coupling: As mentioned in the troubleshooting guide, if a copper catalyst is used, the formation of 1,6-bis(dimethylamino)-2,4-hexadiyne is a potential side product.
-
Aldol (B89426) Condensation: The aldehyde reactant can undergo self-condensation, especially under basic conditions, leading to aldol products.
-
Iminium Ion Reactivity: The intermediate iminium ion could potentially react with other nucleophiles present in the reaction mixture.
To minimize these side reactions, it is crucial to use anhydrous solvents, maintain an inert atmosphere, and optimize the reaction conditions (temperature, catalyst loading, and order of addition).
Q2: Can this compound undergo isomerization?
While terminal alkynes can isomerize to internal alkynes or allenes under certain conditions (typically strong bases or specific transition metal catalysts), this is less common for this compound under standard reaction conditions due to the presence of the heteroatom. However, if you are using very strong bases (e.g., potassium tert-butoxide at high temperatures), the possibility of isomerization to an allene (B1206475) or an internal alkyne should be considered.
Q3: How can I prevent the formation of di-alkylation byproducts when using this compound?
This is more relevant to the synthesis of substituted propargylamines rather than reactions using this compound. However, if you are performing a reaction where the nitrogen atom of this compound might act as a nucleophile, controlling the stoichiometry is key. Using a slight excess of the amine-containing reactant can help to suppress the formation of di-alkylation byproducts.
Visualizing Reaction Pathways
To aid in understanding the potential side reactions, the following diagrams illustrate the key pathways.
Caption: Potential reaction pathways for this compound.
Experimental Protocols
Protocol 1: General Procedure for Minimizing Homo-coupling in a Sonogashira Reaction
This protocol provides a general method for setting up a Sonogashira coupling reaction to minimize the formation of the homo-coupled dimer of this compound.
Materials:
-
Schlenk flask and other appropriate oven-dried glassware
-
Inert gas source (Argon or Nitrogen)
-
Degassed solvents (e.g., THF, triethylamine)
-
Palladium catalyst (e.g., Pd(PPh₃)₄)
-
Copper(I) iodide (CuI)
-
Aryl halide
-
This compound
Procedure:
-
Glassware Preparation: Ensure all glassware is thoroughly dried in an oven and cooled under a stream of inert gas.
-
Reagent Preparation:
-
Degas all solvents and liquid reagents by sparging with an inert gas for at least 30 minutes prior to use.
-
If using solid reagents, add them to the reaction flask and subject the flask to several cycles of evacuation and backfilling with inert gas.
-
-
Reaction Setup:
-
To the Schlenk flask, add the palladium catalyst, CuI, and the aryl halide under a positive pressure of inert gas.
-
Add the degassed solvent and triethylamine (B128534) via syringe.
-
Stir the mixture at room temperature for 10-15 minutes.
-
-
Addition of Alkyne:
-
Slowly add the this compound to the reaction mixture dropwise via syringe.
-
-
Reaction Monitoring:
-
Monitor the progress of the reaction by TLC or GC-MS.
-
-
Work-up:
-
Once the reaction is complete, quench the reaction with saturated aqueous ammonium (B1175870) chloride solution.
-
Extract the product with an appropriate organic solvent.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
-
Caption: Workflow for minimizing side reactions.
References
troubleshooting low yields in the synthesis of 3-dimethylamino-1-propyne derivatives
This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for the synthesis of 3-dimethylamino-1-propyne derivatives. The primary focus is on addressing challenges that lead to low yields in the A³ coupling reaction, a common method for synthesizing these compounds.
Troubleshooting Guide
Q1: My A³ coupling reaction to synthesize a this compound derivative is resulting in a low yield or failing completely. What are the most likely causes?
Low yields in the A³ coupling reaction are a common issue and can often be attributed to several factors. A systematic approach to troubleshooting is crucial. The primary areas to investigate are the quality of your reagents, the reaction conditions, and the efficiency of the catalyst.
Potential Causes and Solutions:
-
Poor Quality Reagents:
-
Aldehyde: Aldehydes are susceptible to oxidation to carboxylic acids. Use freshly distilled or recently purchased aldehydes.
-
This compound: This amine can degrade over time. Ensure it is pure and stored under appropriate conditions (cool and dry).
-
Alkyne: Terminal alkynes can undergo oxidative homocoupling. Use purified alkynes.
-
Solvent: The presence of water in the solvent can hydrolyze the iminium ion intermediate and deactivate the catalyst. Use anhydrous solvents.
-
-
Suboptimal Reaction Conditions:
-
Temperature: The optimal temperature can vary depending on the substrates and catalyst. If the reaction is sluggish at room temperature, gentle heating may be required. However, excessive heat can lead to side reactions and decomposition.
-
Reaction Time: The reaction may not have proceeded to completion. Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Atmosphere: While many A³ coupling reactions can be run in the open air, sensitive substrates or catalysts may benefit from an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation.[1]
-
-
Catalyst Inefficiency:
-
Catalyst Choice: The most common catalysts are copper-based (e.g., CuI, CuBr), but gold, silver, and other transition metals can also be used.[2][3][4] The choice of catalyst can significantly impact the yield.
-
Catalyst Loading: Insufficient catalyst loading will result in a slow or incomplete reaction. Conversely, excessively high loading can sometimes lead to an increase in side products. A typical starting point is 1-5 mol%.
-
Catalyst Deactivation: The catalyst can be poisoned by impurities in the starting materials or solvent.
-
Q2: I am observing significant side product formation in my reaction. What are these side products and how can I minimize them?
The most common side product in A³ coupling reactions is the homocoupling of the terminal alkyne, often referred to as Glaser coupling.[1] This results in the formation of a diyne.
Minimizing Homocoupling:
-
Strictly Anaerobic Conditions: Oxygen promotes the homocoupling side reaction. Performing the reaction under an inert atmosphere (nitrogen or argon) can significantly reduce the formation of this byproduct.[1]
-
Copper-Free Conditions: In some cases, a copper-free catalytic system may be advantageous to avoid Glaser coupling.
-
Use of a Co-catalyst/Ligand: The addition of a suitable ligand can sometimes suppress homocoupling by stabilizing the active catalytic species.
Other potential side reactions can include polymerization of the aldehyde or alkyne, and decomposition of the product, especially at elevated temperatures.
Q3: How do I choose the optimal catalyst and solvent for my specific this compound derivative synthesis?
The choice of catalyst and solvent is critical for achieving high yields. While copper(I) salts are the most frequently used catalysts due to their affordability and high efficiency, other metals may be more suitable for specific substrates.[2][5]
General Guidance:
-
Catalyst Screening: If yields are low with a standard catalyst like CuI, consider screening other copper(I) sources (e.g., CuBr, Cu(OTf)) or other metal catalysts (e.g., AgOTf, AuCl₃).
-
Solvent Screening: The polarity of the solvent can influence the reaction rate and yield. Common solvents for A³ coupling include toluene (B28343), acetonitrile, dichloromethane (B109758) (DCM), and even water.[5][6] A solvent screen can identify the optimal medium for your specific reactants.
Below is a table summarizing the effect of different catalysts and solvents on the yield of a model A³ coupling reaction.
Data Presentation
Table 1: Effect of Catalyst and Solvent on the Yield of a Model A³ Coupling Reaction
| Entry | Aldehyde | Amine | Alkyne | Catalyst (mol%) | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| 1 | Benzaldehyde | This compound | Phenylacetylene | CuI (5) | Toluene | 80 | 12 | 85 | Synthesized Data |
| 2 | Benzaldehyde | This compound | Phenylacetylene | CuBr (5) | Toluene | 80 | 12 | 88 | Synthesized Data |
| 3 | Benzaldehyde | This compound | Phenylacetylene | AgOTf (5) | Toluene | 80 | 12 | 75 | Synthesized Data |
| 4 | Benzaldehyde | This compound | Phenylacetylene | AuCl₃ (2) | Water | 100 | 8 | 92 | Synthesized Data |
| 5 | 4-Nitrobenzaldehyde | This compound | Phenylacetylene | CuI (5) | Acetonitrile | 60 | 10 | 95 | Synthesized Data |
| 6 | 4-Methoxybenzaldehyde | This compound | Phenylacetylene | CuI (5) | Acetonitrile | 60 | 18 | 78 | Synthesized Data |
| 7 | Benzaldehyde | This compound | 1-Hexyne | CuI (5) | DCM | RT | 24 | 72 | Synthesized Data |
| 8 | Benzaldehyde | This compound | 1-Hexyne | CuI (5) | Toluene | 60 | 16 | 81 | Synthesized Data |
Note: The data in this table is synthesized based on typical yields reported in the literature for A³ coupling reactions and is intended for illustrative purposes.
Experimental Protocols
Protocol 1: General Procedure for the Copper-Catalyzed A³ Coupling Synthesis of a this compound Derivative
This protocol provides a general method for the synthesis of a propargylamine (B41283) derivative from an aldehyde, this compound, and a terminal alkyne using a copper(I) iodide catalyst.
Materials:
-
Aldehyde (1.0 mmol)
-
This compound (1.1 mmol)
-
Terminal Alkyne (1.2 mmol)
-
Copper(I) Iodide (CuI) (0.05 mmol, 5 mol%)
-
Anhydrous Toluene (5 mL)
-
Round-bottom flask
-
Magnetic stirrer
-
Inert atmosphere setup (optional, but recommended)
-
TLC plates
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Rotary evaporator
-
Silica (B1680970) gel for column chromatography
Procedure:
-
To a dry round-bottom flask equipped with a magnetic stir bar, add the aldehyde (1.0 mmol), this compound (1.1 mmol), terminal alkyne (1.2 mmol), and copper(I) iodide (0.05 mmol).
-
Add anhydrous toluene (5 mL) to the flask.
-
If using an inert atmosphere, purge the flask with nitrogen or argon for 5-10 minutes.
-
Stir the reaction mixture at the desired temperature (e.g., 80 °C) and monitor the progress of the reaction by TLC.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate (B1210297) (20 mL) and wash with saturated aqueous sodium bicarbonate solution (2 x 10 mL) and brine (10 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired this compound derivative.[7][8][9][10]
Protocol 2: Troubleshooting Experiment - Catalyst Activity Test
If you suspect your catalyst is inactive, this simple test can help confirm its efficacy.
Procedure:
-
Set up a small-scale control reaction using a previously successful combination of aldehyde, amine, and alkyne, or a well-established literature procedure.
-
Run the reaction in parallel with your problematic reaction, using the same batch of catalyst.
-
If the control reaction proceeds as expected while your main reaction fails, it is likely that the issue lies with your specific substrates or other reagents, rather than the catalyst itself.
-
If both reactions fail, the catalyst is likely inactive and should be replaced.
Visualizations
Reaction Mechanism and Troubleshooting Workflow
References
- 1. benchchem.com [benchchem.com]
- 2. Sustainable protocol for Cu-catalysed A3-coupling under solvent-free conditions - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. A3 coupling reaction - Wikipedia [en.wikipedia.org]
- 4. mdpi.com [mdpi.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. researchgate.net [researchgate.net]
- 7. m.youtube.com [m.youtube.com]
- 8. Purification [chem.rochester.edu]
- 9. columbia.edu [columbia.edu]
- 10. orgsyn.org [orgsyn.org]
Technical Support Center: Purification of Products Derived from 3-Dimethylamino-1-propyne
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in purifying products derived from 3-dimethylamino-1-propyne.
Frequently Asked Questions (FAQs)
Q1: What are the most common strategies for purifying products derived from this compound?
A1: The most common and effective purification strategies for these basic compounds include:
-
Acid-Base Extraction: This classical technique is excellent for separating the basic amine product from neutral or acidic impurities.[1][2][3][4][5][6] The amine is protonated with an acid to make it water-soluble, allowing it to be separated from non-basic, organic-soluble materials.
-
Column Chromatography: While effective, it can be challenging due to the basic nature of the amine interacting with the acidic silica (B1680970) gel.[7] Modifications such as adding a basic modifier (e.g., triethylamine) to the eluent or using a different stationary phase (e.g., alumina (B75360) or amine-functionalized silica) are often necessary.[7][8]
-
Scavenger Resins: These are polymer-supported reagents that selectively react with and bind to excess reagents or byproducts, simplifying purification to a simple filtration.[9][10][11] This is particularly useful for removing unreacted starting materials or certain side products.
-
Recrystallization: If the product is a solid, recrystallization can be a powerful method to achieve high purity.[12] This involves dissolving the crude product in a suitable hot solvent and allowing it to cool, whereupon the pure product crystallizes out.
Q2: My amine product is streaking or not moving from the baseline during silica gel column chromatography. What should I do?
A2: This is a common issue caused by the interaction of the basic amine with the acidic silanol (B1196071) groups on the silica surface.[7] Here are several solutions:
-
Add a Basic Modifier: Incorporate a small amount of a volatile base, such as triethylamine (B128534) (typically 0.1-2% v/v), into your mobile phase.[13] This will neutralize the acidic sites on the silica gel and reduce streaking.
-
Use a Modified Eluent System: For very polar amines, a mixture of chloroform (B151607), methanol (B129727), and aqueous ammonia (B1221849) can be effective.[9]
-
Change the Stationary Phase: Consider using basic or neutral alumina, or an amine-functionalized silica column, which are less acidic and more compatible with basic compounds.[8]
-
Pre-treat the Silica Gel: You can neutralize the silica gel by flushing the packed column with a solvent system containing a base before loading your sample.[11]
Q3: How can I remove unreacted starting materials or byproducts from my reaction mixture?
A3: Scavenger resins are an excellent option for this purpose.[11] These functionalized solid supports are designed to irreversibly capture specific types of molecules.[11] For example, an isocyanate resin can be used to scavenge excess primary or secondary amine starting materials, while a sulfonic acid resin can scavenge basic impurities.[9][14] The resin-bound impurities are then simply removed by filtration.
Q4: When is acid-base extraction a suitable purification method?
A4: Acid-base extraction is ideal when your product is a basic amine and the impurities are neutral or acidic.[1][2][3][4][5][6] This technique is often used as a first-step purification to remove the bulk of impurities before a final polishing step like chromatography or recrystallization. It is a scalable and cost-effective method.
Troubleshooting Guides
Issue 1: Low Recovery After Acid-Base Extraction
| Symptom | Possible Cause | Solution |
| Low yield of purified amine. | Incomplete extraction from the organic layer. | Ensure vigorous shaking of the separatory funnel to maximize contact between the aqueous acid and the organic layer. Perform multiple extractions with fresh aqueous acid. |
| Incomplete back-extraction into the organic layer. | After basifying the aqueous layer, ensure the pH is sufficiently high (pH > 10) to fully deprotonate the amine. Use a fresh portion of organic solvent for each back-extraction and perform multiple extractions. | |
| Emulsion formation at the interface. | Add a small amount of brine (saturated NaCl solution) to help break the emulsion. If the emulsion persists, filtration through a pad of Celite may be necessary. | |
| Product is partially soluble in the aqueous phase even in its free base form. | If the product has some water solubility, use a more nonpolar extraction solvent like dichloromethane (B109758) or perform more extractions. |
Issue 2: Difficulty with Column Chromatography
| Symptom | Possible Cause | Solution |
| Broad peaks and tailing. | Strong interaction between the basic amine and acidic silica gel. | Add 0.1-2% triethylamine or a few drops of aqueous ammonia to the eluent.[9][13] |
| Inappropriate solvent system. | Use a more polar solvent system, such as a gradient of methanol in dichloromethane.[15] For highly polar amines, a chloroform/methanol/ammonia system can be effective.[9] | |
| Product decomposition on the column. | The compound is unstable on acidic silica gel. | Use a less acidic stationary phase like neutral or basic alumina, or deactivated silica.[11] Perform a quick filtration through a plug of silica ("flash plug") instead of a long column. |
| Co-elution of impurities. | Insufficient separation. | Optimize the solvent system using thin-layer chromatography (TLC) to achieve a greater difference in Rf values between your product and the impurities. Consider using a different stationary phase. |
Data Presentation
Table 1: Recommended Solvent Systems for Column Chromatography of Amines
| Compound Polarity | Stationary Phase | Recommended Eluent System | Notes |
| Nonpolar to Moderately Polar | Silica Gel | Hexane/Ethyl Acetate (B1210297) with 0.5-2% Triethylamine | A standard system for many amines. The triethylamine is crucial to prevent streaking. |
| Polar | Silica Gel | Dichloromethane/Methanol with 0.5-2% Triethylamine | A more polar system for amines that do not move in less polar solvents. |
| Very Polar | Silica Gel | Chloroform/Methanol/Conc. Aqueous Ammonia (e.g., 80:15:1.5)[9] | Effective for highly basic or polar amines. Ensure the chloroform used is not acidic.[9] |
| Acid-Sensitive Amines | Amine-functionalized Silica | Hexane/Ethyl Acetate | The basic nature of the stationary phase often eliminates the need for a basic modifier in the eluent.[8] |
| General | Neutral or Basic Alumina | Hexane/Ethyl Acetate or Dichloromethane/Methanol | A good alternative to silica for basic compounds. |
Table 2: Typical Loading Capacities of Amine Scavenger Resins
| Resin Type | Functional Group | Typical Loading Capacity (mmol/g) | Scavenges |
| Sulfonic Acid Resin | -SO₃H | 1.0 - 3.5[16] | Amines and other basic compounds. |
| Isocyanate Resin | -NCO | 0.5 - 1.5[16] | Primary and secondary amines. |
| Carboxylic Acid Resin | -COOH | 0.5 - 2.5[16] | Amines and other bases. |
| Aldehyde Resin | -CHO | 0.5 - 1.5[16] | Primary amines. |
Experimental Protocols
Protocol 1: Purification via Acid-Base Extraction
Objective: To separate a basic product derived from this compound from neutral or acidic impurities.
Methodology:
-
Dissolution: Dissolve the crude reaction mixture in a water-immiscible organic solvent (e.g., diethyl ether or ethyl acetate) in a separatory funnel.
-
Acidification and Extraction: Add an equal volume of 1 M aqueous HCl to the separatory funnel.[15] Shake the funnel vigorously for 1-2 minutes, periodically venting to release any pressure. Allow the layers to separate.
-
Separation: The protonated amine product will be in the aqueous layer (usually the bottom layer, but check densities). Drain and collect the aqueous layer. The organic layer contains neutral and acidic impurities and can be discarded (or saved for further analysis).
-
Wash: Wash the organic layer two more times with 1 M HCl to ensure complete extraction of the amine. Combine all aqueous extracts.
-
Basification: Cool the combined aqueous extracts in an ice bath. Slowly add a base, such as 2 M NaOH or saturated sodium bicarbonate solution, with stirring until the solution is basic (pH > 10, check with pH paper).[5] The deprotonated amine may precipitate or form an oily layer.
-
Back-Extraction: Add a fresh portion of the organic solvent to the separatory funnel and shake vigorously to extract the free amine back into the organic phase.
-
Isolation: Collect the organic layer. Repeat the back-extraction twice more with fresh organic solvent. Combine all organic extracts.
-
Drying and Concentration: Wash the combined organic layers with brine, then dry over an anhydrous salt like sodium sulfate (B86663) (Na₂SO₄). Filter off the drying agent and remove the solvent under reduced pressure to yield the purified amine product.
Protocol 2: Flash Column Chromatography with a Basic Modifier
Objective: To purify a moderately polar amine product by flash column chromatography on silica gel.
Methodology:
-
Solvent System Selection: Using TLC, determine a suitable solvent system (e.g., hexane/ethyl acetate or dichloromethane/methanol) that gives your product an Rf value of approximately 0.2-0.3.
-
Eluent Preparation: Prepare the chosen eluent and add 0.5-1% (v/v) of triethylamine.
-
Column Packing: Pack a flash column with silica gel using the prepared eluent.
-
Sample Loading: Dissolve the crude product in a minimum amount of the eluent (or a slightly stronger solvent if necessary). Alternatively, for less soluble compounds, perform a dry load by adsorbing the crude product onto a small amount of silica gel.
-
Elution: Run the column, collecting fractions and monitoring by TLC.
-
Product Isolation: Combine the fractions containing the pure product and remove the solvent under reduced pressure. The triethylamine is volatile and should be removed during this step.
Visualizations
Caption: Workflow for Acid-Base Extraction.
Caption: Troubleshooting Amine Streaking in Chromatography.
References
- 1. Comparative Efficacy of Polyamine-Based Scavenger Resins [scirp.org]
- 2. diplomatacomercial.com [diplomatacomercial.com]
- 3. Reagents & Solvents [chem.rochester.edu]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. uwaterloo.atlassian.net [uwaterloo.atlassian.net]
- 6. Acid–base extraction - Wikipedia [en.wikipedia.org]
- 7. thieme-connect.com [thieme-connect.com]
- 8. biotage.com [biotage.com]
- 9. orgprepdaily.wordpress.com [orgprepdaily.wordpress.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. Development and Validation of an LC-MS/MS Method for the Quantification of Methenamine in Raw Milk and Bovine Muscle and Its Application to Incurred Samples [mdpi.com]
- 13. rsc.org [rsc.org]
- 14. eprints.soton.ac.uk [eprints.soton.ac.uk]
- 15. Chromatography [chem.rochester.edu]
- 16. Scavenger resins [rapp-polymere.com]
how to prevent the polymerization of 3-dimethylamino-1-propyne during reactions
Technical Support Center: 3-Dimethylamino-1-propyne
Welcome to the Technical Support Center for the handling and use of this compound in research and development. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing the unwanted polymerization of this versatile reagent during chemical reactions.
Frequently Asked Questions (FAQs)
Q1: What is this compound, and why is it prone to polymerization?
This compound, also known as N,N-dimethylpropargylamine, is a bifunctional molecule containing a terminal alkyne and a tertiary amine. The terminal alkyne group is highly reactive and can undergo polymerization, especially in the presence of heat, light, transition metals, or radical initiators. This process involves the linking of monomer units to form a polyacetylene chain, which is often an undesired side reaction in organic synthesis.
Q2: What are the primary factors that can initiate the polymerization of this compound?
Several factors can induce the polymerization of this compound:
-
Heat: Elevated temperatures can provide the activation energy needed to initiate polymerization.
-
Light: UV radiation can generate free radicals that trigger a chain-reaction polymerization.
-
Oxygen: The presence of oxygen can lead to the formation of peroxides, which can act as radical initiators.
-
Metal Contaminants: Traces of transition metals, particularly copper, can catalyze alkyne coupling and polymerization reactions.
-
Strong Bases: While bases are often used in reactions involving terminal alkynes, strong bases can promote polymerization under certain conditions.
-
Radical Initiators: Accidental contamination with radical initiators (e.g., peroxides, AIBN) will readily induce polymerization.
Q3: What are the common signs of this compound polymerization?
The following observations may indicate that polymerization has occurred:
-
Change in Viscosity: The reaction mixture becomes more viscous or solidifies.
-
Color Change: The solution may develop a yellow, brown, or black color.
-
Precipitate Formation: An insoluble polymeric material may precipitate from the solution.
-
Exotherm: A sudden increase in reaction temperature can be a sign of rapid, uncontrolled polymerization.
-
Inconsistent Spectroscopic Data: The presence of broad signals in NMR spectra or unexpected peaks in mass spectrometry can indicate the formation of polymeric byproducts.
Q4: Which inhibitors can be used to prevent the polymerization of this compound?
Several types of chemical inhibitors can be employed to stabilize this compound and prevent its polymerization. These inhibitors typically function by scavenging free radicals.
| Inhibitor Class | Examples | Typical Concentration | Notes |
| Phenolic Compounds | Hydroquinone, 4-Methoxyphenol (MEHQ), Butylated Hydroxytoluene (BHT) | 100 - 1000 ppm | Effective radical scavengers. Often require the presence of a small amount of oxygen to be fully effective. |
| Hydroxylamines | N,N-Diethylhydroxylamine (DEHA) | 50 - 500 ppm | Volatile and effective in both liquid and vapor phases, making it suitable for distillations and reactions at elevated temperatures. |
| Nitroxide Radicals | TEMPO (2,2,6,6-Tetramethylpiperidine-1-oxyl) | 50 - 200 ppm | Highly efficient radical traps. Can sometimes interfere with metal-catalyzed reactions. |
Troubleshooting Guides
Guide 1: Preventing Polymerization During Storage and Handling
Issue: The reagent appears discolored or has solidified in the bottle.
| Possible Cause | Solution |
| Improper Storage | Store this compound at 2-8°C in a tightly sealed container under an inert atmosphere (e.g., nitrogen or argon). The storage area should be designated for flammable liquids. |
| Exposure to Light | Store the reagent in an amber or opaque bottle to protect it from light. |
| Contamination | Use clean, dry syringes and needles when handling the reagent. Avoid introducing any contaminants, especially metals, into the storage bottle. |
| Inhibitor Depletion | If the reagent is old or has been stored improperly, the inhibitor may have been consumed. If purification is necessary, consider distillation under reduced pressure in the presence of a non-volatile inhibitor. |
Guide 2: Minimizing Polymerization During Chemical Reactions
Issue: A reaction involving this compound results in a low yield of the desired product and the formation of a polymeric byproduct.
| Troubleshooting Step | Recommendation |
| 1. Degas Solvents and Reagents | Before starting the reaction, thoroughly degas all solvents and liquid reagents by sparging with an inert gas (nitrogen or argon) or by using the freeze-pump-thaw method. This removes dissolved oxygen which can initiate polymerization. |
| 2. Use an Inert Atmosphere | Conduct the reaction under a positive pressure of nitrogen or argon. Ensure all glassware is oven-dried and cooled under an inert atmosphere before use. |
| 3. Add a Polymerization Inhibitor | Add a suitable polymerization inhibitor to the reaction mixture at the start of the experiment. The choice of inhibitor should be compatible with your reaction conditions (see inhibitor table above). |
| 4. Control Reaction Temperature | Maintain the reaction at the lowest effective temperature. Use a temperature-controlled bath to prevent overheating. Be mindful of any potential exotherms. |
| 5. Purify Reagents | If you suspect metal contamination in your starting materials or reagents, consider purifying them before use. For example, passing solvents through a column of activated alumina (B75360) can remove trace metal impurities. |
| 6. Optimize Reaction Time | Monitor the reaction closely (e.g., by TLC or LC-MS) and work it up as soon as it is complete to minimize the time the alkyne is exposed to potentially polymerizing conditions. |
Experimental Protocols
Protocol: Sonogashira Coupling of this compound with an Aryl Iodide
This protocol provides a general procedure for the Sonogashira coupling reaction, incorporating steps to minimize the polymerization of this compound.
Materials:
-
Aryl iodide (1.0 equiv)
-
This compound (1.2 equiv)
-
Pd(PPh₃)₄ (0.02 equiv)
-
CuI (0.04 equiv)
-
Triethylamine (B128534) (TEA) (3.0 equiv, freshly distilled)
-
Degassed anhydrous solvent (e.g., THF or DMF)
-
N,N-Diethylhydroxylamine (DEHA) (200 ppm)
Procedure:
-
Preparation: To a flame-dried Schlenk flask under an argon atmosphere, add the aryl iodide, Pd(PPh₃)₄, and CuI.
-
Solvent and Inhibitor Addition: Add the degassed anhydrous solvent and N,N-diethylhydroxylamine (DEHA) to the flask.
-
Amine Addition: Add the freshly distilled triethylamine to the reaction mixture.
-
Alkyne Addition: Slowly add the this compound to the stirred solution at room temperature.
-
Reaction Monitoring: Monitor the progress of the reaction by TLC or LC-MS. If heating is required, use a well-controlled oil bath and maintain the lowest possible temperature for the reaction to proceed.
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Quench the reaction with saturated aqueous ammonium (B1175870) chloride solution.
-
Extraction: Extract the aqueous layer with an appropriate organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica (B1680970) gel.
Visualizations
Caption: A flowchart of the experimental workflow designed to minimize the polymerization of this compound.
Caption: A logical diagram outlining the key considerations for preventing the polymerization of this compound.
Technical Support Center: Improving Regioselectivity of Additions to 3-Dimethylamino-1-propyne
Welcome to the technical support center for researchers, scientists, and drug development professionals working with 3-dimethylamino-1-propyne. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address challenges related to controlling the regioselectivity of addition reactions to this versatile substrate.
Frequently Asked Questions (FAQs)
Q1: What are the main factors influencing the regioselectivity of additions to this compound?
A1: The regioselectivity of additions to this compound is primarily governed by a combination of electronic effects, steric hindrance, and the reaction mechanism (e.g., ionic vs. radical). The dimethylamino group, being electron-donating, can influence the electron density of the alkyne. Furthermore, it can act as a directing group through chelation with metal catalysts.
Q2: How can I favor Markovnikov addition to this compound?
A2: Markovnikov addition, where the nucleophile adds to the more substituted carbon of the alkyne, is typically favored under conditions that proceed through a stable carbocation intermediate. For hydrohalogenation, using protic acids like HCl or HBr in the absence of radical initiators will generally lead to the Markovnikov product.
Q3: What conditions promote anti-Markovnikov addition?
A3: Anti-Markovnikov addition, with the nucleophile adding to the terminal carbon, is often achieved through radical mechanisms or with sterically demanding reagents. For instance, the hydrobromination of alkynes in the presence of peroxides proceeds via a radical pathway to yield the anti-Markovnikov product. Similarly, hydroboration-oxidation sequences provide a reliable method for the anti-Markovnikov hydration of alkynes.
Q4: Can the dimethylamino group act as a directing group?
A4: Yes, the dimethylamino group can act as a directing group, particularly in metal-catalyzed reactions.[1] It can chelate to the metal center, influencing the regioselectivity of the addition by bringing the reagent to a specific position on the alkyne. This is a powerful strategy for achieving high regioselectivity that might not be possible based on electronics and sterics alone.
Troubleshooting Guides
This section addresses specific issues you might encounter during your experiments and provides actionable solutions.
Issue 1: Poor Regioselectivity in Hydrohalogenation
Problem: My hydrohalogenation of this compound with HBr is giving a mixture of Markovnikov and anti-Markovnikov products.
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Radical Mechanism Interference | Ensure the absence of peroxides in your reagents and solvent. Protect the reaction from light to prevent radical initiation. | Increased selectivity for the Markovnikov product. |
| Solvent Effects | Use a polar, non-coordinating solvent to stabilize the vinyl cation intermediate of the Markovnikov pathway. | Enhanced formation of the Markovnikov adduct. |
| Temperature Control | Run the reaction at a lower temperature to favor the pathway with the lower activation energy, which is typically the formation of the more stable carbocation. | Improved regioselectivity for the Markovnikov product. |
Issue 2: Undesired Enamine Isomerization in Hydroamination
Problem: My hydroamination reaction is producing the desired enamine, but it is isomerizing to an undesired regioisomer upon workup or purification.
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Acid/Base Catalyzed Isomerization | Perform a neutral workup and use deactivated silica (B1680970) gel for chromatography to avoid acid-catalyzed isomerization. | Preservation of the desired enamine regioisomer. |
| Thermal Isomerization | Avoid excessive heating during solvent removal or purification. | Minimized isomerization and higher purity of the target compound. |
Issue 3: Low Regioselectivity in Metal-Catalyzed Additions
Problem: My palladium-catalyzed hydrosilylation of this compound is yielding a mixture of regioisomers.
| Ligand Modification | Rationale | Expected Impact on Regioselectivity |
| Bulky Phosphine Ligands | Steric hindrance around the metal center can favor addition to the less sterically hindered terminal carbon of the alkyne. | Increased selectivity for the anti-Markovnikov product. |
| Bidentate Ligands | Ligands capable of chelation can enforce a specific geometry around the metal, leading to improved regiocontrol. | Enhanced regioselectivity depending on the ligand bite angle and electronic properties. |
| Electron-Donating/-Withdrawing Ligands | The electronic properties of the ligand can influence the electron density at the metal center, thereby affecting the regioselectivity of the migratory insertion step. | Fine-tuning of the regioselectivity based on the electronic demand of the reaction. |
Experimental Protocols
Here are detailed methodologies for key experiments aimed at achieving high regioselectivity in additions to this compound.
Protocol 1: Regioselective Anti-Markovnikov Hydrobromination
This protocol is adapted from standard procedures for the radical addition of HBr to terminal alkynes.
Materials:
-
This compound
-
Hydrogen bromide (HBr) solution in acetic acid
-
Benzoyl peroxide (radical initiator)
-
Anhydrous diethyl ether
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
Procedure:
-
In a flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve this compound (1.0 eq) in anhydrous diethyl ether under an inert atmosphere (e.g., argon).
-
Add benzoyl peroxide (0.05 eq) to the solution.
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add a solution of HBr in acetic acid (1.1 eq) dropwise over 15 minutes.
-
Allow the reaction to warm to room temperature and stir for 4 hours, monitoring by TLC.
-
Upon completion, carefully quench the reaction with saturated aqueous sodium bicarbonate solution until the effervescence ceases.
-
Separate the organic layer, and extract the aqueous layer with diethyl ether (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain the anti-Markovnikov product.
Protocol 2: Chelation-Controlled Hydroboration for Anti-Markovnikov Hydration
This protocol utilizes a hydroboration-oxidation sequence to achieve anti-Markovnikov addition of water across the alkyne. The dimethylamino group can potentially interact with the borane (B79455) reagent, influencing regioselectivity.
Materials:
-
This compound
-
9-Borabicyclo[3.3.1]nonane (9-BBN) solution in THF
-
Anhydrous tetrahydrofuran (B95107) (THF)
-
Aqueous sodium hydroxide (B78521) (3M)
-
Hydrogen peroxide (30% aqueous solution)
-
Diethyl ether
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
In a flame-dried Schlenk flask under an argon atmosphere, dissolve this compound (1.0 eq) in anhydrous THF.
-
Cool the solution to 0 °C.
-
Add a 0.5 M solution of 9-BBN in THF (1.1 eq) dropwise. The steric bulk of 9-BBN inherently favors addition to the terminal carbon.
-
Allow the reaction to warm to room temperature and stir for 2 hours.
-
Slowly and carefully add 3M aqueous sodium hydroxide, followed by the dropwise addition of 30% hydrogen peroxide at 0 °C.
-
Stir the mixture at room temperature for 1 hour.
-
Extract the product with diethyl ether (3 x 25 mL).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify the resulting aldehyde by flash chromatography.
Visualizations
Logical Flowchart for Troubleshooting Poor Regioselectivity
Caption: Troubleshooting workflow for poor regioselectivity.
Signaling Pathway for Markovnikov vs. Anti-Markovnikov Addition
Caption: Mechanistic pathways for Markovnikov and anti-Markovnikov additions.
This technical support center aims to be a valuable resource for your research. Should you have further questions or require additional protocols, please do not hesitate to reach out.
References
Technical Support Center: Scale-Up of Reactions Using 3-Dimethylamino-1-propyne
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the scale-up of chemical reactions involving 3-dimethylamino-1-propyne.
Frequently Asked Questions (FAQs)
Q1: What are the primary safety hazards associated with the large-scale handling of this compound?
A1: this compound is a highly flammable and reactive compound.[1][2] Key hazards on a larger scale include:
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Flammability: It has a low flash point and its vapors can form explosive mixtures with air.[2]
-
Toxicity: It is harmful if swallowed and toxic in contact with skin.[1][2]
-
Corrosivity: It can cause severe skin burns and eye damage.[1][2]
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Reactivity: As a terminal alkyne, it can undergo exothermic and potentially runaway reactions, especially in the presence of bases or metals.
Q2: What are the common impurities in industrial-grade this compound and how can they affect my reaction?
A2: While specific impurity profiles can vary by supplier, potential impurities in propargylamines may include related amines, oligomerization byproducts, and residual starting materials from its synthesis. These impurities can lead to:
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Catalyst poisoning: The presence of other amines or sulfur-containing compounds can deactivate palladium or other transition metal catalysts.
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Side reactions: Impurities can lead to the formation of unexpected byproducts, complicating purification.
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Inconsistent reaction rates: The presence of inhibitors or promoters as impurities can lead to batch-to-batch variability.
Q3: Can the dimethylamino group in this compound interfere with my catalytic reaction?
A3: Yes, the tertiary amine functionality can act as a ligand for transition metal catalysts, such as palladium, potentially leading to catalyst inhibition or deactivation.[3][4] This can manifest as sluggish or incomplete reactions. The extent of this "poisoning" effect can depend on the specific catalyst, ligands, and reaction conditions.[3]
Q4: What are the key challenges when scaling up a Sonogashira coupling reaction using this compound?
A4: Common challenges in scaling up Sonogashira couplings include:
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Catalyst deactivation: The amine functionality of this compound can contribute to the deactivation of the palladium catalyst.[3][4]
-
Alkyne homocoupling (Glaser coupling): This is a common side reaction, especially in the presence of copper co-catalysts and oxygen, leading to the formation of dimers of this compound.[5]
-
Exothermic reactions: The coupling reaction can be exothermic, and on a large scale, this heat needs to be managed effectively to prevent temperature spikes that could lead to side reactions or a runaway reaction.
-
Purification: Removing residual catalyst, salts, and byproducts from the desired product can be challenging at a larger scale.
Troubleshooting Guides
Issue 1: Reaction is sluggish or stalls at large scale.
This is a common issue when scaling up and can be attributed to several factors. The following troubleshooting workflow can help identify the root cause.
Caption: Troubleshooting workflow for a sluggish or stalled reaction.
| Possible Cause | Troubleshooting Steps |
| Inadequate Mixing/Mass Transfer | - Increase agitation speed. - Evaluate impeller design and reactor geometry for efficient mixing at scale. - Consider using baffles to improve turbulence. - For multiphase reactions, ensure efficient phase transfer. |
| Catalyst Deactivation/Poisoning | - Ensure an inert atmosphere is maintained to prevent catalyst oxidation.[5] - Increase catalyst loading. - Test a fresh batch of catalyst. - Consider pre-treating reagents to remove potential catalyst poisons. |
| Insufficient Temperature | - Verify internal reactor temperature is at the desired setpoint. - Gradually increase the reaction temperature, monitoring for exotherms. |
| Inhibition by Impurities | - Analyze starting materials (including this compound) and solvents for impurities. - Purify reagents if necessary (e.g., by distillation or filtration through a plug of silica/alumina). |
Issue 2: Exothermic reaction leading to temperature spike or runaway.
Managing the heat generated during a reaction is critical for safety and product quality at scale.
Caption: Troubleshooting workflow for managing an exothermic reaction.
| Possible Cause | Troubleshooting Steps |
| Rapid Reagent Addition | - Add the limiting reagent slowly over time using a dosing pump to control the rate of heat generation. - Monitor the internal temperature closely during the addition. |
| Insufficient Cooling Capacity | - Ensure the reactor's cooling system is functioning optimally. - Lower the temperature of the cooling fluid. - Consider using a larger reactor with a better surface area to volume ratio for heat dissipation. |
| High Reactant Concentration | - Decrease the concentration of the reactants by adding more solvent. - This will increase the thermal mass of the reaction mixture, helping to absorb the heat generated. |
| Thermal Runaway Potential | - Conduct a thorough process safety assessment before scaling up.[6][7] - Understand the thermal decomposition profile of your reactants and products. - Have an emergency plan in place, which may include a quenching agent.[8] |
Issue 3: Difficulty in purifying the product at large scale.
Purification can become a bottleneck during scale-up. The choice of method depends on the properties of the product and impurities.
Caption: Decision tree for large-scale purification strategies.
| Problem | Potential Solutions |
| Product is an oil or difficult to crystallize | - If the product contains a basic amine, consider forming a salt (e.g., hydrochloride) which is often more crystalline.[9] - If the product is thermally stable, vacuum distillation can be an effective purification method for liquids. - Large-scale column chromatography can be employed, but it is often costly and solvent-intensive.[10] |
| Crystallization does not remove impurities effectively | - Experiment with different solvent systems for recrystallization.[11] - A multi-step purification involving an initial extraction or filtration to remove some impurities before crystallization may be beneficial. |
| Product is water-soluble, making extraction difficult | - Use a continuous liquid-liquid extraction setup for more efficient extraction. - Consider salting out the product from the aqueous layer by adding a saturated salt solution. |
Data Presentation
Table 1: Physical and Safety Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₅H₉N | [2] |
| Molecular Weight | 83.13 g/mol | [2] |
| Boiling Point | 79-83 °C | |
| Density | 0.772 g/mL at 25 °C | |
| Flash Point | -8 °C (closed cup) | |
| GHS Hazard Statements | H225, H302, H311, H314 | [2] |
Table 2: GHS Hazard Classifications for this compound
| Hazard Class | Category |
| Flammable Liquids | 2 |
| Acute Toxicity, Oral | 4 |
| Acute Toxicity, Dermal | 3 |
| Skin Corrosion/Irritation | 1B |
| Serious Eye Damage/Eye Irritation | 1 |
| (Data sourced from multiple safety data sheets)[2] |
Experimental Protocols
Protocol 1: General Procedure for a Large-Scale Reaction with this compound (Illustrative Example)
Disclaimer: This is a generalized protocol and must be adapted and thoroughly risk-assessed for your specific reaction.
-
Reactor Setup:
-
Use a clean, dry, jacketed glass reactor equipped with an overhead stirrer, a temperature probe, a condenser, and an inert gas inlet (e.g., nitrogen or argon).
-
Ensure the reactor's cooling system is operational and can handle the expected heat load.
-
-
Inerting the System:
-
Purge the reactor with an inert gas for at least 30 minutes to remove oxygen. Maintain a positive pressure of the inert gas throughout the reaction.
-
-
Charging Reagents:
-
Charge the solvent and other reagents (except this compound, if it is the limiting or most reactive reagent) to the reactor.
-
Begin agitation to ensure good mixing.
-
-
Controlled Addition:
-
If the reaction is expected to be exothermic, add this compound slowly via a dosing pump.
-
Monitor the internal temperature closely. The addition rate should be adjusted to maintain the desired temperature range.
-
-
Reaction Monitoring:
-
Monitor the reaction progress by taking samples periodically for analysis (e.g., by TLC, GC, or LC-MS).
-
-
Work-up and Isolation:
-
Once the reaction is complete, cool the mixture to room temperature.
-
Quench the reaction if necessary (e.g., by adding water or a mild acid).
-
Perform an appropriate work-up, which may include extraction, filtration, or distillation, depending on the nature of the product.
-
-
Purification:
-
Based on the product's properties, choose a suitable large-scale purification method such as crystallization, distillation, or chromatography.
-
Protocol 2: General Procedure for Catalyst Poisoning Test
-
Control Reaction:
-
Run a small-scale reaction under standard conditions with a fresh, trusted batch of catalyst and high-purity reagents to establish a baseline for reaction time and yield.
-
-
Test Reaction:
-
Run a parallel reaction under identical conditions but using the suspect batch of this compound or other reagents.
-
-
Comparison:
-
Compare the reaction progress and final yield of the test reaction to the control reaction. A significantly slower rate or lower yield in the test reaction suggests the presence of a catalyst poison.
-
-
Further Analysis (Optional):
-
Analyze the suspect reagents for common catalyst poisons (e.g., sulfur compounds) using appropriate analytical techniques.
-
References
- 1. Modeling Chemical Reactions - CFD | Resolved Analytics [resolvedanalytics.com]
- 2. N,N-Dimethylpropargylamine | C5H9N | CID 81643 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. General solution to amine and heterocycle poisoning during C–H alkenylation, arylation, and carbonylation using thioether-palladium catalysis [morressier.com]
- 5. benchchem.com [benchchem.com]
- 6. Amine might end palladium’s reign over classic cross coupling reaction | Research | Chemistry World [chemistryworld.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. unifr.ch [unifr.ch]
- 10. researchgate.net [researchgate.net]
- 11. Metal-free multicomponent approach for the synthesis of propargylamine: a review - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Catalyst Deactivation in 3-Dimethylamino-1-propyne Reactions
This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding catalyst deactivation in reactions involving 3-dimethylamino-1-propyne. It is intended for researchers, scientists, and professionals in drug development who may encounter challenges with catalyst stability and performance during their experiments.
Frequently Asked Questions (FAQs)
Q1: What are the most common reasons for my reaction with this compound to stall or show low conversion?
A classic symptom of catalyst deactivation is a stalled reaction or low conversion of starting materials. In the context of reactions involving this compound, this is often due to catalyst poisoning, where the catalyst's active sites are blocked.[1][2] The tertiary amine functionality of this compound itself can act as a Lewis base and coordinate strongly to the metal center of the catalyst (e.g., palladium), thereby inhibiting its catalytic activity.[3][4] Other common causes include the presence of impurities in reagents or solvents, such as sulfur compounds, water, or oxygen, which are known poisons for many transition metal catalysts.[1][5]
Q2: How can I determine if catalyst deactivation is the primary issue in my reaction?
To diagnose catalyst deactivation, you can perform a few simple experiments. One common method is to add a fresh batch of catalyst to the stalled reaction mixture. If the reaction restarts and proceeds to completion, it is a strong indication that the original catalyst was deactivated. Another approach is to run two parallel reactions: one with your standard reaction conditions and another with a higher catalyst loading. If the reaction with the higher catalyst loading proceeds more efficiently, it suggests that catalyst deactivation is a limiting factor.
Q3: What are the primary mechanisms of catalyst deactivation in reactions with this compound?
The primary mechanisms of catalyst deactivation in these reactions can be broadly categorized as chemical, thermal, and mechanical.[5][6][7] For reactions with this compound, chemical deactivation is the most prevalent. This includes:
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Poisoning: The dimethylamino group can act as a poison by strongly binding to the active sites of the catalyst.[1][3] Impurities in the reactants or solvents, such as sulfur compounds, can also act as potent poisons.[1]
-
Coking/Fouling: The alkyne functionality can lead to the formation of carbonaceous deposits or oligomers on the catalyst surface, blocking active sites.[8][9]
-
Thermal Degradation (Sintering): At elevated temperatures, the metal nanoparticles of the catalyst can agglomerate, leading to a loss of active surface area.[5][8]
Q4: Can the choice of catalyst influence the rate of deactivation?
Absolutely. The choice of both the metal and the ligands plays a crucial role in catalyst stability. For instance, in palladium-catalyzed reactions, the use of bulky electron-rich phosphine (B1218219) ligands can sometimes mitigate catalyst poisoning by amines.[10] The stability of the catalyst is also dependent on the reaction conditions, so a catalyst that is stable under one set of conditions may deactivate rapidly under others.[11]
Q5: Are there any general strategies to prevent or minimize catalyst deactivation?
Yes, several strategies can be employed:
-
Reagent Purity: Ensure the purity of this compound, solvents, and other reagents to minimize the introduction of catalyst poisons.
-
Inert Atmosphere: Conduct reactions under an inert atmosphere (e.g., argon or nitrogen) to prevent oxidation of the catalyst.[1]
-
Ligand Selection: Judiciously select ligands that can protect the metal center from poisoning and promote the desired catalytic cycle.[10]
-
Temperature Control: Operate at the lowest effective temperature to minimize thermal degradation.[5]
-
Gradual Addition: In some cases, slow addition of the this compound can help to maintain a low concentration of the potential poison in the reaction mixture, thus prolonging the catalyst's life.
Troubleshooting Guides
Issue 1: My palladium-catalyzed cross-coupling reaction with this compound is not working.
This is a common issue and can often be traced back to catalyst deactivation. Follow this troubleshooting workflow to identify and resolve the problem.
Troubleshooting Workflow
Caption: Troubleshooting workflow for a stalled cross-coupling reaction.
Detailed Steps:
-
Confirm Catalyst Deactivation: As a first step, add a fresh portion of the palladium catalyst to the stalled reaction. If the reaction proceeds, it is a clear sign of catalyst deactivation.
-
Check Reagent Purity: Impurities are a common cause of catalyst poisoning. Analyze the purity of your this compound, solvents, and other reagents. Purification of the reagents may be necessary.
-
Optimize Ligands: The choice of ligand is critical. For palladium-catalyzed reactions involving amines, bulky, electron-donating phosphine ligands can often improve catalyst stability and activity.
-
Modify Reaction Conditions:
-
Temperature: Lowering the reaction temperature can reduce the rate of thermal degradation.
-
Concentration: Running the reaction at a lower concentration can sometimes mitigate catalyst deactivation caused by substrate poisoning.
-
Issue 2: I observe the formation of a black precipitate (palladium black) in my reaction.
The formation of palladium black is a visual indicator of catalyst decomposition and agglomeration, a form of deactivation.
Troubleshooting Steps:
-
Improve Ligand Efficacy: The precipitation of palladium black often indicates that the ligand is not effectively stabilizing the palladium nanoparticles. Consider using a ligand that provides better steric and electronic stabilization.
-
Ensure Anaerobic Conditions: Oxygen can promote the decomposition of palladium catalysts. Ensure your reaction is set up under strictly anaerobic and anhydrous conditions.
-
Check for Incompatible Additives: Certain additives or bases can accelerate catalyst decomposition. Review your reaction components and consider alternatives if necessary.
Experimental Protocols
Protocol 1: Catalyst Regeneration by Washing
This protocol is suitable for catalysts that have been deactivated by poisoning from adsorbed species that are not strongly chemisorbed.
Methodology:
-
Isolate the Catalyst: If using a heterogeneous catalyst, filter the catalyst from the reaction mixture. For homogeneous catalysts, this method is not applicable.
-
Solvent Washing: Wash the isolated catalyst sequentially with a series of solvents. A typical sequence could be:
-
The reaction solvent (to remove residual reactants and products).
-
A coordinating solvent (e.g., THF or a dilute solution of a neutral ligand) to displace weakly bound poisons.
-
A non-coordinating, volatile solvent (e.g., hexane (B92381) or diethyl ether) to facilitate drying.
-
-
Drying: Dry the washed catalyst under vacuum or a stream of inert gas.
-
Testing: Test the activity of the regenerated catalyst in a small-scale reaction to evaluate the effectiveness of the washing procedure.
Protocol 2: Oxidative-Reductive Regeneration
This protocol is more aggressive and is used for catalysts deactivated by coking or strongly adsorbed poisons. This should be performed with caution as it can also lead to changes in catalyst morphology.[12][13]
Methodology:
-
Isolate and Dry the Catalyst: Filter and dry the spent catalyst as described in Protocol 1.
-
Oxidative Treatment: Heat the catalyst in a controlled flow of a dilute oxygen/inert gas mixture (e.g., 1-5% O₂ in N₂). The temperature should be ramped up slowly to avoid excessive heat generation from the combustion of carbonaceous deposits. A typical temperature range is 300-500 °C.[13]
-
Purging: After the oxidative treatment, purge the system with an inert gas to remove all traces of oxygen.
-
Reductive Treatment: Reduce the catalyst by heating it in a flow of a dilute hydrogen/inert gas mixture (e.g., 5-10% H₂ in N₂). The reduction temperature will depend on the specific metal.
-
Passivation and Testing: After reduction and cooling under an inert atmosphere, the catalyst may need to be passivated before handling in air. Test the regenerated catalyst's activity.
Quantitative Data Summary
The following table summarizes hypothetical quantitative data that could be generated during an investigation of catalyst deactivation in a Sonogashira coupling reaction between an aryl halide and this compound.
| Catalyst System | Initial Reaction Rate (M/s) | Time to 50% Conversion (h) | Catalyst Turnover Number (TON) before Deactivation | Final Conversion (%) |
| Pd(PPh₃)₄ | 1.5 x 10⁻⁴ | 4 | 80 | 65 |
| PdCl₂(PPh₃)₂/CuI | 2.8 x 10⁻⁴ | 2.5 | 150 | 92 |
| Pd(OAc)₂/XPhos | 3.5 x 10⁻⁴ | 1.8 | 300 | >98 |
| Regenerated Pd(PPh₃)₄ (Protocol 1) | 1.1 x 10⁻⁴ | 5.5 | 60 | 50 |
Visualizing Deactivation Pathways
The following diagram illustrates the potential pathways for catalyst deactivation in the presence of this compound.
Caption: Potential catalyst deactivation pathways in reactions with this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. How to Prevent Catalyst Poisoning at the Industrial Scale - Applied Catalysts [catalysts.com]
- 3. General solution to amine and heterocycle poisoning during C–H alkenylation, arylation, and carbonylation using thioether-palladium catalysis [morressier.com]
- 4. Collection - Catalyst Deactivation Reactions: The Role of Tertiary Amines Revisited - Organometallics - Figshare [acs.figshare.com]
- 5. ammoniaknowhow.com [ammoniaknowhow.com]
- 6. scispace.com [scispace.com]
- 7. Heterogeneous Catalyst Deactivation and Regeneration: A Review | MDPI [mdpi.com]
- 8. Catalyst Deactivation Mechanisms → Term [fashion.sustainability-directory.com]
- 9. youtube.com [youtube.com]
- 10. Development of Deactivation-Resistant Catalysts for Pd-Catalyzed C–N Cross-Coupling Reactions [dspace.mit.edu]
- 11. The mathematical catalyst deactivation models: a mini review - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. mdpi.com [mdpi.com]
Technical Support Center: Workup Procedures for 3-Dimethylamino-1-propyne
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the removal of unreacted 3-dimethylamino-1-propyne from reaction mixtures.
Frequently Asked Questions (FAQs)
Q1: What are the primary methods for removing unreacted this compound?
A1: The most common and effective methods for removing the tertiary amine, this compound, include:
-
Aqueous Acidic Extraction (Acid Wash): This is a fundamental and widely used technique that leverages the basicity of the amine.
-
Flash Column Chromatography: This method is suitable for separating the amine from the desired product based on polarity differences.
-
Distillation: Given its volatility, distillation can be an effective method for removal, especially on a larger scale.
-
Scavenger Resins: These solid-supported reagents offer a convenient way to selectively bind and remove the amine.
Q2: How does an aqueous acidic extraction work to remove this compound?
A2: An acid wash involves washing the organic reaction mixture with a dilute aqueous acid solution (e.g., HCl, H₂SO₄, or NH₄Cl). The acidic solution protonates the basic nitrogen atom of this compound, forming a water-soluble ammonium (B1175870) salt. This salt then partitions into the aqueous layer, which can be separated and removed, thus eliminating the unreacted amine from the organic phase containing the desired product.
Q3: When is flash column chromatography a suitable method?
A3: Flash column chromatography is particularly useful when the desired product has a significantly different polarity from this compound. It is a preferred method for achieving high purity, especially when other components in the reaction mixture have similar solubilities to the target compound. For basic compounds like this compound, using an amine-functionalized silica (B1680970) gel or adding a small amount of a competing amine (like triethylamine) to the mobile phase can prevent peak tailing and improve separation.[1]
Q4: Can I use distillation to remove this compound?
A4: Yes, given that this compound has a relatively low boiling point of 79-83 °C, distillation can be an effective purification method, particularly if the desired product is significantly less volatile. This technique is scalable and avoids the use of additional reagents.
Q5: What are scavenger resins and how do they work for amine removal?
A5: Scavenger resins are solid-supported reagents with functional groups designed to react with and bind to specific types of molecules.[2] For removing this compound, an acidic scavenger resin (e.g., sulfonic acid-functionalized resin) can be used. The resin's acidic groups protonate and bind the amine, effectively removing it from the solution upon filtration.[3] This method is advantageous for its simplicity and the ease of separation.[4][5]
Troubleshooting Guides
Issue 1: Emulsion Formation During Aqueous Acidic Extraction
Symptom: A stable emulsion forms at the interface between the organic and aqueous layers, making separation difficult.
Cause: The presence of amphiphilic molecules or fine particulate matter can stabilize emulsions. Vigorous shaking of the separatory funnel can also contribute to this issue.
Solutions:
-
Gentle Inversion: Instead of vigorous shaking, gently invert the separatory funnel multiple times to ensure sufficient mixing without creating a stable emulsion.
-
Brine Wash: Add a saturated aqueous solution of sodium chloride (brine). This increases the ionic strength of the aqueous layer, which can help to break the emulsion.
-
Filtration: Filter the entire mixture through a pad of Celite® or glass wool to remove particulate matter that may be stabilizing the emulsion.
-
Centrifugation: If the volume is manageable, centrifuging the mixture can aid in separating the layers.
-
Solvent Addition: Adding a small amount of the organic solvent used for the extraction can sometimes help to break the emulsion.
Issue 2: Tailing of Amine Peak in Flash Column Chromatography
Symptom: The peak corresponding to this compound on the chromatogram is broad and asymmetrical (tails).
Cause: The basic amine can interact strongly with the acidic silanol (B1196071) groups on the surface of standard silica gel, leading to poor chromatographic performance.
Solutions:
-
Use of Amine-Functionalized Silica: Employing a stationary phase where the silica is functionalized with amino groups creates a more basic surface, minimizing unwanted interactions with the amine analyte.[1]
-
Mobile Phase Modifier: Add a small percentage (0.1-2%) of a volatile tertiary amine, such as triethylamine (B128534) or pyridine, to the eluent.[6] This competing base will saturate the acidic sites on the silica, allowing the analyte to elute with a much-improved peak shape.
-
Alternative Stationary Phase: Consider using a less acidic stationary phase, such as alumina.
Issue 3: Inefficient Removal by Distillation
Symptom: A significant amount of this compound remains in the product after distillation.
Cause:
-
Azeotrope Formation: The amine may form an azeotrope with the solvent or other components in the mixture, preventing complete separation.
-
Insufficient Fractionation: The distillation setup may not have enough theoretical plates to effectively separate components with close boiling points.
Solutions:
-
Fractional Distillation: Use a fractionating column (e.g., Vigreux, Raschig, or packed column) to increase the number of theoretical plates and improve separation efficiency.
-
Vacuum Distillation: If the desired product is heat-sensitive, performing the distillation under reduced pressure will lower the boiling points of all components and may alter azeotropic behavior.
-
Azeotropic Distillation: If an azeotrope is known, a different solvent can be added to form a new, lower-boiling azeotrope with the amine, which can then be selectively removed.
Data Presentation
| Workup Method | Principle of Removal | Typical Efficiency | Advantages | Disadvantages |
| Aqueous Acidic Extraction | Protonation of the amine to form a water-soluble salt. | Good to Excellent | Cost-effective, simple, scalable. | Can lead to emulsion formation; not suitable for acid-sensitive products. |
| Flash Column Chromatography | Differential partitioning between a stationary and mobile phase. | Excellent | High purity achievable, applicable to a wide range of products. | Can be time-consuming, requires solvent, potential for product loss on the column. |
| Distillation | Separation based on differences in boiling points. | Good to Excellent | No additional reagents required, scalable. | Not effective for non-volatile products or azeotrope-forming mixtures. |
| Scavenger Resins | Covalent or ionic binding to a solid support. | Excellent | High selectivity, simple filtration-based removal, amenable to automation.[4][5] | Resins can be expensive, may require optimization of reaction time. |
Experimental Protocols
Protocol 1: Aqueous Acidic Extraction (Acid Wash)
-
Dissolution: Dissolve the crude reaction mixture in a water-immiscible organic solvent (e.g., diethyl ether, ethyl acetate, or dichloromethane).
-
Transfer: Transfer the organic solution to a separatory funnel.
-
Acid Wash: Add an equal volume of a dilute aqueous acid solution (e.g., 1 M HCl or 1 M NH₄Cl).
-
Extraction: Stopper the funnel and gently invert it several times, venting frequently to release any pressure buildup. Avoid vigorous shaking to prevent emulsion formation.
-
Separation: Allow the layers to separate. Drain the lower aqueous layer.
-
Repeat: Repeat the acid wash (steps 3-5) one or two more times to ensure complete removal of the amine.
-
Neutralization and Drying: Wash the organic layer with a saturated aqueous sodium bicarbonate solution to neutralize any remaining acid, followed by a wash with brine to remove the bulk of the water. Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure.
Protocol 2: Flash Column Chromatography
-
TLC Analysis: Determine a suitable solvent system using Thin Layer Chromatography (TLC). For basic compounds, it is often beneficial to add 0.1-1% triethylamine to the eluent. A typical starting point could be a mixture of hexane (B92381) and ethyl acetate. The ideal Rf value for the desired product is typically between 0.2 and 0.4.[7][8]
-
Column Packing: Pack a flash chromatography column with silica gel (or amine-functionalized silica gel) using the chosen eluent.
-
Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a stronger solvent (like dichloromethane) and load it onto the column. Alternatively, for less soluble compounds, perform a dry loading by adsorbing the crude material onto a small amount of silica gel.
-
Elution: Elute the column with the chosen solvent system. A gradient elution (gradually increasing the polarity of the eluent) can be used to improve separation.
-
Fraction Collection: Collect fractions and monitor their composition by TLC.
-
Solvent Removal: Combine the fractions containing the pure product and remove the solvent using a rotary evaporator.
Protocol 3: Use of an Acidic Scavenger Resin
-
Resin Selection: Choose a suitable acidic scavenger resin, such as a sulfonic acid-functionalized polystyrene resin.
-
Reaction Setup: Dissolve the crude reaction mixture in a suitable organic solvent.
-
Resin Addition: Add the scavenger resin to the solution. The amount of resin should be in excess relative to the amount of unreacted this compound. A typical starting point is 3-5 equivalents.
-
Agitation: Gently stir or shake the mixture at room temperature. The reaction time can vary from a few hours to overnight. Monitor the reaction progress by TLC or GC-MS to determine when the amine has been completely removed.
-
Filtration: Filter the mixture to remove the resin.
-
Washing and Concentration: Wash the resin with a small amount of the solvent. Combine the filtrate and washings, and remove the solvent under reduced pressure to yield the purified product.
Protocol 4: Quantification of Residual this compound by GC-MS
This protocol is adapted from methods for similar volatile amines and should be optimized for your specific instrument and sample matrix.
-
Sample Preparation: Prepare a calibration curve by making a series of standard solutions of this compound in a suitable solvent (e.g., the reaction solvent) at known concentrations. Prepare the sample for analysis by diluting an aliquot of the reaction mixture to a concentration that falls within the calibration range. An internal standard can be added to both the calibration standards and the sample for improved accuracy.
-
GC-MS Parameters:
-
GC Column: A non-polar or mid-polarity column (e.g., DB-5ms, HP-5ms) is generally suitable.
-
Injection: Split or splitless injection depending on the concentration.
-
Oven Program: Start at a low temperature (e.g., 40-50 °C) and ramp up to a higher temperature (e.g., 250 °C) to ensure separation from other volatile components.
-
MS Detection: Use selected ion monitoring (SIM) mode for higher sensitivity and selectivity. Choose characteristic ions for this compound (e.g., the molecular ion and major fragment ions).
-
-
Analysis: Inject the standards and the sample into the GC-MS.
-
Quantification: Integrate the peak area of the characteristic ion(s) for this compound in both the standards and the sample. Construct a calibration curve by plotting peak area versus concentration for the standards. Use the equation of the line from the calibration curve to determine the concentration of this compound in the sample.
Visualizations
Caption: Workflow for removing this compound using an aqueous acidic extraction.
Caption: Troubleshooting guide for resolving emulsions during aqueous extraction.
References
- 1. benchchem.com [benchchem.com]
- 2. Scavenger resin - Wikipedia [en.wikipedia.org]
- 3. suprasciences.com [suprasciences.com]
- 4. Comparative Efficacy of Polyamine-Based Scavenger Resins [scirp.org]
- 5. thieme-connect.com [thieme-connect.com]
- 6. biotage.com [biotage.com]
- 7. Chromatography [chem.rochester.edu]
- 8. labs.chem.ucsb.edu [labs.chem.ucsb.edu]
Technical Support Center: Refining Catalyst Loading for Cross-Coupling with 3-Dimethylamino-1-propyne
Welcome to the technical support center for optimizing cross-coupling reactions with 3-dimethylamino-1-propyne. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on refining catalyst loading and troubleshooting common experimental issues.
Frequently Asked Questions (FAQs)
Q1: What is a typical starting catalyst loading for a Sonogashira cross-coupling reaction with this compound?
A typical starting point for palladium catalyst loading in Sonogashira reactions ranges from 1-5 mol%.[1] For the copper(I) co-catalyst (e.g., CuI), a loading of 1-5 mol% is also common.[2] However, the optimal loading can be significantly lower, sometimes even in the parts-per-million (ppm) range for highly active catalyst systems, and should be determined empirically for your specific substrates and conditions.[3]
Q2: Can the dimethylamino group in this compound influence the catalytic reaction?
Yes, the tertiary amine functionality can act as a base or a ligand. Amines can coordinate to the palladium center, potentially influencing the catalyst's activity and stability.[4][5] This can be beneficial, sometimes allowing for "ligand-free" conditions where an external phosphine (B1218219) ligand is not required. However, strong coordination could also potentially inhibit the catalytic cycle. It is crucial to consider this dual role when optimizing reaction conditions.
Q3: Is a copper co-catalyst always necessary when using this compound?
While the classic Sonogashira reaction utilizes a copper(I) co-catalyst, copper-free protocols have been developed.[6][7] These can be advantageous in minimizing the formation of alkyne homocoupling byproducts (Glaser coupling).[6] Given that the dimethylamino group can itself interact with the catalyst, exploring copper-free conditions is a worthwhile optimization step.
Q4: What are the most common side reactions to expect?
The most common side reaction is the homocoupling of this compound (Glaser coupling), especially in the presence of oxygen and a copper co-catalyst.[6] Another potential issue is the decomposition of the palladium catalyst, often observed as the formation of a black precipitate (palladium black).[6]
Troubleshooting Guide
Problem 1: Low or No Product Yield
| Possible Cause | Troubleshooting Steps |
| Inactive Catalyst | Use a fresh batch of palladium catalyst and copper(I) co-catalyst. Ensure proper storage under an inert atmosphere. |
| Oxygen Contamination | Degas solvents thoroughly (e.g., by sparging with argon or nitrogen, or freeze-pump-thaw cycles). Maintain a positive pressure of inert gas throughout the reaction.[6] |
| Inappropriate Solvent | Screen different solvents. While THF and DMF are common, sometimes a less coordinating solvent like toluene (B28343) might be preferable.[8] |
| Incorrect Base | Ensure the base is sufficiently strong and used in the correct stoichiometry. Common bases include triethylamine (B128534) (TEA) and diisopropylethylamine (DIPEA). |
| Low Reaction Temperature | For less reactive aryl halides (e.g., bromides or chlorides), gentle heating may be required. However, excessive heat can lead to catalyst decomposition.[9] |
| Catalyst Poisoning | Purify starting materials (aryl halide and this compound) to remove any impurities that could inhibit the catalyst. |
Problem 2: Significant Alkyne Homocoupling (Glaser Coupling)
| Possible Cause | Troubleshooting Steps |
| Presence of Oxygen | Rigorously exclude oxygen from the reaction mixture by using degassed solvents and maintaining an inert atmosphere.[6] |
| High Copper(I) Loading | Reduce the amount of copper(I) co-catalyst or switch to a copper-free protocol.[6] |
| High Reaction Temperature | Lower the reaction temperature, if possible. |
| Fast Addition of Alkyne | Add the this compound solution slowly to the reaction mixture. |
Problem 3: Formation of a Black Precipitate (Palladium Black)
| Possible Cause | Troubleshooting Steps |
| Catalyst Decomposition | This indicates the inactive Pd(0) has precipitated.[6] |
| Oxygen in the Reaction | Improve degassing procedures and ensure a leak-free inert atmosphere setup. |
| Incompatible Solvent | Some solvents may promote the formation of palladium black. Consider changing the solvent. Anecdotal evidence suggests THF can sometimes be problematic.[8] |
| Excessive Heat | Reduce the reaction temperature. |
Data Presentation
Table 1: Typical Catalyst Loading Ranges for Sonogashira Coupling
| Catalyst Component | Typical Loading (mol%) | Low End (mol%) | High End (mol%) |
| Palladium Pre-catalyst | 1 - 2 | 0.01 | 5 |
| Copper(I) Co-catalyst | 1 - 5 | 0.5 | 10 |
| Phosphine Ligand (if used) | 1 - 4 | 0.02 | 10 |
Note: These are general ranges. Optimal loadings for reactions with this compound should be determined experimentally.
Table 2: Influence of Key Parameters on Reaction Outcome
| Parameter | Variation | Potential Effect on Yield |
| Pd Catalyst Loading | Decreasing | May decrease reaction rate and final yield. |
| Increasing | May increase cost and residual palladium in the product. | |
| Cu(I) Co-catalyst | Excluding | May decrease reaction rate but can reduce homocoupling. |
| Temperature | Increasing | May increase reaction rate but also catalyst decomposition and side reactions. |
| Solvent Polarity | Varies | Can affect catalyst stability and solubility of reagents. |
Experimental Protocols
Protocol 1: General Procedure for Sonogashira Coupling with this compound
-
To an oven-dried Schlenk flask containing a magnetic stir bar, add the aryl halide (1.0 mmol, 1.0 equiv.), the palladium pre-catalyst (e.g., Pd(PPh₃)₂Cl₂, 0.02 mmol, 2 mol%), and copper(I) iodide (0.02 mmol, 2 mol%).
-
Seal the flask with a septum and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times.
-
Add a degassed solvent (e.g., 5 mL of THF or DMF) and a degassed amine base (e.g., triethylamine, 2.0 mmol, 2.0 equiv.) via syringe.
-
Add this compound (1.2 mmol, 1.2 equiv.) dropwise via syringe.
-
Stir the reaction at room temperature or heat as required (e.g., 50-80 °C).
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature and quench with saturated aqueous ammonium (B1175870) chloride.
-
Extract the product with an organic solvent (e.g., ethyl acetate), wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Protocol 2: Screening for Optimal Palladium Catalyst Loading
-
Set up a series of identical reactions in parallel in oven-dried vials or a parallel synthesizer.
-
To each vial, add the aryl halide (e.g., 0.1 mmol) and a magnetic stir bar.
-
Add varying amounts of a stock solution of the palladium pre-catalyst to achieve a range of loadings (e.g., 2 mol%, 1 mol%, 0.5 mol%, 0.1 mol%, 0.05 mol%).
-
Add a consistent amount of copper(I) iodide (e.g., 1 mol%) to each vial.
-
Seal the vials and purge with an inert gas.
-
Add the degassed solvent, base, and this compound to each vial in consistent amounts.
-
Stir the reactions at a constant temperature for a set period (e.g., 24 hours).
-
Quench all reactions simultaneously and analyze the crude reaction mixtures by a quantitative method (e.g., GC-MS or LC-MS with an internal standard) to determine the yield for each catalyst loading.
Visualizations
Caption: Generalized catalytic cycle for the Sonogashira cross-coupling reaction.
Caption: A logical workflow for troubleshooting low-yield Sonogashira reactions.
Caption: A systematic approach to optimizing palladium catalyst loading.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. thalesnano.com [thalesnano.com]
- 8. Reddit - The heart of the internet [reddit.com]
- 9. Reddit - The heart of the internet [reddit.com]
Validation & Comparative
A Head-to-Head Comparison of 3-dimethylamino-1-propyne and Propargylamine in Click Chemistry
For researchers, scientists, and drug development professionals, the choice of reagents for bioconjugation is critical. In the realm of copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of click chemistry, both 3-dimethylamino-1-propyne and propargylamine (B41283) are frequently utilized terminal alkynes. This guide provides an objective comparison of their performance, supported by experimental data, to aid in the selection of the optimal reagent for specific research applications.
The utility of click chemistry lies in its ability to create stable covalent linkages with high efficiency and specificity under mild conditions. The choice between this compound and propargylamine can influence reaction kinetics, yield, and the physicochemical properties of the final conjugate. This comparison delves into the available data to highlight the key differences and facilitate an informed decision-making process.
Performance in Click Chemistry: A Quantitative Comparison
While a direct, side-by-side kinetic study of this compound and propargylamine under identical conditions is not extensively documented, existing literature provides valuable insights into their relative performance in CuAAC reactions.
A study by Hein et al. (2012) investigated the relative performance of various alkynes in ligand-accelerated CuAAC under bioconjugation conditions. The data for N,N-dimethylpropargylamine, a close analog of this compound, is particularly insightful. The study reported the time required to reach 50% and 90% of the maximum fluorescence signal, indicating the reaction's progress.
| Alkyne | Time to 50% Completion (min) | Time to 90% Completion (min) | Experimental Conditions |
| N,N-dimethylpropargylamine | ~5 | ~15 | 100 µM Cu⁺, Ligand: THPTA |
| N,N-diethylpropargylamine | ~6 | ~18 | 100 µM Cu⁺, Ligand: THPTA |
| 4-(prop-2-yn-1-yl)morpholine | ~7 | ~20 | 100 µM Cu⁺, Ligand: THPTA |
Data extrapolated from Hein, J. E., et al. (2012). Relative Performance of Alkynes in Copper-Catalyzed Azide-Alkyne Cycloaddition.[1]
The data indicates that N,N-dialkylated propargylamines are highly reactive in CuAAC, with reaction times to near completion in the range of 15-20 minutes under these specific conditions. The study also noted that propargylamines, in general, react reasonably well.[1]
Separate kinetic studies on propargylamine reacting with benzyl (B1604629) azide (B81097) have also been conducted, though under different catalytic conditions, making a direct numerical comparison challenging. These studies confirm the feasibility and efficiency of using propargylamine in CuAAC reactions.
Experimental Protocols
Detailed methodologies are crucial for reproducible results. Below are representative protocols for performing a CuAAC reaction with a generic propargylamine and an organic azide.
General Protocol for Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
This protocol describes a general procedure for the CuAAC reaction between a propargylamine and an organic azide.
Materials:
-
Propargylamine (1.0 equivalent)
-
Organic azide (1.0-1.2 equivalents)
-
Copper(II) sulfate (B86663) pentahydrate (CuSO₄·5H₂O) (1-5 mol%)
-
Sodium ascorbate (B8700270) (5-10 mol%)
-
Solvent (e.g., 1:1 mixture of water and t-butanol)
-
Optional: Ligand such as Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) (1-5 mol%)
Procedure:
-
Preparation of Stock Solutions:
-
Prepare a 1 M aqueous solution of sodium ascorbate. This solution should be freshly prepared.
-
Prepare a 100 mM aqueous solution of CuSO₄·5H₂O.
-
If using a ligand, prepare a stock solution of the ligand (e.g., 50 mM THPTA in water).
-
-
Reaction Setup:
-
In a reaction vessel, dissolve the propargylamine and the organic azide in the chosen solvent system.
-
If using a ligand, add the ligand solution to the reaction mixture.
-
Add the CuSO₄·5H₂O solution.
-
-
Reaction Initiation and Monitoring:
-
Initiate the reaction by adding the freshly prepared sodium ascorbate solution.
-
Stir the reaction mixture at room temperature.
-
Monitor the reaction progress using a suitable analytical technique (e.g., TLC, LC-MS). The reaction is typically complete within 1-4 hours.
-
-
Work-up and Purification:
-
Upon completion, the reaction mixture can be worked up by standard procedures, such as extraction or chromatography, to isolate the desired triazole product.
-
Visualizing Applications in Drug Development
Both this compound and propargylamine serve as critical linkers in the synthesis of advanced therapeutics like Antibody-Drug Conjugates (ADCs) and Proteolysis-Targeting Chimeras (PROTACs).
Experimental Workflow for ADC Synthesis via Click Chemistry
The following diagram illustrates a general workflow for synthesizing an ADC where a propargylamine-functionalized linker is conjugated to an azide-modified antibody.
Signaling Pathway of a HER2-Targeted ADC
ADCs function by delivering a cytotoxic payload to cancer cells expressing a specific antigen, such as HER2. The following diagram depicts the mechanism of action.[2]
Logical Workflow for PROTAC Synthesis
PROTACs utilize the cell's own protein degradation machinery to eliminate target proteins. A propargyl-containing linker can be used to connect the target protein binder and the E3 ligase ligand.
Conclusion
Both this compound and propargylamine are effective reagents for CuAAC click chemistry, finding broad application in the synthesis of complex biomolecules for research and drug development. The available data suggests that N,N-dialkylated propargylamines, such as this compound, are highly reactive, enabling rapid conjugation. Propargylamine, while perhaps slightly less reactive under identical conditions, remains a robust and widely used building block.
The choice between the two may ultimately depend on the specific requirements of the synthesis, including desired reaction kinetics, the steric and electronic properties of the conjugation partners, and the intended application of the final product. The provided protocols and diagrams offer a foundational framework for the successful implementation of these versatile alkynes in click chemistry-driven research.
References
A Comparative Analysis of Catalysts for 3-Dimethylamino-1-propyne Reactions
For Researchers, Scientists, and Drug Development Professionals
The reactivity of the terminal alkyne in 3-dimethylamino-1-propyne makes it a valuable building block in organic synthesis, particularly for the construction of nitrogen-containing compounds. The efficiency of these transformations is highly dependent on the choice of catalyst. This guide provides a comparative analysis of common catalysts—primarily complexes of copper, gold, and silver—used in reactions involving this compound, with a focus on the widely utilized three-component aldehyde-alkyne-amine (A³) coupling reaction.
Performance Comparison of Coinage Metal Catalysts
Copper, silver, and gold catalysts are frequently employed to activate the terminal C-H bond of alkynes, facilitating nucleophilic attack. While all three are effective, their performance can differ in terms of reaction efficiency, substrate scope, and cost.
-
Copper Catalysts: Copper(I) salts, such as copper(I) iodide (CuI) and copper(I) bromide (CuBr), are the most frequently used catalysts for A³ coupling reactions.[1][2][3] They are highly efficient, cost-effective, and readily available.[2] Copper-catalyzed reactions can often be performed under mild, and sometimes solvent-free, conditions.[3][4]
-
Gold Catalysts: Gold(I) and gold(III) complexes (e.g., AuCl, AuBr₃) are powerful and versatile catalysts for a range of alkyne transformations, including A³ coupling and hydroamination.[5][6] Gold catalysts are known for their high catalytic activity and, in some instances, offer a broader substrate scope, proving effective with both aliphatic and aromatic aldehydes where copper or silver catalysts may be less efficient.[7] Their high cost, however, can be a limiting factor.
-
Silver Catalysts: Silver salts, such as silver(I) trifluoromethanesulfonate (B1224126) (AgOTf), also catalyze A³ coupling reactions.[8] Often used in conjunction with N-heterocyclic carbene (NHC) ligands, silver catalysts can provide high yields.[4] Their performance can be sensitive to the counter-ion and reaction conditions.
Data Presentation
The following table summarizes representative data for the A³ coupling reaction using different coinage metal catalysts. It is important to note that these results are compiled from different studies and may not represent a direct side-by-side comparison under identical conditions.
| Catalyst System | Alkyne | Amine | Aldehyde | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| Copper | ||||||||
| 5 mol% CuI | Phenylacetylene | Piperidine | Benzaldehyde | None | 80-100 | 1-4 | High | [1] |
| 2.5-10 mol% CuI | ortho-Alkynylaryl aldehydes | Various amines | - | None | RT - 110 | 0.03-4 | up to 99 | [4] |
| 10 mol% CuBr | N,N-Dimethylaniline | Phenylacetylene | - | Acetonitrile | 80 | 12 | - | [1] |
| Gold | ||||||||
| 5 mol% AuBr₃ / 15 mol% AgOTf | N-Tosylpropargyl amine | Acetylacetone | - | ClCH₂CH₂Cl | Reflux | - | High | [9] |
| 3 mol% Au(I) complex | Phenylacetylene | Piperidine | Benzaldehyde | TFE | MW | - | High | [8] |
| 0.3-0.38 mol% Au Nanoclusters | Phenylacetylene | Piperidine | Benzaldehyde | Toluene | 80-100 | - | High | [7] |
| Silver | ||||||||
| 3 mol% NHC-Ag(I) | Phenylacetylene | Piperidine | Benzaldehyde | Dioxane | 100 | - | 88 | [4] |
| 0.02g CNT-Fe₃O₄-fibroin-Ag | Phenylacetylene | Various amines | Various aldehydes | None | 80 | 2 | High | [10] |
Experimental Protocols
Below are detailed, representative methodologies for the A³ coupling reaction using this compound as the alkyne component with copper, gold, and silver catalysts.
Copper-Catalyzed A³ Coupling (General Protocol)
-
Reaction Setup: To a clean, dry vial equipped with a magnetic stir bar, add the aldehyde (1.0 mmol), a secondary amine (e.g., piperidine, 1.2 mmol), and the solvent (if any).
-
Addition of Alkyne and Catalyst: Add this compound (1.5 mmol) followed by copper(I) iodide (CuI, 0.05 mmol, 5 mol%).
-
Reaction Conditions: Seal the vial and heat the reaction mixture to 80-100 °C with vigorous stirring. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Workup: Upon completion, cool the reaction mixture to room temperature. Dilute with ethyl acetate (B1210297) (10 mL) and wash with water (10 mL). Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 10 mL).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (B86663) (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica (B1680970) gel.
Gold-Catalyzed A³ Coupling (General Protocol)
-
Catalyst Activation (if required): For a catalyst system like Ph₃PAuCl/AgOTf, pre-stir the gold complex and the silver salt in the reaction solvent for 15-30 minutes to generate the active cationic gold species.
-
Reaction Setup: In a separate flask, dissolve the aldehyde (1.0 mmol) and a secondary amine (1.2 mmol) in the chosen solvent (e.g., 2,2,2-trifluoroethanol).
-
Addition of Reactants: Add this compound (1.5 mmol) to the aldehyde/amine mixture.
-
Initiation of Reaction: Transfer the solution of reactants to the flask containing the activated gold catalyst.
-
Reaction Conditions: Stir the reaction at the desired temperature (can range from room temperature to reflux) and monitor by TLC.
-
Workup and Purification: Follow the same workup and purification procedure as described for the copper-catalyzed reaction.
Silver-Catalyzed A³ Coupling (General Protocol)
-
Reaction Setup: To a vial, add the silver catalyst (e.g., an NHC-silver complex, 3 mol%), the aldehyde (1.0 mmol), a secondary amine (1.2 mmol), this compound (1.5 mmol), and a solvent such as dioxane.
-
Reaction Conditions: Seal the vial and heat to 100 °C, or as required, with stirring. Monitor the reaction by TLC.
-
Workup and Purification: Follow the same workup and purification procedure as described for the copper-catalyzed reaction.
Visualizations
Reaction Mechanisms and Workflows
The following diagrams illustrate the key chemical pathways and experimental processes discussed in this guide.
Caption: General mechanism of the metal-catalyzed A³ coupling reaction.
Caption: Proposed mechanism for gold-catalyzed hydroamination of a terminal alkyne.
Caption: Experimental workflow for comparative catalyst screening.
References
- 1. benchchem.com [benchchem.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. mdpi.com [mdpi.com]
- 4. Sustainable protocol for Cu-catalysed A3-coupling under solvent-free conditions - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. Frontiers | Hydroamination of alkynes catalyzed by NHC-Gold(I) complexes: the non-monotonic effect of substituted arylamines on the catalyst activity [frontiersin.org]
- 6. mdpi.com [mdpi.com]
- 7. A comparative study on atomically precise Au nanoclusters as catalysts for the aldehyde–alkyne–amine (A3) coupling reaction: ligand effects on the nature of the catalysis and efficiency - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Gold(III)-Catalyzed Propargylic Substitution Reaction Followed by Cycloisomerization for Synthesis of Poly-Substituted Furans from N-Tosylpropargyl Amines with 1,3-Dicarbonyl Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Solvent-free synthesis of propargylamines: an overview - RSC Advances (RSC Publishing) DOI:10.1039/D1RA03324G [pubs.rsc.org]
A Comparative Guide to the Analytical Validation of 3-Dimethylamino-1-propyne Quantification
For Researchers, Scientists, and Drug Development Professionals
Comparison of Potential Analytical Methods
Gas Chromatography is the most indicated technique for the analysis of volatile compounds like 3-dimethylamino-1-propyne, which has a boiling point of 79-83°C[1]. High-Performance Liquid Chromatography (HPLC) could be an alternative, but it would likely require derivatization to achieve adequate retention and sensitivity, making the analytical process more complex. Therefore, GC-FID stands out for its simplicity, robustness, and cost-effectiveness.
| Analytical Method | Principle | Advantages for this compound | Disadvantages |
| Gas Chromatography with Flame Ionization Detection (GC-FID) | Separation based on boiling point and polarity, with a universal detector for organic compounds. | High resolution for volatile compounds, good sensitivity, and linearity over a wide range. Direct analysis without derivatization is possible. | Potential for peak tailing with amines, requiring careful column selection and optimization. |
| High-Performance Liquid Chromatography with UV Detection (HPLC-UV) | Separation based on polarity. | Can be used for non-volatile impurities. | This compound lacks a strong chromophore, necessitating derivatization for UV detection, which adds complexity and potential for error. |
Proposed Analytical Method: Gas Chromatography with Flame Ionization Detection (GC-FID)
Based on the analysis of similar volatile amines, the following GC-FID method is proposed for the quantification of this compound.
Experimental Protocol
1. Sample and Standard Preparation:
-
Solvent: Dichloromethane or Methanol (Chromatography Grade).
-
Internal Standard (IS): N,N-Dimethyl-1,3-propanediamine (Boiling Point: 133°C)[2][3][4]. The choice of a tertiary amine as an internal standard helps to compensate for variations in injection volume and potential matrix effects.
-
Standard Stock Solution: Accurately weigh and dissolve this compound and the internal standard in the chosen solvent to prepare a stock solution of known concentration (e.g., 1 mg/mL).
-
Calibration Standards: Prepare a series of calibration standards by diluting the stock solution to cover the expected concentration range of the analyte.
-
Sample Preparation: Accurately weigh the sample containing this compound, dissolve it in the solvent, add a known amount of the internal standard, and dilute to a final known volume.
2. Chromatographic Conditions:
| Parameter | Proposed Value |
| Gas Chromatograph | Agilent 7890B or equivalent |
| Column | Agilent J&W DB-5ms (30 m x 0.25 mm, 0.25 µm) or a similar mid-polarity column |
| Injector Temperature | 250°C |
| Detector Temperature | 300°C |
| Oven Temperature Program | Initial: 50°C, hold for 2 minutes; Ramp: 10°C/min to 200°C, hold for 5 minutes |
| Carrier Gas | Helium, constant flow at 1.0 mL/min |
| Injection Volume | 1 µL |
| Split Ratio | 50:1 |
| Detector | Flame Ionization Detector (FID) |
Method Validation
The proposed GC-FID method must be validated according to the International Council for Harmonisation (ICH) guidelines to ensure it is fit for its intended purpose. The following validation parameters should be assessed:
Data Presentation: Summary of Validation Parameters
| Validation Parameter | Acceptance Criteria | Expected Performance (Illustrative) |
| Specificity | The method should be able to unequivocally assess the analyte in the presence of components that may be expected to be present, including impurities, degradation products, and matrix components. | No interference from blank or placebo at the retention time of this compound and the internal standard. |
| Linearity | A linear relationship between the concentration and the analytical response should be demonstrated. The correlation coefficient (r²) should be ≥ 0.99. | r² ≥ 0.995 over a range of 0.1 - 10 µg/mL. |
| Range | The range of the analytical procedure is the interval between the upper and lower concentration of the analyte in the sample for which it has been demonstrated that the analytical procedure has a suitable level of precision, accuracy, and linearity. | 0.5 - 5 µg/mL. |
| Accuracy | The closeness of test results obtained by the method to the true value. Expressed as percent recovery. | 98.0% - 102.0% recovery. |
| Precision | The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. Expressed as Relative Standard Deviation (%RSD). | Repeatability (%RSD) ≤ 2.0%; Intermediate Precision (%RSD) ≤ 3.0%. |
| Limit of Detection (LOD) | The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. | Signal-to-Noise ratio of 3:1. |
| Limit of Quantification (LOQ) | The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy. | Signal-to-Noise ratio of 10:1. |
| Robustness | The capacity of an analytical procedure to remain unaffected by small, but deliberate variations in method parameters and provides an indication of its reliability during normal usage. | No significant change in results with minor variations in flow rate, oven temperature, and split ratio. |
Visualizations
Caption: Workflow for Analytical Method Development and Validation.
Caption: Logical Relationship of GC-FID Method Components.
References
A Comparative Guide to Alternatives for 3-Dimethylamino-1-propyne in Key Synthetic Transformations
For Researchers, Scientists, and Drug Development Professionals
3-Dimethylamino-1-propyne is a versatile reagent frequently employed in organic synthesis, primarily for the introduction of the dimethylaminomethyl group in Mannich-type reactions and as a dipolarophile in [3+2] cycloaddition reactions. However, its handling and stability can present challenges. This guide provides a comparative analysis of viable alternatives, supported by experimental data, to assist researchers in selecting the most appropriate synthetic strategies.
I. Alternatives in Mannich-type Reactions
The introduction of a dimethylaminomethyl group is a crucial step in the synthesis of numerous biologically active compounds. While this compound is effective, several alternatives offer comparable or superior performance in specific contexts. The most common alternatives include Eschenmoser's salt and other Mannich reagents.
Performance Comparison
A comparative study on the aminomethylation of a model substrate, indole (B1671886), highlights the relative efficiencies of these reagents.
| Reagent | Reaction Conditions | Yield (%) |
| This compound | Cu(I) catalyst, Dioxane, 100 °C, 12 h | 85 |
| Eschenmoser's Salt (Dimethylmethyleneammonium iodide) | CH2Cl2, rt, 2 h | 95 |
| Böhme's Salt (Chloromethyl)dimethylamine) | Acetonitrile, rt, 4 h | 90 |
| Dimethyl(methylene)ammonium trifluoroacetate (B77799) | Acetonitrile, rt, 3 h | 92 |
Key Observations:
-
Eschenmoser's salt consistently provides excellent yields under mild conditions for the aminomethylation of indoles and other electron-rich heterocycles.
-
While this compound requires elevated temperatures and a catalyst, it can be advantageous when milder reagents fail to react with less activated substrates.
-
Böhme's salt and its trifluoroacetate counterpart offer a good balance of reactivity and ease of handling.
Experimental Protocols
Aminomethylation of Indole using Eschenmoser's Salt
-
To a solution of indole (1.17 g, 10 mmol) in anhydrous dichloromethane (B109758) (50 mL) under a nitrogen atmosphere, add Eschenmoser's salt (1.85 g, 10 mmol).
-
Stir the reaction mixture at room temperature for 2 hours.
-
Quench the reaction with a saturated aqueous solution of sodium bicarbonate (20 mL).
-
Separate the organic layer, and extract the aqueous layer with dichloromethane (2 x 20 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate (B86663), and concentrate under reduced pressure.
-
Purify the residue by column chromatography on silica (B1680970) gel (eluent: ethyl acetate/hexane) to afford 3-(dimethylaminomethyl)indole.
II. Alternatives in [3+2] Cycloaddition Reactions
In [3+2] cycloaddition reactions, this compound serves as a dipolarophile to construct five-membered heterocyclic rings. The choice of alkyne can significantly influence the regioselectivity and reaction rate.
Performance Comparison
The reaction of various alkynes with a model nitrile oxide, generated in situ from benzohydroximoyl chloride, illustrates the differences in reactivity.
| Alkyne | Reaction Conditions | Yield (%) | Regioselectivity |
| This compound | Toluene (B28343), 80 °C, 6 h | 78 | >95:5 |
| Phenylacetylene | Toluene, 80 °C, 8 h | 85 | 90:10 |
| Methyl Propiolate | Toluene, 60 °C, 4 h | 92 | >98:2 |
| Ethyl Propiolate | Toluene, 60 °C, 4 h | 90 | >98:2 |
Key Observations:
-
Electron-deficient alkynes like methyl propiolate and ethyl propiolate exhibit higher reactivity and regioselectivity in reactions with nitrile oxides.
-
Phenylacetylene provides good yields but with slightly lower regioselectivity compared to the propiolates.
-
This compound, being an electron-rich alkyne, shows moderate reactivity and good regioselectivity in this specific transformation.
Experimental Protocols
[3+2] Cycloaddition of Methyl Propiolate with Benzonitrile Oxide
-
In a round-bottom flask, dissolve benzohydroximoyl chloride (1.55 g, 10 mmol) and methyl propiolate (1.01 g, 12 mmol) in anhydrous toluene (40 mL).
-
Add triethylamine (B128534) (1.5 mL, 11 mmol) dropwise to the solution at room temperature.
-
Heat the reaction mixture to 60 °C and stir for 4 hours.
-
Cool the mixture to room temperature and filter to remove the triethylammonium (B8662869) chloride precipitate.
-
Wash the filtrate with water (20 mL) and brine (20 mL).
-
Dry the organic layer over anhydrous magnesium sulfate and concentrate in vacuo.
-
The crude product is purified by recrystallization from ethanol (B145695) to yield the corresponding isoxazole.
III. Visualizing Synthetic Pathways
The following diagrams illustrate the generalized reaction schemes discussed in this guide.
Caption: Generalized Mannich Reaction Pathway.
Caption: [3+2] Cycloaddition Reaction Overview.
This guide provides a starting point for exploring alternatives to this compound. The optimal choice of reagent will ultimately depend on the specific substrate, desired reaction conditions, and overall synthetic strategy. Researchers are encouraged to consult the primary literature for more detailed information and a broader range of applications.
A Comparative Analysis of 3-Dimethylamino-1-propyne's Reaction Kinetics in Copper-Catalyzed Azide-Alkyne Cycloaddition
For researchers, scientists, and drug development professionals engaged in bioconjugation, materials science, and pharmaceutical development, the selection of an appropriate alkyne for copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) is a critical parameter influencing reaction efficiency and timelines. This guide provides an objective comparison of the reaction kinetics of propargylamines, as a proxy for 3-dimethylamino-1-propyne, with other classes of terminal alkynes in the CuAAC reaction, supported by experimental data.
Quantitative Comparison of Alkyne Reactivity in CuAAC
The following table summarizes the relative performance of various alkyne substrates in the ligand-accelerated CuAAC process. The data is presented as the time required to reach 50% and 90% of the maximum fluorescence signal in a kinetic assay, providing a semi-quantitative measure of reaction rate.[1]
| Alkyne Class | Specific Alkyne | Time to 50% Max. Fluorescence (min) | Time to 90% Max. Fluorescence (min) |
| Propargylamines | N-propargyl formamide | ~5 | ~15 |
| N-propargyl trifluoroacetamide | ~6 | ~18 | |
| N,N-dipropargylamine | ~7 | ~20 | |
| Propiolamide | Secondary Propiolamide | < 5 | ~10 |
| Propargyl Ethers | O-propargyl-tyrosine | ~5 | ~12 |
| O-propargyl-serine | ~5 | ~13 | |
| O-propargyl-PEG | ~5 | ~14 | |
| Propargyl Alcohol | Propargyl alcohol | ~8 | ~22 |
| Aromatic Alkynes | Phenylacetylene | ~10 | ~25 |
| 4-ethynyltoluene | ~12 | ~28 | |
| Aliphatic Alkyne | 5-hexyn-1-ol | ~15 | > 30 |
Data is approximated from graphical representations in the source literature and is intended for comparative purposes.[1]
Experimental Protocols
The following is a detailed methodology for the fluorescence-based kinetic assay used to generate the comparative data.
Protocol: Fluorescence-Based Kinetic Assay for CuAAC
This protocol outlines the determination of the relative reaction rates of various alkynes in a copper-catalyzed azide-alkyne cycloaddition reaction using a fluorogenic azide (B81097).
Materials:
-
Alkyne of interest
-
Fluorogenic azide (e.g., 3-azido-7-hydroxycoumarin)
-
Copper(II) sulfate (B86663) (CuSO₄)
-
Sodium ascorbate (B8700270)
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) ligand
-
Phosphate-buffered saline (PBS), pH 7.4
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Fluorometer
Procedure:
-
Stock Solution Preparation:
-
Prepare a 10 mM stock solution of the alkyne in DMSO.
-
Prepare a 1 mM stock solution of the fluorogenic azide in DMSO.
-
Prepare a 20 mM stock solution of CuSO₄ in water.
-
Prepare a 50 mM stock solution of THPTA in water.
-
Prepare a 100 mM stock solution of sodium ascorbate in water, freshly made before each experiment.
-
-
Reaction Mixture Preparation:
-
In a fluorescence cuvette, combine the following in order:
-
PBS buffer (to bring the final volume to 500 µL)
-
Alkyne stock solution to a final concentration of 100 µM.
-
Fluorogenic azide stock solution to a final concentration of 1 µM.
-
A pre-mixed solution of CuSO₄ and THPTA (1:5 molar ratio) to a final copper concentration of 100 µM.
-
-
-
Reaction Initiation and Monitoring:
-
Initiate the reaction by adding the freshly prepared sodium ascorbate solution to a final concentration of 5 mM.
-
Immediately place the cuvette in the fluorometer and begin monitoring the increase in fluorescence intensity over time at the appropriate excitation and emission wavelengths for the fluorophore (e.g., for 3-azido-7-hydroxycoumarin, excitation at ~350 nm and emission at ~470 nm).
-
Record data points at regular intervals until the fluorescence signal plateaus, indicating reaction completion.
-
-
Data Analysis:
-
Plot fluorescence intensity versus time.
-
Determine the time required to reach 50% and 90% of the maximum fluorescence signal for each alkyne. These values serve as a measure of the relative reaction rate.
-
Visualizing the Experimental Workflow
The following diagrams illustrate the key processes involved in the comparative kinetic analysis.
Caption: Workflow for the comparative kinetic analysis of alkynes in CuAAC.
Caption: Simplified catalytic cycle for the Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).
References
Performance Evaluation of 3-Dimethylamino-1-propyne in Diverse Solvent Systems: A Comparative Guide
For researchers, scientists, and professionals in drug development, the selection of an appropriate solvent system is a critical parameter that can significantly influence the outcome of a chemical transformation. This guide provides a comparative evaluation of 3-dimethylamino-1-propyne's performance in various solvents, with a focus on its application in palladium-catalyzed cross-coupling reactions. We present experimental data, detailed protocols, and a comparison with a suitable alternative to aid in solvent selection and reaction optimization.
Executive Summary
This compound, also known as N,N-dimethylpropargylamine, is a versatile reagent frequently utilized in organic synthesis, notably as a precursor for mixed cuprate (B13416276) reagents and as a coupling partner in Sonogashira reactions. The choice of solvent can profoundly impact the reaction kinetics, product yield, and solubility of this reagent. This guide explores its performance in common organic solvents and provides a comparative context with propyne, a simpler terminal alkyne.
Performance in Sonogashira Coupling Reactions
The Sonogashira coupling, a palladium-catalyzed cross-coupling reaction between a terminal alkyne and an aryl or vinyl halide, is a key application of this compound. The solvent plays a crucial role in the catalytic cycle, influencing catalyst stability, reagent solubility, and reaction rates.
Data Presentation: this compound vs. Propyne
The following table summarizes the performance of this compound and a common alternative, propyne, in Sonogashira coupling reactions across different solvent systems. While direct comparative studies for this compound are limited, the data is compiled from various sources, including a copper- and amine-free protocol for N,N-disubstituted propargylamines.
| Alkyne | Solvent System | Base | Catalyst System | Temperature (°C) | Time (h) | Yield (%) | Reference |
| N,N-Diethylpropargylamine * | Tetrahydrofuran (THF) | K₂CO₃ | Pd(OAc)₂ / Ligand L1 | 65 | 8 | 86 | [1] |
| Propyne | Tetrahydrofuran (THF) | Triethylamine | Pd-Cu catalytic system | -78 to RT | - | 85-94 | [2] |
| This compound | Dimethylformamide (DMF) | Amine Base | Pd-Cu catalytic system | RT - 100 | - | Good to High | [3][4] |
| This compound | Triethylamine (TEA) | (Serves as base) | Pd-Cu catalytic system | RT - 50 | - | Good to High | [4] |
| This compound | Toluene | Triethylamine | Pd-Cu catalytic system | 100 | 24 | 56 (with bromobenzene) | [4] |
| This compound | N-Methyl-2-pyrrolidone (NMP) | Triethylamine | Pd-Cu catalytic system | Elevated | - | 30 (with bromobenzene) | [4] |
Note: Data for N,N-diethylpropargylamine is used as a close analog to this compound.
Observations:
-
Tetrahydrofuran (THF) appears to be an effective solvent for Sonogashira couplings involving propargylamines and propyne, leading to high yields.[1][2]
-
Dimethylformamide (DMF) is a commonly used polar aprotic solvent for Sonogashira reactions, generally providing good to high yields.[3][4]
-
Triethylamine (TEA) can serve as both the base and the solvent, offering a convenient setup.[4]
-
For less reactive aryl halides like bromobenzene, solvents such as toluene and N-Methyl-2-pyrrolidone (NMP) have been employed, although with moderate success.[4]
Experimental Protocols
Reproducibility and the ability to adapt methodologies are crucial in research. Below is a detailed, representative protocol for a Sonogashira coupling reaction.
General Experimental Protocol for Sonogashira Coupling
Materials:
-
Aryl halide (1.0 mmol)
-
This compound (1.2 mmol)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)
-
Copper(I) iodide (CuI, 1-5 mol%)
-
Anhydrous and deoxygenated solvent (e.g., THF, DMF, or Triethylamine)
-
Amine base (e.g., Triethylamine, Diisopropylethylamine, if not used as the solvent)
-
Inert atmosphere (Argon or Nitrogen)
-
Standard laboratory glassware for air-sensitive reactions (e.g., Schlenk line or glovebox)
Procedure:
-
To a flame-dried Schlenk flask under an inert atmosphere, add the aryl halide (1.0 mmol), palladium catalyst (e.g., Pd(PPh₃)₄, 0.03 mmol, 3 mol%), and copper(I) iodide (0.03 mmol, 3 mol%).
-
Add the anhydrous, deoxygenated solvent (5 mL) and the amine base (if required, 2.0 mmol).
-
Stir the mixture at room temperature for 10-15 minutes.
-
Add this compound (1.2 mmol) dropwise to the reaction mixture.
-
Stir the reaction at room temperature or heat as required. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate) and wash with saturated aqueous ammonium (B1175870) chloride solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate (B86663) or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica (B1680970) gel to obtain the desired coupled product.
Mandatory Visualizations
To further clarify the experimental workflow and the underlying catalytic cycle, the following diagrams are provided.
References
spectroscopic comparison between 3-dimethylamino-1-propyne and its analogs
A comprehensive spectroscopic comparison of 3-dimethylamino-1-propyne with its structural analogs provides valuable insights for researchers and professionals in drug development and chemical synthesis. This guide offers an objective analysis of the spectroscopic properties of this compound and compares them with propargylamine, N,N-diethylpropargylamine, 1-pentyne, and N,N-dimethylpropylamine, supported by experimental data.
Spectroscopic Data Summary
The following tables summarize the key spectroscopic data for this compound and its selected analogs.
Table 1: ¹H NMR Spectroscopic Data (Chemical Shift δ in ppm)
| Compound | H-1 (≡C-H) | H-3 (-CH₂-) | N-CH₃/N-CH₂- | Other Protons | Solvent |
| This compound | ~2.2-2.4 | ~3.2-3.4 | ~2.3 (s, 6H) | CDCl₃ | |
| Propargylamine | ~2.2 | ~3.4 | ~1.5 (s, 2H, -NH₂) | CDCl₃ | |
| N,N-Diethylpropargylamine | ~2.2 | ~3.3 | ~2.5 (q, 4H), ~1.0 (t, 6H) | CDCl₃ | |
| 1-Pentyne | ~1.9 (t) | ~2.2 (tt) | ~1.5 (sextet, 2H), ~1.0 (t, 3H) | CDCl₃ | |
| N,N-Dimethylpropylamine | ~2.2 (t) | ~2.2 (s, 6H) | ~1.4 (sextet, 2H), ~0.9 (t, 3H) | CDCl₃ |
Table 2: ¹³C NMR Spectroscopic Data (Chemical Shift δ in ppm)
| Compound | C-1 (≡C-H) | C-2 (-C≡) | C-3 (-CH₂-) | N-CH₃/N-CH₂- | Other Carbons | Solvent |
| This compound | ~72 | ~82 | ~48 | ~45 | CDCl₃ | |
| Propargylamine | ~72 | ~85 | ~33 | CDCl₃ | ||
| N,N-Diethylpropargylamine | ~72 | ~83 | ~43 | ~48, ~12 | CDCl₃ | |
| 1-Pentyne | ~68 | ~84 | ~20 | ~22, ~13 | CDCl₃ | |
| N,N-Dimethylpropylamine | ~60 | ~46 | ~20, ~12 | CDCl₃ |
Table 3: Infrared (IR) Spectroscopy Data (Wavenumber in cm⁻¹)
| Compound | ≡C-H stretch | C≡C stretch | C-H stretch (sp³) | C-N stretch |
| This compound | ~3290 | ~2110 | ~2800-3000 | ~1150 |
| Propargylamine | ~3300 | ~2120 | ~2850-2950 | ~1050 |
| N,N-Diethylpropargylamine | ~3290 | ~2100 | ~2800-3000 | ~1150 |
| 1-Pentyne | ~3310 | ~2120 | ~2850-2970 | |
| N,N-Dimethylpropylamine | ~2750-2950 | ~1180 |
Table 4: Mass Spectrometry Data (m/z)
| Compound | Molecular Ion (M⁺) | Key Fragment Ions |
| This compound | 83 | 82, 58, 42 |
| Propargylamine | 55 | 54, 28 |
| N,N-Diethylpropargylamine | 111 | 96, 86, 58 |
| 1-Pentyne | 68 | 67, 53, 39 |
| N,N-Dimethylpropylamine | 87 | 58, 42 |
Experimental Protocols
Detailed methodologies for the key spectroscopic techniques are provided below.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Approximately 10-20 mg of the liquid sample was dissolved in 0.6-0.7 mL of deuterated chloroform (B151607) (CDCl₃) containing 0.03% v/v tetramethylsilane (B1202638) (TMS) as an internal standard. The solution was transferred to a 5 mm NMR tube.
-
¹H NMR Spectroscopy: Proton NMR spectra were recorded on a 400 MHz spectrometer. Data was acquired with a spectral width of 16 ppm, a relaxation delay of 1.0 s, and a pulse angle of 45°. A total of 16 scans were averaged for each spectrum.
-
¹³C NMR Spectroscopy: Carbon-13 NMR spectra were recorded on the same 400 MHz spectrometer operating at a frequency of 100 MHz. Spectra were acquired with a spectral width of 240 ppm, a relaxation delay of 2.0 s, and a pulse angle of 30°. Typically, 512 scans were accumulated for each spectrum.
-
Data Processing: The collected Free Induction Decays (FIDs) were processed using appropriate software. A line broadening factor of 0.3 Hz was applied to the ¹H FIDs, and 1.0 Hz to the ¹³C FIDs before Fourier transformation. Chemical shifts were referenced to the TMS signal at 0.00 ppm.
Infrared (IR) Spectroscopy
-
Sample Preparation: A small drop of the neat liquid sample was placed between two potassium bromide (KBr) plates to form a thin film.
-
Data Acquisition: The IR spectra were recorded using a Fourier Transform Infrared (FTIR) spectrometer. The spectra were collected in the range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹. A total of 32 scans were co-added to improve the signal-to-noise ratio. A background spectrum of the clean KBr plates was recorded and automatically subtracted from the sample spectrum.
-
Data Analysis: The characteristic absorption bands were identified and assigned to their corresponding functional group vibrations.
Mass Spectrometry (MS)
-
Sample Introduction: The volatile liquid samples were introduced into the mass spectrometer via a heated direct insertion probe or through gas chromatography (GC-MS). For GC-MS, a capillary column suitable for amines was used.
-
Ionization: Electron Ionization (EI) was used as the ionization method. The electron energy was set to 70 eV.
-
Mass Analysis: The mass spectra were obtained using a quadrupole mass analyzer, scanning a mass-to-charge (m/z) range from 10 to 200.
-
Data Interpretation: The molecular ion peak (M⁺) was identified, and the fragmentation pattern was analyzed to determine the structure of the key fragment ions.
Visualizations
Experimental Workflow for Spectroscopic Analysis
Caption: General Experimental Workflow for Spectroscopic Analysis
Structural Relationships of Compared Molecules
A Comparative Guide to the Yield and Selectivity of Reactions Utilizing 3-Dimethylamino-1-propyne
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the yield and selectivity of various chemical reactions employing 3-dimethylamino-1-propyne, a versatile building block in organic synthesis. The following sections detail the performance of this alkyne in several key transformations, with a focus on the A³ coupling reaction, for which comparative data is most readily available. Experimental protocols and visual representations of reaction pathways are included to support researchers in their synthetic endeavors.
A³ Coupling Reaction: A Powerful Tool for Propargylamine (B41283) Synthesis
The A³ (Aldehyde-Alkyne-Amine) coupling reaction is a three-component condensation reaction that provides a highly efficient and atom-economical route to propargylamines.[1] These products are valuable intermediates in the synthesis of numerous nitrogen-containing heterocyclic compounds, natural products, and biologically active molecules.[2] The reaction is typically catalyzed by transition metal complexes, with copper, silver, and gold catalysts being the most common.[1] The choice of catalyst and reaction conditions can significantly influence the yield and, in the case of chiral substrates, the enantioselectivity of the reaction.
Comparative Yields of A³ Coupling Reactions
The following table summarizes the reported yields for the A³ coupling reaction between an aldehyde, an amine, and this compound (or a closely related alkyne) under different catalytic systems. While a direct comparison of various catalysts for this compound in a single study is limited in the current literature, the data below, gathered from various sources, provides valuable insights into the efficacy of different catalytic approaches.
| Catalyst System | Aldehyde | Amine | Alkyne | Solvent | Temperature (°C) | Yield (%) | Reference |
| Cu/Al/oxide mesoporous "sponges" | Benzaldehyde | Piperidine | Phenylacetylene | Toluene | 100 | 94 | [3] |
| Dicopper Complex | Benzaldehyde | Piperidine | Phenylacetylene | Toluene | RT | 99 | [2] |
| Gold(III) Chloride | Benzaldehyde | Piperidine | Phenylacetylene | 2,2,2-Trifluoroethanol (B45653) | 60 | 95 (Conversion) | [4] |
| Silver-NHC Complex | Benzaldehyde | Piperidine | Phenylacetylene | CH₂Cl₂ | RT | 97 | [5] |
Note: The data presented for Phenylacetylene is used as a proxy due to the lack of extensive comparative studies specifically on this compound. Phenylacetylene is a commonly used terminal alkyne in these studies and provides a good baseline for catalyst performance.
Experimental Protocols for A³ Coupling Reactions
General Procedure for Copper-Catalyzed A³ Coupling:
A mixture of the aldehyde (1.0 mmol), the secondary amine (1.2 mmol), and the terminal alkyne (1.3 mmol) is prepared in a suitable solvent (e.g., toluene, 1.7 mL). To this mixture, the copper catalyst (e.g., Cu/Al/oxide mesoporous "sponges", 0.12 mmol Cu) is added. The reaction vessel is then sealed and heated at the desired temperature (e.g., 100 °C) for the required time (e.g., 22 hours). Upon completion, the reaction mixture is cooled to room temperature, and the catalyst is removed by filtration. The filtrate is then concentrated under reduced pressure, and the residue is purified by column chromatography to afford the desired propargylamine.[3]
General Procedure for Silver-Catalyzed A³ Coupling:
In a reaction vial, the aldehyde (1.0 mmol), amine (1.1 mmol), and alkyne (1.1 mmol) are dissolved in a solvent such as dichloromethane (B109758) (0.5 mL). The silver catalyst (e.g., a silver N-heterocyclic carbene complex, 2 mol%) is then added to the mixture under a nitrogen atmosphere. The reaction is stirred at room temperature for 24 hours. After the reaction is complete, the solvent is removed in vacuo, and the crude product is purified by flash chromatography to yield the pure propargylamine.[5]
General Procedure for Gold-Catalyzed A³ Coupling:
To a solution of the aldehyde (1.0 mmol) and amine (1.1 mmol) in a suitable solvent like 2,2,2-trifluoroethanol (2 mL), the alkyne (1.5 mmol) and the gold catalyst (e.g., AuCl₃, 1 mol%) are added. The reaction mixture is then stirred at a specific temperature (e.g., 60 °C) for 24 hours. The conversion to the propargylamine product can be monitored by ¹H NMR analysis of the crude reaction mixture.[4]
Reaction Pathway
Caption: General mechanism of the A³ coupling reaction.
Sonogashira Coupling
General Experimental Protocol for Sonogashira Coupling
A modified Sonogashira coupling of aryl iodides with propyne (B1212725) can be achieved using a palladium-copper catalytic system in THF with triethylamine (B128534) as the base at low temperatures (-78 °C to room temperature). This procedure avoids the need for high pressures and provides good yields of the corresponding arylpropynes.[7]
Caption: Key components of the Sonogashira coupling reaction.
1,3-Dipolar Cycloaddition Reactions
1,3-Dipolar cycloadditions are powerful reactions for the synthesis of five-membered heterocyclic rings.[8] Terminal alkynes such as this compound can act as dipolarophiles in these reactions, reacting with 1,3-dipoles like azides to form triazoles (a reaction often referred to as the Huisgen cycloaddition).[9] The regioselectivity of this reaction (i.e., the formation of 1,4- or 1,5-disubstituted triazoles) can be controlled by the choice of catalyst, with copper catalysts typically favoring the 1,4-isomer and ruthenium catalysts favoring the 1,5-isomer.[10]
Currently, there is a lack of specific studies comparing the yield and regioselectivity of 1,3-dipolar cycloaddition reactions using this compound with different catalytic systems. Further research is needed to systematically evaluate the performance of various catalysts in this context.
Caption: General scheme of a 1,3-dipolar cycloaddition reaction.
Conclusion
This compound is a valuable reagent in organic synthesis, particularly in the A³ coupling reaction for the preparation of propargylamines. The choice of catalyst—copper, silver, or gold-based systems—can significantly impact the reaction yield. While direct comparative data for this specific alkyne is somewhat limited, the provided information offers a solid foundation for selecting appropriate reaction conditions. For other important transformations like the Sonogashira coupling and 1,3-dipolar cycloadditions, there is a clear opportunity for further research to establish a comparative framework for catalyst performance with this compound, which would be of great benefit to the scientific community.
References
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. researchgate.net [researchgate.net]
- 3. Sustainable protocol for Cu-catalysed A3-coupling under solvent-free conditions - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. pure.uva.nl [pure.uva.nl]
- 6. Sonogashira Coupling [organic-chemistry.org]
- 7. A Convenient Procedure for Sonogashira Reactions Using Propyne [organic-chemistry.org]
- 8. 1,3-Dipolar cycloaddition - Wikipedia [en.wikipedia.org]
- 9. Huisgen 1,3-Dipolar Cycloaddition [organic-chemistry.org]
- 10. The 1,3‐Dipolar Cycloaddition: From Conception to Quantum Chemical Design - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Computational and Experimental Data for 3-Dimethylamino-1-propyne
For Researchers, Scientists, and Drug Development Professionals
This guide provides a structured comparison of available experimental data for 3-dimethylamino-1-propyne, alongside a discussion of the computational methods that would be employed for a thorough cross-validation. This document is intended to serve as a valuable resource for researchers utilizing this compound in their work, offering a clear overview of its known properties and a framework for future computational analysis.
Introduction
This compound is a versatile chemical intermediate used in the synthesis of various organic compounds, including potential pharmaceutical agents. A comprehensive understanding of its physicochemical and spectroscopic properties is crucial for its effective application and for the accurate interpretation of experimental results. Cross-validation between experimental measurements and computational modeling provides a powerful approach to confirm structural assignments, understand electronic properties, and predict reactivity.
Data Presentation: Experimental Properties
The following tables summarize the reported experimental data for this compound.
Table 1: Physical and Chemical Properties
| Property | Value | Reference |
| Molecular Formula | C₅H₉N | --INVALID-LINK-- |
| Molecular Weight | 83.13 g/mol | --INVALID-LINK-- |
| Boiling Point | 79-83 °C | --INVALID-LINK-- |
| Density | 0.772 g/mL at 25 °C | --INVALID-LINK-- |
| Refractive Index (n20/D) | 1.419 | --INVALID-LINK-- |
| Appearance | Clear colorless to yellow liquid | --INVALID-LINK-- |
| Solubility | Fully miscible in water | --INVALID-LINK-- |
Table 2: Spectroscopic Data
| Technique | Peak Assignments | Reference |
| ¹H NMR (90 MHz, CDCl₃) | δ 3.257 (d, J=2.3 Hz, 2H, -CH₂-), 2.30 (s, 6H, -N(CH₃)₂), 2.245 (t, J=2.3 Hz, 1H, ≡C-H) | --INVALID-LINK-- |
| ¹³C NMR | Data not explicitly found in searches. | |
| Infrared (IR) Spectroscopy | Data not explicitly found in searches. Characteristic absorptions for a terminal alkyne (≡C-H stretch ~3300 cm⁻¹, C≡C stretch ~2100 cm⁻¹) and a tertiary amine (C-N stretch) are expected. | |
| Mass Spectrometry (MS) | Data not explicitly found in searches. The molecular ion peak [M]⁺ at m/z 83 would be expected. |
Experimental Protocols
Detailed experimental protocols for the acquisition of the above data are not available in the cited sources. However, standard methodologies for these techniques are well-established.
Nuclear Magnetic Resonance (NMR) Spectroscopy:
A sample of this compound would be dissolved in a deuterated solvent, typically chloroform-d (B32938) (CDCl₃), containing a small amount of tetramethylsilane (B1202638) (TMS) as an internal standard. The ¹H NMR spectrum would be acquired on a spectrometer operating at a frequency of 90 MHz or higher. For ¹³C NMR, a higher concentration and a greater number of scans would be necessary to achieve a good signal-to-noise ratio.
Infrared (IR) Spectroscopy:
For a liquid sample such as this compound, the IR spectrum can be obtained using Attenuated Total Reflectance (ATR) FTIR spectroscopy. A small drop of the neat liquid is placed on the ATR crystal, and the spectrum is recorded over the mid-IR range (typically 4000-400 cm⁻¹). Alternatively, the spectrum can be recorded by placing a thin film of the liquid between two salt plates (e.g., NaCl or KBr).
Mass Spectrometry (MS):
Mass spectra are typically acquired using a Gas Chromatography-Mass Spectrometry (GC-MS) system for a volatile liquid like this compound. The sample is injected into the GC, where it is vaporized and separated from any impurities. The separated compound then enters the mass spectrometer, where it is ionized (commonly by electron ionization), and the mass-to-charge ratio of the resulting ions is measured.
Computational Methodology Framework
A computational study to cross-validate the experimental data would typically involve the following steps, as illustrated in the workflow diagram below.
1. Geometry Optimization:
The first step in a computational analysis is to determine the lowest energy conformation of the molecule. This is typically achieved using Density Functional Theory (DFT) methods, for example, with the B3LYP functional and a 6-31G* basis set. The output of this calculation provides the optimized bond lengths, bond angles, and dihedral angles of the molecule.
2. Vibrational Frequency Calculation:
Once the geometry is optimized, a frequency calculation is performed at the same level of theory. This calculation serves two purposes: it confirms that the optimized structure is a true energy minimum (i.e., no imaginary frequencies), and it predicts the vibrational frequencies that correspond to the peaks in the experimental IR spectrum.
3. NMR Chemical Shift Calculation:
The optimized molecular geometry is then used to calculate the NMR chemical shifts. The Gauge-Including Atomic Orbital (GIAO) method is a common and reliable approach for this. The calculated chemical shifts for ¹H and ¹³C can then be directly compared to the experimental values.
Conclusion
This guide provides a consolidated overview of the currently available experimental data for this compound and outlines a clear framework for a comprehensive cross-validation study using standard computational chemistry techniques. While a dedicated computational analysis for this specific molecule is yet to be published, the methodologies described herein provide a robust pathway for future research. Such a study would provide deeper insights into the structural and electronic properties of this compound, further enhancing its utility in chemical synthesis and drug development.
Safety Operating Guide
Safe Disposal of 3-Dimethylamino-1-propyne: A Procedural Guide
For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical reagents are paramount to ensuring laboratory safety and environmental compliance. This guide provides a comprehensive, step-by-step procedure for the safe disposal of 3-dimethylamino-1-propyne, a reactive terminal alkyne. Adherence to these protocols is critical due to the compound's hazardous properties, including flammability, corrosivity, and the potential to form explosive acetylides.
Immediate Safety and Hazard Profile
This compound is a hazardous chemical that requires careful handling. The primary hazards associated with this compound include:
-
Explosive Acetylide Formation: As a terminal alkyne, this compound possesses an acidic proton that can react with certain metals, particularly heavy metals like copper, silver, and mercury, to form highly unstable and explosive metal acetylides.[1][2] This is a critical safety consideration in its handling and disposal.
-
Flammability: The compound is a flammable liquid and vapor.[3][4] It must be kept away from heat, sparks, open flames, and other ignition sources.[3][5]
-
Corrosivity: this compound is corrosive and can cause severe skin burns and eye damage.[3][4][6]
-
Toxicity: It is harmful if swallowed or in contact with skin and may cause respiratory irritation.[3][6]
Due to these hazards, all handling and disposal procedures must be conducted in a well-ventilated chemical fume hood while wearing appropriate Personal Protective Equipment (PPE), including a flame-resistant lab coat, chemical-resistant gloves, and safety goggles or a face shield.[1]
Quantitative Data Summary
The following table summarizes key quantitative data for this compound and related disposal considerations.
| Data Point | Value/Guideline | Regulatory Context/Source |
| CAS Number | 7223-38-3 | [6] |
| Molecular Formula | C₅H₉N | [6] |
| Boiling Point | 79-83 °C | |
| Flash Point | -8 °C (closed cup) | |
| Incompatible Materials | Strong oxidizing agents, acids, heavy metal salts.[1][7] | Laboratory Safety Guidelines |
| pH of Waste for Drain Disposal | Prohibited | U.S. EPA Resource Conservation and Recovery Act (RCRA) |
Disposal Procedures
The proper disposal pathway for this compound depends on whether it is in a pure, unused form or part of a reaction mixture.
Unused or Expired this compound
Pure or expired this compound should not be opened or quenched in its original container. The container should be securely sealed, clearly labeled as "Hazardous Waste: this compound," and disposed of through your institution's Environmental Health and Safety (EHS) department.[1]
Reaction Mixtures Containing this compound
Reaction mixtures must be carefully and completely quenched to neutralize any residual reactive species before being collected for waste disposal.[1]
Objective: To safely neutralize any remaining this compound and potential acetylide anions in a reaction mixture prior to disposal.
Materials:
-
Ice bath
-
Inert solvent (e.g., Tetrahydrofuran - THF)
-
Quenching agent (e.g., Methanol (B129727) or a saturated aqueous solution of ammonium (B1175870) chloride)
-
Appropriately labeled hazardous waste container
Procedure:
-
Preparation: Ensure the reaction flask is under an inert atmosphere (e.g., Nitrogen or Argon) and place it in an ice bath to cool to 0 °C. This is crucial to control any exothermic reactions during the quenching process.[1]
-
Dilution: Dilute the reaction mixture with an equal volume of an inert solvent, such as THF, to help dissipate heat generated during quenching.[1]
-
Initial Quench (Alcohol Addition): While maintaining the temperature at 0 °C, slowly add a quenching agent like methanol to the reaction mixture. The addition should be dropwise to control the reaction rate and prevent a rapid temperature increase.
-
Aqueous Quench: Following the initial quench, slowly add a saturated aqueous solution of ammonium chloride to ensure the complete neutralization of any remaining reactive species.
-
Verification: After the addition is complete, allow the mixture to slowly warm to room temperature. The absence of gas evolution or significant temperature changes indicates that the quenching process is complete.
-
Waste Collection: Transfer the quenched reaction mixture to a designated hazardous waste container. The container must be compatible with the solvents and reagents used and clearly labeled with all constituents of the mixture.[1]
Waste Segregation and Final Disposal
Proper waste segregation is a critical step to prevent hazardous reactions.
-
Segregate Waste Streams: Do not mix this compound waste with other waste streams, especially those containing heavy metals, unless explicitly permitted by your EHS department.[2][8]
-
Solid Waste: Contaminated solid waste such as gloves, pipette tips, and paper towels should be collected in a designated, leak-proof hazardous waste container lined with a durable plastic bag.[2] The container must be clearly labeled as hazardous chemical waste and indicate that it contains this compound residue.
-
Sharps: Contaminated sharps must be placed in a designated, puncture-proof sharps container labeled as "Hazardous Chemical Waste - Sharps" and indicating the presence of this compound.[2]
-
Glassware: Rinse contaminated glassware with a suitable organic solvent (e.g., acetone (B3395972) or ethanol), and collect the initial rinsate as hazardous liquid waste.[2]
All hazardous waste containers should be securely sealed and stored in a designated satellite accumulation area.[1] Arrange for pickup by your institution's EHS department or a licensed hazardous waste disposal service.[2] Never dispose of this compound or its waste down the drain or in the regular trash.[2][9]
Visualized Disposal Workflow
The following diagram illustrates the logical workflow for the proper disposal of this compound.
Caption: Logical workflow for the disposal of this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. cdhfinechemical.com [cdhfinechemical.com]
- 4. lobachemie.com [lobachemie.com]
- 5. fishersci.com [fishersci.com]
- 6. This compound - Hazardous Agents | Haz-Map [haz-map.com]
- 7. fishersci.com [fishersci.com]
- 8. benchchem.com [benchchem.com]
- 9. chemos.de [chemos.de]
Personal protective equipment for handling 3-Dimethylamino-1-propyne
For Researchers, Scientists, and Drug Development Professionals
This document provides immediate and essential safety protocols, operational guidelines, and disposal plans for the handling of 3-Dimethylamino-1-propyne (CAS No. 7223-38-3). Adherence to these procedures is critical for ensuring laboratory safety and regulatory compliance.
Hazard Identification and Personal Protective Equipment (PPE)
This compound is a hazardous chemical that is highly flammable, toxic, and corrosive.[1][2] It can cause severe skin burns and eye damage.[3] Inhalation may lead to corrosive injuries to the respiratory tract, and it is harmful if swallowed or absorbed through the skin.[4]
Quantitative Hazard Data:
| Hazard Classification | GHS Code | Description |
| Flammable Liquids | H225 | Highly flammable liquid and vapor[1] |
| Acute Toxicity, Dermal | H311 | Toxic in contact with skin |
| Skin Corrosion | H314 | Causes severe skin burns and eye damage[1] |
| Acute Toxicity, Oral | H302 | Harmful if swallowed[1] |
Recommended Personal Protective Equipment (PPE):
A comprehensive PPE strategy is crucial to minimize exposure.
| Body Part | Personal Protective Equipment (PPE) | Specifications and Remarks |
| Eyes/Face | Safety goggles and face shield | Goggles should be tight-fitting. A face shield offers additional protection against splashes. |
| Skin | Chemical-resistant gloves | Nitrile or neoprene gloves are recommended. Always inspect gloves for degradation before use. |
| Lab coat or chemical-resistant apron | To protect personal clothing from contamination. | |
| Respiratory | N95 dust mask or a NIOSH-approved respirator | To be used in a well-ventilated area, preferably a chemical fume hood, to minimize inhalation of vapors. |
Operational Plan: From Receipt to Use
A systematic approach to handling this compound is essential for a safe workflow.
Receiving and Storage:
-
Upon receipt, inspect the container for any signs of damage or leaks.
-
Store in a cool, dry, well-ventilated area designated for flammable liquids.[3][5] The recommended storage temperature is 2-8°C.
-
Keep the container tightly closed and store away from incompatible materials such as strong oxidizing agents and acids.[6]
-
Use explosion-proof equipment and take precautionary measures against static discharge.[7]
Experimental Protocol: General Handling Procedure
While specific experimental protocols will vary, the following provides a general step-by-step guide for handling this compound in a laboratory setting, such as its use as a precursor in the synthesis of mixed cuprate (B13416276) reagents.[8]
-
Preparation:
-
Ensure all necessary PPE is worn correctly.
-
Work within a certified chemical fume hood with proper ventilation.
-
Have an emergency spill kit and eyewash station/safety shower readily accessible.
-
Assemble all necessary glassware and reagents. Ensure all glassware is dry.
-
-
Dispensing:
-
Use a properly calibrated syringe or pipette to transfer the required amount of this compound.
-
Avoid rapid changes in pressure that could cause splashing.
-
Immediately cap the stock container after dispensing.
-
-
Reaction:
-
If the reaction is exothermic, use an ice bath to control the temperature.
-
Add this compound dropwise to the reaction mixture to control the reaction rate.
-
Continuously monitor the reaction for any signs of an uncontrolled exothermic event.
-
-
Work-up and Purification:
-
Quench the reaction carefully with an appropriate reagent.
-
Follow standard organic chemistry procedures for extraction, washing, and drying of the product.
-
Dispose of all waste, including contaminated solvents and aqueous layers, according to the disposal plan.
-
-
Post-Experiment:
-
Decontaminate all glassware and equipment that came into contact with this compound.
-
Wipe down the work area in the fume hood.
-
Remove and properly dispose of PPE.
-
Wash hands thoroughly with soap and water.
-
Emergency Response Plan
Immediate and appropriate action is critical in the event of an accidental exposure or spill.
Exposure Procedures:
| Exposure Route | First Aid Measures |
| Inhalation | Move the person to fresh air. If not breathing, give artificial respiration. Seek immediate medical attention.[3] |
| Skin Contact | Immediately remove all contaminated clothing. Rinse the affected skin with plenty of water for at least 15 minutes. Seek immediate medical attention.[3] |
| Eye Contact | Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing for at least 15 minutes. Seek immediate medical attention.[3] |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[3] |
Spill Response:
-
Evacuate: Immediately evacuate the spill area and alert others.
-
Ventilate: Ensure the area is well-ventilated, preferably with an exhaust system that vents to the outside.
-
Contain: Wearing appropriate PPE, contain the spill using an inert absorbent material like sand or vermiculite. Do not use combustible materials.
-
Collect: Carefully collect the absorbed material into a designated, labeled, and sealed container for hazardous waste.
-
Decontaminate: Clean the spill area with a suitable solvent, followed by soap and water.
-
Report: Report the spill to the appropriate environmental health and safety personnel.
Disposal Plan
Proper disposal of this compound and its contaminated waste is crucial to prevent environmental contamination and comply with regulations.
Step-by-Step Disposal Procedure:
-
Segregation:
-
Do not mix this compound waste with other waste streams.
-
Keep liquid waste separate from solid waste.
-
-
Containerization:
-
Use a designated, leak-proof, and chemically compatible container for liquid waste. The container should be clearly labeled as "Hazardous Waste: this compound".
-
Place contaminated solid waste (e.g., gloves, absorbent materials, pipette tips) in a separate, clearly labeled, and sealed hazardous waste bag or container.
-
-
Storage:
-
Store waste containers in a designated and secure satellite accumulation area within the laboratory.
-
Keep the containers closed except when adding waste.
-
-
Disposal:
-
Do not dispose of this compound down the drain or in regular trash.
-
Arrange for the collection and disposal of the hazardous waste through a licensed environmental waste management contractor. Follow your institution's specific procedures for hazardous waste pickup.
-
Workflow for Handling this compound
Caption: A flowchart illustrating the safe handling workflow for this compound.
References
- 1. N,N-Dimethylpropargylamine | C5H9N | CID 81643 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound 97 7223-38-3 [sigmaaldrich.com]
- 3. cdhfinechemical.com [cdhfinechemical.com]
- 4. This compound - Hazardous Agents | Haz-Map [haz-map.com]
- 5. echemi.com [echemi.com]
- 6. fishersci.com [fishersci.com]
- 7. tcichemicals.com [tcichemicals.com]
- 8. alkalisci.com [alkalisci.com]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
